molecular formula C5H8N2O B3025279 1,3-dimethyl-1H-pyrazol-5-ol CAS No. 3201-29-4

1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B3025279
CAS No.: 3201-29-4
M. Wt: 112.13 g/mol
InChI Key: JXPVQFCUIAKFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazol-5-ol (CAS 5203-77-0) is a versatile pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a fundamental building block for the development of novel heterocyclic compounds, particularly through Knoevenagel condensation and reduction reactions to create more complex structures . Its core value lies in its role as a privileged scaffold in antimicrobial research. Recent studies have shown that derivatives synthesized from this compound exhibit potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as potent antifungal activity against Aspergillus niger . Some of these novel compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL, rivaling or exceeding the activity of standard antibiotics like ciprofloxacin . Molecular docking studies suggest that the antimicrobial mechanism of action may involve targeting essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyltransferase (NMT) from Candida albicans . Promising in silico ADMET profiles further highlight the drug discovery potential of compounds derived from this pyrazole core . Beyond its antimicrobial applications, the pyrazole moiety is a recognized pharmacophore found in numerous therapeutic agents across diverse categories, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs . A key chemical feature of this compound is its ability to exist in different tautomeric forms (OH, CH, and NH), a equilibrium that is highly dependent on the solvent environment and critically influences its reactivity and application in synthetic pathways . This product is classified as a hazardous chemical. Please refer to the Safety Data Sheet for comprehensive handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVQFCUIAKFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377598
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-77-0
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-dimethyl-1H-pyrazol-5-ol structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Structure, Synthesis, and Applications

Introduction

This compound, also known by its tautomeric name 1,3-dimethyl-5-pyrazolone, is a heterocyclic organic compound that serves as a cornerstone in synthetic and medicinal chemistry. With the CAS Number 5203-77-0 and molecular formula C₅H₈N₂O, this pyrazole derivative is not merely a laboratory chemical but a versatile and highly valued building block for the creation of more complex molecular architectures.[1][2][3] Its significance lies in its role as a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds.[1] Derivatives synthesized from this core have demonstrated a wide spectrum of therapeutic potential, including potent antimicrobial, anti-inflammatory, anticancer, and antidepressant activities, making it a focal point for researchers and professionals in drug development.[1][4][5]

This guide provides a comprehensive technical overview of this compound, delving into its nuanced structural characteristics, detailing a field-proven synthetic protocol with mechanistic insights, and exploring its reactivity and applications in modern drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent chemical properties of this compound is fundamental to its effective application in synthesis.

Tautomerism: A Duality of Structure and Reactivity

One of the most critical features of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves proton migration between oxygen and nitrogen or carbon atoms. The three principal tautomers are the hydroxyl form (OH-form), the amino or imine form (NH-form), and the methylene form (CH-form).

This tautomeric equilibrium is not static; it is dynamically influenced by the surrounding chemical environment, particularly the solvent.[1] This dynamic nature is pivotal as it dictates the molecule's reactivity. For instance, reactions involving the hydroxyl group occur from the OH-form, while condensation reactions at the 4-position, such as the Knoevenagel condensation, proceed via the CH-form's active methylene group.[1]

tautomers cluster_OH OH-Form (this compound) cluster_CH CH-Form (1,3-dimethyl-1,2-dihydro-5H-pyrazol-5-one) cluster_NH NH-Form (1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) node_OH Structure with -OH group node_CH Structure with C4 methylene group node_OH->node_CH Proton Transfer node_NH Structure with C3 keto group node_CH->node_NH Proton Transfer node_NH->node_OH Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 5203-77-0[2]
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [2][6]
IUPAC Name 2,5-dimethyl-1H-pyrazol-3-one[6]
Synonyms 5-Hydroxy-1,3-dimethylpyrazole, 1,3-Dimethyl-5-pyrazolone[2][6]
Physical Form White to yellow to brown solid
Topological Polar Surface Area (TPSA) 38.05 Ų[2]
LogP 0.43412[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Part 2: Synthesis of this compound

The most robust and widely adopted method for synthesizing pyrazolones is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, the specific reactants are ethyl acetoacetate and methylhydrazine.[7]

Mechanistic Insights

The causality behind this synthetic choice rests on the differential reactivity of the electrophilic centers in ethyl acetoacetate and the nucleophilic centers in methylhydrazine.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of methylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This step is favored over an attack on the ester carbonyl due to the greater partial positive charge on the ketone carbon.

  • Hydrazone Formation: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the ester carbonyl carbon.

  • Aromatization/Tautomerization: The cyclic intermediate then eliminates a molecule of ethanol. The final product, this compound, is formed after tautomerization to the more stable pyrazolone form. The entire process is an elegant example of a condensation-cyclization cascade.[7]

Field-Proven Experimental Protocol

This protocol is designed to be self-validating, with clear steps and controls to ensure high yield and purity. Yields for this reaction are consistently reported in the range of 66-100%.[7]

Reagents and Materials:

  • Ethyl acetoacetate

  • Methylhydrazine (or methylhydrazine sulfate)

  • Solvent: Absolute Ethanol or Methanol[7]

  • Apparatus: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.

  • Initial Charge: Add ethyl acetoacetate (1 equivalent) and absolute ethanol (approx. 2-3 mL per gram of ethyl acetoacetate) to the flask. Begin stirring and allow the solution to cool to 0-5 °C.

  • Reagent Addition (Critical Step): Slowly add methylhydrazine (1 equivalent) dropwise to the cooled solution via the dropping funnel over 30-45 minutes. Causality: The initial reaction is exothermic. A slow, controlled addition at low temperature is crucial to prevent side reactions and ensure the selective formation of the desired hydrazone intermediate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.[7] Maintain reflux for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will typically crystallize out of the solution.

  • Purification: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Flask with Ethyl Acetoacetate & Ethanol B Cool to 0-5 °C in Ice Bath A->B C Slow Dropwise Addition of Methylhydrazine B->C D Warm to Room Temp then Heat to Reflux (1-2h) C->D E Cool to Room Temp & then in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse chemical transformations.

Key Chemical Reactions
  • Alkylation and Acylation: The hydroxyl group of the OH-tautomer readily undergoes nucleophilic substitution. For example, treatment with alkyl halides in the presence of a base yields 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[1]

  • Knoevenagel Condensation: The active methylene group at the C4 position (in the CH-tautomer) is a key site for C-C bond formation, readily reacting with aldehydes and ketones to build more complex molecular scaffolds.[1]

  • Formation of Fused Heterocycles: The compound is a precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[1]

Prominence in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1][4] Derivatives of this compound are actively being investigated for a range of therapeutic applications, underpinned by promising preclinical data.

  • Antimicrobial Agents: Novel compounds synthesized from this pyrazole have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger.[1] Some derivatives exhibit minimum inhibitory concentration (MIC) values as low as 4 µg/mL, comparable or superior to standard antibiotics like ciprofloxacin.[1]

  • Mechanism of Action: Molecular docking studies suggest these antimicrobial effects may arise from the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) in bacteria or N-myristoyltransferase (NMT) in fungi.[1]

  • Broad Therapeutic Scope: Beyond antimicrobials, the pyrazole scaffold is integral to drugs for inflammation, cancer, depression, and obesity, highlighting the vast potential for developing new chemical entities from the this compound core.[1]

Safety Information

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Use: This product is intended for research and development purposes only and is not for human or veterinary use.[1]

Conclusion

This compound is a molecule of profound strategic importance in organic synthesis and drug discovery. Its fascinating tautomeric nature dictates its reactivity, which can be harnessed for a variety of chemical transformations. The well-established and efficient synthesis from ethyl acetoacetate and methylhydrazine makes it readily accessible. As a privileged scaffold, it continues to serve as a valuable starting point for the design and discovery of novel therapeutic agents, promising to address unmet needs in areas from infectious diseases to oncology.

References

Physical and chemical properties of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 5203-77-0) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly its capacity for tautomerism, govern its reactivity and make it a versatile scaffold for the development of novel therapeutic agents and complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, explores its reactivity through key transformations, details standardized experimental protocols, and discusses its role as a privileged structure in drug discovery.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, demonstrating efficacy across anti-inflammatory, antimicrobial, anticancer, and antidepressant applications.[1] this compound serves as a foundational building block within this chemical class. Its strategic methylation at the N1 and C3 positions influences its electronic properties and steric profile, while the hydroxyl group at the C5 position provides a crucial handle for a variety of chemical modifications. Understanding the fundamental properties of this molecule is paramount for researchers aiming to leverage its synthetic potential, particularly in the design of new antimicrobial agents where its derivatives have shown potent activity against resistant bacterial and fungal strains.[1]

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in both biological and chemical systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development and dictate the choice of reaction conditions in synthesis.

Structural and General Properties
PropertyValueSource
CAS Number 5203-77-0[2][3]
Molecular Formula C₅H₈N₂O[2][3]
Molecular Weight 112.13 g/mol [2][3]
IUPAC Name 2,5-dimethyl-1H-pyrazol-3-one[2]
Synonyms 1,3-Dimethyl-5-hydroxypyrazole, 1,3-Dimethylpyrazole-5-one[2]
Physical Form White to yellow to brown solid
InChI Key JXPVQFCUIAKFLT-UHFFFAOYSA-N[2]
Computed Properties for Drug Development

These computed values are essential for in-silico modeling and initial ADME-Tox screening in drug discovery pipelines.

PropertyValueSignificanceSource
Topological Polar Surface Area (TPSA) 38.05 ŲPredicts drug transport properties (e.g., cell permeability).[3]
LogP (Octanol-Water Partition Coeff.) 0.43412Measures lipophilicity, affecting absorption and distribution.[3]
Hydrogen Bond Acceptors 3Influences binding interactions with biological targets.[3]
Hydrogen Bond Donors 1Influences binding interactions and solubility.[3]
Rotatable Bonds 0Relates to conformational flexibility and binding entropy.[3]

Chemical Reactivity and Tautomerism

The chemical behavior of this compound is dominated by the interplay of its aromatic pyrazole core, the reactive hydroxyl group, and its existence in multiple tautomeric forms.

The Critical Role of Tautomerism

A key characteristic of pyrazol-5-ones is their ability to exist in different tautomeric forms. This equilibrium is highly dependent on the solvent environment and significantly impacts the molecule's reactivity, determining whether it behaves as a nucleophile at oxygen, nitrogen, or carbon.[1] The three principal tautomers are the hydroxyl (OH), methylene (CH), and imine (NH) forms.

G cluster_OH OH-Form (this compound) cluster_CH CH-Form (1,5-dimethyl-1H-pyrazol-3-one) cluster_NH NH-Form (2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one) OH Structure OH CH Structure CH OH->CH Equilibrium NH Structure NH CH->NH Equilibrium

Caption: Tautomeric equilibrium of this compound.

The predominance of a specific tautomer dictates the outcome of subsequent reactions. For instance, reactions targeting the hydroxyl group are favored when the OH-form is the major species in solution.

Key Synthetic Transformations

The reactivity of this compound makes it a valuable intermediate. Below is a workflow illustrating its primary reaction pathways.

G cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound alkylation O-Alkylation start->alkylation Alkyl Halide, Base (e.g., NaH) acylation O-Acylation start->acylation Acyl Chloride oxidation Oxidation start->oxidation H₂O₂ condensation Knoevenagel Condensation start->condensation Aldehyde/Ketone alkoxy 5-Alkoxy-1,3-dimethyl-1H-pyrazole alkylation->alkoxy ester Pyrazolyl Ester acylation->ester ketone 1,3-Dimethyl-1H-pyrazole-5-one oxidation->ketone complex Complex Heterocycles condensation->complex

Caption: Key reaction pathways of this compound.

  • Alkylation and Acylation: The hydroxyl group readily undergoes nucleophilic substitution. Alkylation with agents like methyl iodide or ethyl bromide in the presence of a strong base (e.g., sodium hydride) yields 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[1] Similarly, acylation with acyl chlorides produces the corresponding esters. These reactions are fundamental for modifying the molecule's lipophilicity and steric bulk.

  • Oxidation: Controlled oxidation, for example using hydrogen peroxide, converts the hydroxyl group to a ketone, forming 1,3-dimethyl-1H-pyrazole-5-one.[1] This transformation is crucial as the resulting pyrazolone core has a different reactivity profile.

  • Condensation Reactions: The active methylene group in the CH-tautomer can participate in Knoevenagel condensation reactions with aldehydes and ketones, serving as a powerful method for carbon-carbon bond formation and the synthesis of more complex heterocyclic systems.[1]

Experimental Protocols

Adherence to validated protocols is essential for reproducibility and scientific integrity. The following sections provide step-by-step methodologies for key procedures.

Protocol: Synthesis of 5-Alkoxy-1,3-dimethyl-1H-pyrazole (General Alkylation)

This protocol is based on established methods for the O-alkylation of pyrazol-5-ols.[1]

Objective: To introduce an alkyl group onto the C5 oxygen atom.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-alkoxy-1,3-dimethyl-1H-pyrazole.

Protocol: Determination of Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of the molecule at a given pH, which affects its solubility and biological activity. A standard potentiometric titration method is described.

Objective: To determine the pKa of the hydroxyl group.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric acid (HCl)

  • Standardized 0.1 M Sodium hydroxide (NaOH)

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be required if water solubility is low.

  • Initial pH: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Record the initial pH.

  • Titration: Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue additions well past the expected equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).

    • The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

    • According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the compound.

Safety and Handling

This compound is classified as a hazardous chemical.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a synthetically versatile platform with proven relevance in modern drug discovery. Its value is rooted in a combination of its stable pyrazole core, its capacity for tautomerism, and a highly reactive hydroxyl group that serves as a gateway to diverse chemical modifications. For researchers and drug development professionals, a thorough understanding of its physicochemical properties and reactivity is the key to unlocking its full potential in the creation of next-generation therapeutics and complex molecular architectures.

References

An In-Depth Technical Guide to the Tautomeric Forms of 1,3-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of applications, including anti-inflammatory, anticancer, and antidepressant drugs.[1] The reactivity and biological interactions of these molecules are profoundly influenced by a subtle yet critical phenomenon: tautomerism. For 1,3-dimethyl-1H-pyrazol-5-ol, also known as 1,3-dimethyl-5-pyrazolone, this dynamic equilibrium between its different structural forms is not merely an academic curiosity but a pivotal factor governing its synthetic utility and pharmacological profile. This guide provides an in-depth exploration of the tautomeric landscape of this versatile compound, grounded in spectroscopic evidence and synthetic protocols, to empower researchers in harnessing its full potential.

The Tautomeric Trinity: Unveiling the Three Faces of this compound

This compound can exist in three principal tautomeric forms, arising from the migration of a proton. These are the hydroxyl (OH), methylene (CH), and imino (NH) forms. The equilibrium between these tautomers is a delicate balance, readily influenced by the surrounding chemical environment, most notably the solvent.[1][2]

Figure 1: The three principal tautomeric forms of this compound.

The relative stability of these forms is dictated by factors such as aromaticity, conjugation, and solvation. The OH-form possesses an aromatic pyrazole ring, lending it considerable stability. The CH-form contains a methylene group at the 4-position, while the NH-form features an imine-like nitrogen within the ring. Understanding the predominant form in a given medium is crucial for predicting reaction outcomes and molecular interactions.

Deciphering the Tautomeric Code: A Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the tautomeric composition of this compound in solution. The chemical shifts of the protons and carbons in the pyrazole ring are highly sensitive to the electronic environment, which changes significantly between the different tautomeric forms.

Insights from ¹H and ¹³C NMR Spectroscopy

The solvent plays a determinative role in which tautomer predominates. In non-polar solvents like chloroform (CDCl₃), the CH-form is the major species observed. In contrast, polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆) promote the existence of all three tautomers in a dynamic equilibrium, with the OH-form being the most abundant.[3]

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomers of this compound.

TautomerSolventNucleusC3-CH₃N1-CH₃C4-H/CH₂C3C4C5
CH-form CDCl₃¹H2.04 (s)3.22 (s)3.13 (s)---
¹³C16.931.0-155.641.4172.3
OH-form (major)DMSO-d₆¹³C-~162~90~155
CH-form (minor)DMSO-d₆¹³C-~156~40~171
NH-form (minor)DMSO-d₆¹³C-~165~95~158

Note: Precise chemical shifts for the methyl and methine/methylene protons of the minor tautomers in DMSO-d₆ are often difficult to resolve due to rapid exchange. The ¹³C chemical shifts in DMSO-d₆ are approximate values inferred from the study by Fakhraian and Nafari, where the presence of all three forms was confirmed.[3]

The predominance of the CH-form in CDCl₃ is clearly indicated by the singlet at 3.13 ppm in the ¹H NMR spectrum, corresponding to the two protons of the CH₂ group at the C4 position.[3] The corresponding ¹³C NMR spectrum shows the C4 signal at a characteristic upfield chemical shift of 41.4 ppm.[3]

In DMSO-d₆, the situation is more complex. The presence of the OH, CH, and NH forms in a ratio of approximately 81:13:6, respectively, has been reported.[3] This equilibrium is evident in the ¹³C NMR spectrum, which displays distinct sets of signals for each tautomer. The aromatic OH-form is characterized by a C4 signal at around 90 ppm, while the C5 bearing the hydroxyl group appears at approximately 155 ppm. The minor CH and NH forms show their own characteristic chemical shifts, reflecting their different electronic structures.

Figure 2: Influence of solvent on the observed tautomeric form in NMR spectroscopy.

Synthesis and Experimental Protocols

A robust and scalable synthesis of 1,3-dimethyl-5-pyrazolone is essential for its widespread application. A highly efficient, solvent-free method involves the direct reaction of ethyl acetoacetate with methyl hydrazine.[3]

Protocol: Solvent-Free Synthesis of 1,3-Dimethyl-5-pyrazolone

This protocol is adapted from the work of Fakhraian and Nafari (2021).[3]

Materials:

  • Ethyl acetoacetate

  • Methyl hydrazine

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add methyl hydrazine (10.5 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate with continuous stirring at a rate of approximately 1 mL/min.

  • After the addition is complete, securely cap the flask.

  • Heat the reaction mixture to 80 °C and maintain for 1 hour.

  • Increase the temperature to 90 °C and continue heating for an additional 30 minutes.

  • After the reaction is complete, remove the excess water, ethanol, and unreacted ethyl acetoacetate under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with diethyl ether to yield 1,3-dimethyl-5-pyrazolone as a pale brown solid.

Yield: Approximately 100% (22.4 g).[3]

SynthesisWorkflow Reactants Ethyl Acetoacetate + Methyl Hydrazine Mixing Dropwise addition at 0 °C Reactants->Mixing Heating1 Heat at 80 °C for 1 hour Mixing->Heating1 Heating2 Heat at 90 °C for 30 minutes Heating1->Heating2 Workup Vacuum Stripping (remove volatiles) Heating2->Workup Purification Wash with Diethyl Ether Workup->Purification Product 1,3-Dimethyl-5-pyrazolone (Pale Brown Solid) Purification->Product

Figure 3: Workflow for the solvent-free synthesis of 1,3-dimethyl-5-pyrazolone.
Protocol: Spectroscopic Characterization of Tautomers

To investigate the tautomeric equilibrium, the following general protocol can be employed.

Materials:

  • Synthesized 1,3-dimethyl-5-pyrazolone

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

  • UV-Vis spectrometer

  • IR spectrometer

Procedure:

  • NMR Sample Preparation: Prepare NMR samples by dissolving a small amount of the synthesized 1,3-dimethyl-5-pyrazolone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra for each sample. Analyze the chemical shifts and integration of the signals to identify the present tautomeric forms and their relative ratios.

  • UV-Vis Analysis: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol). Record the UV-Vis absorption spectra to observe shifts in the absorption maxima, which can be indicative of changes in the predominant tautomeric form.[4]

  • IR Analysis: Record the IR spectrum of the solid compound (e.g., as a KBr pellet) and, if possible, in solution using an appropriate solvent and cell. Analyze the vibrational frequencies, paying close attention to the C=O, O-H, and N-H stretching regions to gain insights into the tautomeric structure in the solid state and in solution.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a function of several interconnected factors, providing a means to control the dominant species for specific applications.

  • Solvent Polarity and Hydrogen Bonding Capacity: As demonstrated by the NMR data, the solvent environment is a primary determinant of the tautomeric preference. Non-polar, aprotic solvents like CDCl₃ favor the less polar CH-form.[3] Polar, protic, and hydrogen-bond accepting solvents like DMSO-d₆ and water stabilize the more polar OH and NH forms through hydrogen bonding.[2]

  • Substituents: While the focus of this guide is the 1,3-dimethyl derivative, it is noteworthy that the electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium. Electron-donating groups tend to favor the CH form, while electron-withdrawing groups can shift the equilibrium towards the OH or NH forms.

  • pH: The acidity or basicity of the medium can also affect the tautomeric equilibrium. In acidic conditions, protonation of the pyrazole ring can occur, while in basic media, deprotonation of the OH or NH groups can lead to the formation of an anionic species, further complicating the tautomeric landscape.

Conclusion and Future Directions

The tautomerism of this compound is a clear demonstration of the structural dynamism inherent in many heterocyclic systems. A thorough understanding of the interplay between the OH, CH, and NH forms, and the factors that govern their equilibrium, is paramount for the rational design of synthetic routes and the development of novel pharmaceuticals. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers to confidently navigate the chemistry of this important scaffold.

Future research in this area could focus on a more quantitative analysis of the tautomeric equilibrium in a wider range of solvents using advanced NMR techniques. Furthermore, computational studies at higher levels of theory could provide deeper insights into the thermodynamics and kinetics of the tautomeric interconversion, paving the way for a more predictive understanding of the behavior of this and related pyrazolone systems.

References

Spectroscopic Profile of 1,3-Dimethyl-1H-pyrazol-5-ol and its Tautomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dimethyl-1H-pyrazol-5-ol (CAS No. 5203-77-0), a key heterocyclic building block in medicinal chemistry and drug development. A critical aspect of this molecule's characterization is its existence in a tautomeric equilibrium with 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 2749-59-9). This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, primarily focusing on the more stable keto-tautomer, which is the form predominantly observed under standard analytical conditions. The causality behind experimental choices and the interpretation of spectral features are discussed to provide researchers with a definitive reference for this compound.

Introduction: The Significance of Tautomerism

This compound is a versatile pyrazole derivative. However, its chemical identity is nuanced by prototropic tautomerism, an equilibrium between isomers that differ in the location of a proton. For this molecule, the equilibrium primarily involves the hydroxy form (this compound, the "enol" form) and the more stable keto form (2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, the "keto" or "CH" form).[1][2]

The predominant tautomer is highly dependent on the solvent environment.[2] Non-polar solvents like chloroform (CDCl₃) favor the keto form, whereas polar aprotic solvents like dimethyl sulfoxide (DMSO) can increase the proportion of the enol form.[2] This phenomenon is the single most important factor in interpreting the spectroscopic data, as the two forms present distinctly different spectral signatures. This guide will focus on the characterization of the keto form, for which extensive and verifiable data is available.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for identifying the predominant tautomeric form in solution. The analysis presented here is based on data for the keto form, 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, acquired in a non-polar solvent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound (CAS No. 2749-59-9) in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference standard (0.00 ppm).

  • Instrumentation: Data is acquired on a standard FT-NMR spectrometer. For ¹H NMR, a frequency of 90 MHz or higher is sufficient. For ¹³C NMR, a frequency of 22.5 MHz or higher is used.

  • Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectral Data (CDCl₃)

The proton NMR spectrum of the keto tautomer is characterized by three distinct singlet signals, consistent with its symmetrical structure which lacks adjacent, non-equivalent protons that would lead to spin-spin coupling.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.23Singlet2HMethylene protons (-CH₂-) at C4
3.13Singlet3HN-Methyl protons (N-CH₃) at N2
2.13Singlet3HC-Methyl protons (C-CH₃) at C5
Source: Spectral Database for Organic Compounds (SDBS)

Interpretation: The most telling signal is the singlet at 3.23 ppm , integrating to two protons. This is characteristic of the isolated methylene group (CH₂) at the C4 position of the pyrazolone ring, providing unequivocal evidence for the keto tautomer's presence. The sharp singlets at 3.13 ppm and 2.13 ppm correspond to the N-methyl and C-methyl groups, respectively. Their singlet nature confirms the absence of adjacent protons.

¹³C NMR Spectral Data (CDCl₃)

The ¹³C NMR spectrum provides further structural confirmation, most notably through the presence of a carbonyl carbon signal in the downfield region.

Chemical Shift (δ) ppmAssignment
171.19Carbonyl carbon (C=O) at C3
154.51Olefinic carbon (C=N) at C5
43.19Methylene carbon (-CH₂-) at C4
34.80N-Methyl carbon (N-CH₃) at N2
15.65C-Methyl carbon (C-CH₃) at C5
Source: Spectral Database for Organic Compounds (SDBS)

Interpretation: The signal at 171.19 ppm is unambiguously assigned to the carbonyl carbon (C3), a hallmark of the keto tautomer. The olefinic carbon at C5, part of the C=N double bond, resonates at 154.51 ppm . The aliphatic carbons appear upfield, with the methylene carbon (C4) at 43.19 ppm and the two methyl groups at 34.80 ppm (N-CH₃) and 15.65 ppm (C-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups and can easily distinguish between the keto and enol tautomers. The analysis of the solid-state (KBr pellet) spectrum corresponds to the keto form.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A potassium bromide (KBr) pellet is prepared by finely grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
2926MediumC-H Stretch (aliphatic CH₃, CH₂)
1678StrongC=O Stretch (carbonyl)
1499StrongC=N Stretch
1410MediumC-H Bend (CH₂)
1051StrongC-N Stretch
Source: Spectral Database for Organic Compounds (SDBS)

Interpretation: The most diagnostic absorption is the strong, sharp peak at 1678 cm⁻¹ , which is a classic carbonyl (C=O) stretching frequency. Its presence is definitive proof of the keto tautomer in the solid state. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of an O-H group from the enol tautomer. Other key peaks include the C=N stretch at 1499 cm⁻¹ and various C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its molecular formula and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is used.

  • Instrumentation: A magnetic sector or quadrupole mass spectrometer is employed.

  • Analysis: The instrument is set to scan a mass-to-charge (m/z) range, typically from 40 to 200 amu.

MS Spectral Data (EI)

The mass spectrum is consistent with the molecular formula C₅H₈N₂O (Molecular Weight: 112.13 g/mol ).

m/zRelative Intensity (%)Proposed Fragment
112100[M]⁺ (Molecular Ion)
6955[M - HNCO]⁺
5440[C₃H₄N]⁺
4280[CH₃CNH]⁺ or [C₂H₂O]⁺
Source: Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook[3]

Interpretation and Fragmentation Pathway: The base peak in the spectrum is the molecular ion [M]⁺ at m/z 112 , confirming the molecular weight of the compound. A prominent fragmentation pathway involves the loss of isocyanic acid (HNCO, 43 Da) via a retro-Diels-Alder-type cleavage of the pyrazolone ring, resulting in the significant peak at m/z 69 . Further fragmentation leads to smaller ions, such as the one observed at m/z 42 .

Fragmentation M [M]⁺ m/z = 112 F69 [C₄H₇N]⁺ m/z = 69 M->F69 - HNCO F42 [C₂H₄N]⁺ m/z = 42 F69->F42 - C₂H₃ caption Proposed EI-MS fragmentation pathway.

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound is fundamentally a study of its predominant tautomer, 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. NMR spectroscopy in CDCl₃ clearly shows the presence of a CH₂ group and the absence of an OH proton, while IR spectroscopy confirms a strong carbonyl absorption. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern. For researchers and drug development professionals, understanding this tautomeric equilibrium is paramount for accurate structural elucidation, reaction planning, and interpretation of biological activity assays. The data and protocols presented in this guide serve as a validated, authoritative reference for this purpose.

References

The Pyrazole Scaffold: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Diverse Biological Activities

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the core therapeutic applications of pyrazole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms of action, from the well-established cyclooxygenase-2 (COX-2) inhibition in anti-inflammatory agents to the multi-faceted kinase inhibition in oncology. This guide moves beyond a simple catalog of activities, offering detailed, field-proven experimental protocols for evaluating these effects, complete with the causal logic behind methodological choices. By integrating mechanistic pathways, validated in vitro and in vivo assays, and structure-activity relationship insights, this document serves as a comprehensive resource for harnessing the full therapeutic potential of the pyrazole core.

Introduction: The Pyrazole Core - A Versatile Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, prized for its synthetic tractability and its ability to engage in a wide range of biological interactions.[1] Its stability and the capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal foundation for drug design.[2]

Historically, the therapeutic journey of pyrazoles began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic.[3] This lineage continued with drugs like Phenylbutazone, used for inflammatory conditions.[4] However, the modern era of pyrazole-based drugs was arguably defined by the discovery of Celecoxib, a selective COX-2 inhibitor that highlighted the scaffold's potential for creating highly targeted therapies with improved safety profiles.[3] This guide will delve into the major therapeutic areas where pyrazole derivatives have made a significant impact, including inflammation, cancer, microbial infections, and neurological disorders.[5][6]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the inhibition of enzymes central to the inflammatory cascade.[7]

Mechanism of Action: Selective COX-2 Inhibition

The most prominent mechanism for the anti-inflammatory action of pyrazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[3] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin precursors.[8] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, COX-2 is an inducible enzyme, upregulated at sites of inflammation where it mediates pain and swelling.[8][9]

Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to a risk of gastrointestinal side effects.[9] Pyrazole derivatives, such as the diaryl-substituted Celecoxib , possess a sulfonamide side chain that binds to a specific hydrophilic pocket near the active site of COX-2, an interaction not possible with the more constricted COX-1 active site.[9][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins (like PGE2) without disrupting the homeostatic functions of COX-1, thereby reducing inflammation with a lower risk of gastric ulcers.[10][11][12]

COX_Pathway MEM Membrane Phospholipids PLA2 Phospholipase A₂ MEM->PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 PROT Protective Prostaglandins (e.g., Gastric Mucosa) PGH2_1->PROT INFLAM Inflammatory Prostaglandins (e.g., PGE₂) PGH2_2->INFLAM PAIN Pain & Inflammation INFLAM->PAIN CEL Celecoxib (Pyrazole Derivative) CEL->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Beyond COX-2: Inhibition of p38 MAP Kinase

Another critical target for pyrazole-based anti-inflammatory drugs is the p38 mitogen-activated protein (MAP) kinase.[13] p38 MAPK is a serine/threonine kinase that plays a pivotal role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Certain N-pyrazole, N'-aryl urea derivatives have been shown to be potent inhibitors of p38.[14] These inhibitors bind to a domain distinct from the ATP-binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding and thus preventing its catalytic activity.[13] This mechanism offers an alternative strategy for controlling inflammation, particularly in chronic conditions like rheumatoid arthritis.

p38_MAPK_Pathway STRESS Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MKK3 / MKK6 STRESS->MKK P38 p38 MAP Kinase MKK->P38 TF Transcription Factors (e.g., AP-1, ATF-2) P38->TF CYTOKINE Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->CYTOKINE INFLAM Inflammation CYTOKINE->INFLAM PYR Pyrazole-Urea Inhibitors (e.g., BIRB 796) PYR->P38 Allosteric Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Baseline Measurement: Animals are fasted overnight before the experiment. The initial volume of the right hind paw (V₀) of each rat is measured using a plethysmometer.[15] Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[15]

  • Compound Administration: The test pyrazole derivative or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[15] This timing allows for absorption and attainment of peak plasma concentrations.

  • Induction of Edema: Inflammation is induced by a subplantar injection of 0.1 mL of 1% w/v carrageenan solution into the right hind paw of each rat.[16][17]

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[15] This allows for the characterization of compounds acting on different inflammatory pathways.

  • Paw Volume Measurement: The paw volume (Vₜ) is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

  • Data Analysis: The percentage increase in paw volume is calculated as [(Vₜ - V₀) / V₀] * 100. The percentage inhibition of edema for each treated group compared to the control group is then calculated as [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the mean increase in paw volume.

    • Self-Validation: The positive control (Indomethacin) must show significant inhibition, particularly in the late phase, validating the model's sensitivity to prostaglandin synthesis inhibitors.[15] The vehicle control group must show a characteristic time-dependent increase in paw volume, peaking around 3-4 hours.[18]

Paw_Edema_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Animal Acclimatization A2 Baseline Paw Volume (V₀) A1->A2 A3 Group & Dose Administration A2->A3 B1 Inject 1% Carrageenan (Subplantar) A3->B1 B2 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours B1->B2 C1 Calculate % Increase in Paw Volume B2->C1 C2 Calculate % Inhibition of Edema C1->C2

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Compound TypeTarget(s)In vivo Efficacy (Edema Reduction)Reference
3,5-diarylpyrazolesCOX-275%[3]
pyrazole-thiazole hybridCOX-2 / 5-LOX75%[3]
1,3,4-trisubstituted pyrazolesCOX-2~84%[4]
Pyrazole benzonitrilesNot specifiedHigh, comparable to Diclofenac[7]

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

The pyrazole scaffold is a key feature in numerous anticancer agents, particularly those designed as kinase inhibitors.[1] These compounds interfere with signaling pathways that control cell proliferation, survival, and angiogenesis.[19]

Mechanism of Action: Kinase Inhibition

3.1.1 Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle CDKs are serine/threonine kinases that regulate the progression of the cell cycle.[20] Their dysregulation is a hallmark of many cancers.[21] Pyrazole-based compounds have been developed as potent inhibitors of CDK2 and the CDK4/6 complex.[20][22] By blocking the activity of these kinases, they prevent the phosphorylation of key substrates (like the retinoblastoma protein, Rb), leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[22][23] Several pyrazole derivatives have shown potent CDK2 inhibition with IC₅₀ values in the low micromolar to nanomolar range.[22][24]

3.1.2 Receptor Tyrosine Kinases (RTKs): Blocking Angiogenesis and Proliferation RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial for tumor growth.[25] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[26] EGFR activation drives cell proliferation and survival. Pyrazole derivatives have been successfully designed as potent dual inhibitors of EGFR and VEGFR-2.[25] By blocking the ATP-binding sites of these kinases, they inhibit downstream signaling, thereby suppressing tumor growth, angiogenesis, and metastasis.[25][26]

RTK_Pathway LIGAND Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR-2 / EGFR) LIGAND->RTK RAS RAS/RAF/MEK/ERK Pathway RTK->RAS PI3K PI3K/AKT/mTOR Pathway RTK->PI3K ANGIO Angiogenesis RTK->ANGIO (via VEGFR-2) PROLIF Cell Proliferation & Survival RAS->PROLIF PI3K->PROLIF PYR Pyrazole-based Kinase Inhibitors PYR->RTK ATP-competitive Inhibition

Caption: Inhibition of RTK signaling by pyrazole-based kinase inhibitors.

Experimental Protocols for Anticancer Evaluation

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivative (typically in a serial dilution) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

    • Self-Validation: The positive control must yield a consistent and potent IC₅₀ value. The dose-response curve for the test compound should be sigmoidal, demonstrating a concentration-dependent effect.

Pyrazole DerivativeTarget(s)Cell LineIC₅₀ (µM)Reference
Fused Pyrazole 3EGFRHepG20.06[25]
Fused Pyrazole 9VEGFR-2HepG20.22[25]
Pyrazole Derivative 4CDK2HCT-1163.82[22]
Pyrazole Derivative 9CDK2-0.96[22]
Quinoxaline-Pyrazole 13VEGFR-2HCT-1160.045[26]
Pyrazole Derivative 6hVEGFR-2HT-292.36[27]

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[28]

Evaluation Protocol: Broth Microdilution for MIC

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30]

Experimental Protocol: Broth Microdilution

  • Prepare Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test pyrazole compound is serially diluted (two-fold) in the wells of a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (medium, no bacteria) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C.[29]

  • Determine MIC: The MIC is read as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[30]

    • Self-Validation: The positive control wells must show clear turbidity, and the negative control wells must remain clear. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel to ensure the bacterial strain is susceptible and the assay is performing correctly.

MIC_Workflow A Prepare 2-fold serial dilution of Pyrazole compound in 96-well plate C Inoculate all wells (except negative control) with bacteria A->C B Prepare and standardize bacterial inoculum (~5x10⁵ CFU/mL) B->C D Incubate plate (18-24h at 37°C) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neurological and Metabolic Activities

Anticonvulsant Activity

Certain pyrazole derivatives have shown significant potential as anticonvulsant agents for the treatment of epilepsy.[31][32] While mechanisms are still being fully elucidated, they are thought to involve the modulation of neuronal ion channels or neurotransmitter systems.

Evaluation Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[31]

  • Animal Preparation & Dosing: Mice are administered the test pyrazole compound, a vehicle control, or a standard drug (e.g., Phenytoin) via i.p. or p.o. route.

  • Induction of Seizure: After a set pre-treatment time (e.g., 30-60 minutes), a brief electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hind-limb extension. The results are often used to determine an ED₅₀ (the dose that protects 50% of the animals).[31]

CB1 Receptor Antagonism (Anti-obesity)

The pyrazole derivative Rimonabant was the first selective cannabinoid CB1 receptor antagonist developed for treating obesity.[33] The endocannabinoid system is involved in regulating appetite and energy balance.[34] CB1 receptors, located in the central nervous system and peripheral tissues, promote appetite when activated.[35] Rimonabant acts as an inverse agonist, binding to the CB1 receptor and blocking its activation by endocannabinoids, which leads to decreased appetite and food intake.[35][36] Although withdrawn from the market due to psychiatric side effects, Rimonabant demonstrated the therapeutic potential of targeting this pathway with pyrazole-based structures.[35][36]

CB1_Pathway ENDO Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor (in Hypothalamus) ENDO->CB1 APPETITE Increased Appetite & Food Intake CB1->APPETITE RIM Rimonabant (Pyrazole Derivative) RIM->CB1 Inverse Agonist (Blocks Activation)

Caption: Mechanism of CB1 receptor antagonism by Rimonabant for appetite suppression.

Challenges and Future Directions

Despite the immense success of the pyrazole scaffold, challenges remain. Issues such as poor aqueous solubility, potential hepatotoxicity, and off-target effects require careful consideration during the drug design process.[3] Furthermore, the emergence of drug resistance, particularly in oncology and infectious diseases, necessitates continuous innovation.

The future of pyrazole derivatives in medicine is bright. Their structural versatility makes them ideal candidates for incorporation into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and covalent inhibitors. Continued exploration of structure-activity relationships, aided by computational modeling and advanced synthetic techniques, will undoubtedly unlock new generations of pyrazole-based drugs with enhanced potency, selectivity, and safety.

References

A Keystone in Modern Synthesis: The Multifaceted Role of 1,3-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and a cornerstone of modern heterocyclic synthesis.[1][2] Among its many derivatives, 1,3-dimethyl-1H-pyrazol-5-ol (CAS 5203-77-0) has emerged as a particularly versatile and powerful building block. Its unique electronic properties, coupled with the strategic placement of reactive sites, allow for its participation in a wide array of chemical transformations. This guide provides a comprehensive exploration of this compound, detailing its fundamental chemical properties, principal synthetic routes, and its application in the construction of complex molecular architectures, including fused heterocyclic systems and novel therapeutic agents. We will delve into the causality behind experimental choices, present validated protocols, and highlight its significance in the landscape of drug discovery.

Core Molecular Characteristics

This compound, also known by its tautomeric name 1,3-dimethyl-1H-pyrazol-5-one, is a five-membered heterocyclic compound.[3] Its utility in synthesis is not defined by a single static structure but by a dynamic equilibrium between its tautomeric forms. This behavior is fundamental to its reactivity.

Tautomerism: The Key to Versatility

The reactivity of this compound is critically influenced by its ability to exist in three principal tautomeric forms: the hydroxyl (OH), amino (NH), and methylene (CH) forms. The equilibrium between these forms is highly dependent on the solvent environment and dictates which atom acts as the primary nucleophile or electrophile in a given reaction.[1][4][5]

  • OH-form (this compound): Possesses an aromatic pyrazole ring and a nucleophilic hydroxyl group.

  • NH-form (1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one): Features a nucleophilic nitrogen and an exocyclic carbonyl group.

  • CH-form (2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one): Contains a reactive methylene group (C4) that is acidic and readily forms a carbanion, making it a potent nucleophile for condensation reactions.

The interplay between these tautomers is the causal factor behind the molecule's diverse reactivity profile, allowing it to engage in reactions at the oxygen, nitrogen, or carbon-4 position.

Tautomerism OH OH-Form (Aromatic Pyrazole) NH NH-Form OH->NH Equilibrium CH CH-Form (Active Methylene) OH->CH Equilibrium NH->CH Equilibrium caption Tautomeric Equilibrium of this compound

Caption: Tautomeric forms governing reactivity.

Synthesis of the Building Block

The most prevalent and efficient method for synthesizing this compound involves the cyclocondensation of a hydrazine derivative with a β-keto ester.[1] This classic approach is valued for its high yields and operational simplicity.

The reaction between methylhydrazine and ethyl acetoacetate proceeds via nucleophilic attack of the hydrazine onto the keto and ester carbonyls, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Product & Byproduct R1 Methylhydrazine P1 Cyclocondensation (e.g., in Ethanol, Reflux) R1->P1 R2 Ethyl Acetoacetate R2->P1 Prod This compound P1->Prod Byprod Ethanol + Water P1->Byprod caption General Synthesis of this compound

Caption: Common synthetic route to the pyrazole core.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established cyclocondensation reaction.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (1.0 eq) and ethanol as the solvent.

  • Addition: While stirring, add ethyl acetoacetate (1.0 eq) dropwise to the solution. The addition is often exothermic and may require cooling to maintain control.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product. Yields for this method are typically high, often exceeding 90%.[1]

Applications in Organic Synthesis

The true power of this compound lies in its application as a versatile precursor for more complex molecular scaffolds.

Knoevenagel Condensation and Multicomponent Reactions (MCRs)

The acidic C4-proton of the CH-tautomer makes this compound an excellent nucleophile in Knoevenagel condensations.[1] This reaction typically involves the condensation with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond.

This reactivity is frequently exploited in pseudo-five-component reactions, where two equivalents of the pyrazolone react with an aldehyde and two equivalents of a hydrazine to build complex bis(pyrazolyl)methane structures.[6][7] These MCRs are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials.[8]

Synthesis of Fused Heterocyclic Systems

This compound is a premier starting material for the synthesis of fused pyrazole systems, many of which are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with potent activity as protein kinase inhibitors, making them valuable scaffolds in cancer therapy.[9][10] The synthesis often involves the reaction of a 5-aminopyrazole derivative (obtainable from this compound) with various 1,3-biselectrophilic compounds like β-dicarbonyls or β-enaminones.[11] This cyclocondensation builds the pyrimidine ring onto the pyrazole core. Various synthetic strategies, including microwave-assisted methods and multicomponent reactions, have been developed to enhance the efficiency and diversity of these compounds.[9][11]

PyrazoloPyrimidine Start 5-Amino-1,3-dimethylpyrazole (from title compound) Reaction Cyclocondensation Start->Reaction Reagent 1,3-Biselectrophile (e.g., β-Diketone) Reagent->Reaction Product Substituted Pyrazolo[1,5-a]pyrimidine Reaction->Product caption Synthesis of Pyrazolo[1,5-a]pyrimidines

Caption: Pathway to potent kinase inhibitors.

The pyrazolo[3,4-b]pyridine scaffold is another key structure in drug discovery.[12] Syntheses often start from a 5-aminopyrazole, which undergoes condensation with 1,3-dicarbonyl compounds or their equivalents.[12] The choice of solvent, such as acetic acid or methanol with an acid catalyst, and reaction conditions (reflux or microwave irradiation) can be tailored to optimize the formation of the desired pyridine ring fused to the pyrazole.[12]

Derivatization of the Hydroxyl Group

The hydroxyl group of the OH-tautomer is a convenient handle for further functionalization through standard nucleophilic substitution reactions.

  • Alkylation: Treatment with alkyl halides in the presence of a base (e.g., NaH in DMF) readily converts the hydroxyl group to an ether, yielding 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives with high yields (70-88%).[1]

  • Acylation: Reaction with acid chlorides or anhydrides leads to the formation of the corresponding esters.

  • Oxidation: Controlled oxidation can convert the hydroxyl group to a ketone, while stronger oxidizing agents can lead to pyrazolo-quinone derivatives.[1]

These derivatizations are crucial for tuning the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) of the final molecules, which is a key aspect of structure-activity relationship (SAR) studies in drug development.

Significance in Medicinal Chemistry

The pyrazolone motif is a well-established pharmacophore found in numerous therapeutic agents.[1][13] Derivatives of this compound have demonstrated a wide spectrum of biological activities, underscoring its importance as a starting point for drug discovery programs.

Table 1: Bioactive Derivatives of this compound
Derivative ClassBiological ActivityTarget/OrganismReported Potency (Example)Reference
Pyrazolone-based Schiff basesAntibacterialS. aureus (MSSA & MRSA)MIC: as low as 4 µg/mL[1]
Pyrazolone-based Schiff basesAntifungalAspergillus nigerPotent activity reported[1]
Pyrazolo[1,5-a]pyrimidinesAnticancerProtein Kinases (EGFR, B-Raf)Potent inhibitory activity[9][10]
Pyrazolo[1,5-a]pyrimidinesAntifungalPhytopathogenic fungiIC50: 17.11 μg/mL (A. solani)[14]
General Pyrazole DerivativesAnti-inflammatoryCyclooxygenase (COX)Found in drugs like Celecoxib[2][8]

The data clearly indicates that the this compound core is a privileged scaffold for developing potent antimicrobial and anticancer agents.[1][9] Molecular docking studies suggest these derivatives may act by targeting essential enzymes like dihydrofolate reductase (DHFR) in bacteria.[1]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a dynamic and versatile building block that provides synthetic chemists with multiple avenues for molecular elaboration. Its tautomeric nature is the lynchpin of its reactivity, enabling its participation in condensation reactions, multicomponent syntheses, and the construction of complex fused ring systems. Its proven track record as a precursor to potent bioactive molecules, particularly in the realms of oncology and infectious diseases, solidifies its status as a high-value scaffold for researchers, scientists, and drug development professionals. A thorough understanding of its properties and reaction pathways is essential for leveraging its full potential in the pursuit of novel chemical entities.

References

Methodological & Application

Application Note & Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[1][2] A key member of this family, 1,3-dimethyl-1H-pyrazol-5-ol, serves as a vital building block for more complex molecular architectures.[3] This document provides a comprehensive guide for the synthesis of this compound and its derivatives, intended for researchers in organic synthesis and drug development. We delve into the foundational Knorr pyrazole synthesis, offering a detailed, step-by-step protocol, mechanistic insights, characterization techniques, and strategies for derivative synthesis.

Introduction & Scientific Rationale

The pyrazole ring is a privileged scaffold in drug discovery, found in numerous therapeutic agents.[2][3] The synthesis of pyrazolones, specifically 1,3-disubstituted-1H-pyrazol-5-ol derivatives, is most commonly and efficiently achieved through the Knorr pyrazole synthesis.[4][5][6] This classic condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative.[7]

The choice of methylhydrazine and ethyl acetoacetate as precursors for the title compound is based on their commercial availability, high reactivity, and the robustness of the reaction, which typically proceeds with high yields.[3] Understanding the underlying mechanism is crucial for optimizing reaction conditions and adapting the protocol for various derivatives.

Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds via a well-established pathway:[7][8]

  • Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic ketone carbonyl of ethyl acetoacetate. This is typically the faster initial step.

  • Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring. While often drawn in the keto form, these products can exist in tautomeric equilibrium with their aromatic enol forms.[7]

This reaction pathway's efficiency is driven by the formation of the stable heterocyclic ring system.[7]

Workflow & Mechanism Visualization

To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the overall workflow and the reaction mechanism.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagent Preparation (Methylhydrazine, Ethyl Acetoacetate, Ethanol) B Reaction Setup (Round-bottom flask, Reflux Condenser) A->B Combine C Reflux Reaction (Heat to 80-90°C, 2-3 hours) B->C D Reaction Monitoring (TLC Analysis) C->D E Solvent Removal (Rotary Evaporation) D->E F Precipitation/Crystallization (Cooling, Addition of non-polar solvent) E->F G Isolation (Vacuum Filtration) F->G H Purification (Recrystallization from Ethanol/Water) G->H I Characterization (¹H NMR, ¹³C NMR, IR, MS, Melting Point) H->I J Final Product (Pure this compound) I->J

Caption: General experimental workflow for pyrazolone synthesis.

Reaction Mechanism Diagram

Caption: Simplified Knorr synthesis mechanism for this compound.

Core Synthesis Protocol: this compound

This protocol details the synthesis via the cyclocondensation of methylhydrazine with ethyl acetoacetate.[3]

Materials & Reagents
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Amount (10 mmol scale)
MethylhydrazineCH₆N₂60-34-446.070.46 g (0.50 mL)
Ethyl acetoacetateC₆H₁₀O₃141-97-9130.141.30 g (1.29 mL)
Ethanol (Absolute)C₂H₅OH64-17-546.0720 mL
Diethyl Ether(C₂H₅)₂O60-29-774.12For washing
Glacial Acetic AcidCH₃COOH64-19-760.05~2-3 drops (catalyst)
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Glassware for workup (beakers, Erlenmeyer flasks)

  • Buchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

Safety Precautions
  • Methylhydrazine is highly flammable, very toxic by all routes of exposure, and a suspected carcinogen .[9][10] It is also corrosive and causes burns.[9] ALWAYS handle methylhydrazine in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and solvent-resistant gloves (e.g., Tychem®).[11]

  • Ground and bond containers when transferring methylhydrazine to prevent static discharge.[9][10] Keep away from ignition sources.[12]

  • An emergency shower and eyewash station must be readily accessible.[11]

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (1.29 mL, 10 mmol). Dilute with 15 mL of absolute ethanol.

  • Reagent Addition: While stirring, carefully add methylhydrazine (0.50 mL, 10 mmol) to the flask. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Scientist's Note: The acid catalyst protonates the carbonyl oxygen of the ketoester, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[4][6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90°C) using a heating mantle. Continue heating for 2-3 hours.

    • Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization/dehydration steps, driving the reaction to completion.[3]

  • Reaction Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexane). Spot the starting materials and the reaction mixture. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup - Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator. This will likely result in a viscous oil or syrup.[8]

  • Workup - Precipitation: To the cooled residue, add 10 mL of cold diethyl ether and stir or scratch the flask with a glass rod to induce crystallization. A solid precipitate should form.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove any soluble impurities.[8]

  • Purification: For higher purity, the crude product should be recrystallized. Transfer the solid to a beaker and add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[8]

  • Drying & Yield: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them completely. Weigh the final product and calculate the percentage yield.

Synthesis of Derivatives

The true utility of this protocol lies in its adaptability for creating a library of derivatives. By substituting the starting materials, a wide range of pyrazolones can be synthesized.

  • Varying the Hydrazine: Using substituted hydrazines (e.g., phenylhydrazine, 4-chlorophenylhydrazine) will alter the substituent at the N1 position of the pyrazole ring.

  • Varying the β-Ketoester: Using different β-ketoesters (e.g., ethyl benzoylacetate, ethyl 2-methylacetoacetate) will modify the substituents at the C3 and C4 positions.

The table below summarizes starting materials for common derivatives and typical reaction outcomes.

N1-Substituent (from Hydrazine)C3-Substituent (from Ketoester)Product NameTypical Yield Range
MethylMethylThis compound85-95%[3]
PhenylMethyl3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)80-90%[8]
HMethyl3-Methyl-1H-pyrazol-5-ol75-85%[13]
PhenylPhenyl1,3-Diphenyl-1H-pyrazol-5-ol70-85%
4-NitrophenylMethyl3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol70-80%

Product Characterization & Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and physical characterization methods is required.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. For this compound, the melting point is typically in the range of 118-121°C.

  • Infrared (IR) Spectroscopy: Key peaks to identify include a broad O-H stretch (~3100-3400 cm⁻¹), C=O stretch (~1600-1650 cm⁻¹), and C=N/C=C stretches (~1500-1600 cm⁻¹).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the two methyl groups (N-CH₃ and C-CH₃) and the CH proton on the ring. The exact chemical shifts will depend on the solvent and tautomeric form.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the olefinic carbons of the ring, and the methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₅H₈N₂O = 112.13 g/mol ).

This multi-faceted analysis provides a robust validation of the final product's structure and purity, making the protocol a self-validating system.

References

Application Note & Experimental Protocol: Knoevenagel Condensation with 1,3-dimethyl-1H-pyrazol-5-ol for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Since the synthesis of antipyrine by Knorr in 1883, this heterocyclic motif has been explored for a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) effects.[1][2] The functionalization of the pyrazolone ring, particularly at the C-4 position, is a highly effective strategy for generating novel molecular entities with diverse biological profiles.[1]

The Knoevenagel condensation is a classic and powerful C-C bond-forming reaction, involving the condensation of an active methylene compound with an aldehyde or ketone.[3][4] This reaction provides a direct and efficient pathway to α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.[5] When applied to pyrazolones, which possess a reactive methylene group at the C-4 position, the Knoevenagel condensation facilitates the synthesis of 4-arylidenepyrazolone derivatives. These products are not only important for their potential bioactivity but also serve as precursors for more complex heterocyclic systems through subsequent reactions like Michael additions.[6][7][8]

This document provides a detailed, field-proven experimental protocol for the Knoevenagel condensation of 1,3-dimethyl-1H-pyrazol-5-ol with aromatic aldehydes. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide for synthesis, purification, and characterization.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds via a base- or acid-catalyzed pathway. In the context of this protocol, which utilizes a basic catalyst (piperidine), the mechanism involves three primary stages.

Causality Behind Experimental Choices:

  • Active Methylene Compound: this compound is selected for its highly acidic C-4 protons, situated between two carbonyl-like groups in its tautomeric forms. This acidity facilitates deprotonation to form a resonance-stabilized carbanion, the key nucleophile in the reaction.[9]

  • Catalyst: A weak organic base like piperidine is sufficient to catalyze the reaction. Its role is to deprotonate the active methylene group of the pyrazolone, generating the carbanion necessary for the nucleophilic attack on the aldehyde's carbonyl carbon.[10]

  • Solvent: Ethanol is an ideal solvent for this reaction. It effectively dissolves the reactants, has a suitable boiling point for reflux conditions to ensure an adequate reaction rate, and facilitates the precipitation of the product upon cooling.

  • Dehydration: The final step is the elimination of a water molecule from the aldol-type intermediate. This step is often irreversible and drives the reaction towards the formation of the thermodynamically stable conjugated product.[9]

Knoevenagel_Mechanism Pyrazolone 1,3-Dimethyl-1H- pyrazol-5-ol Carbanion Resonance-Stabilized Carbanion (Enolate) Pyrazolone->Carbanion + Base - BH⁺ Aldehyde Ar-CHO (Aromatic Aldehyde) Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Base Piperidine (Base) Base->Carbanion Carbanion->Alkoxide + Ar-CHO Aldol Aldol Adduct (β-hydroxy compound) Alkoxide->Aldol + H⁺ (from solvent/BH⁺) Product 4-Arylidene Product + H₂O Aldol->Product - H₂O (Dehydration)

Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (Z)-4-(4-methoxybenzylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier
This compoundC₅H₈N₂O112.1310.01.12 gSigma-Aldrich
Anisaldehyde (4-methoxybenzaldehyde)C₈H₈O₂136.1510.01.36 g (1.21 mL)Acros Organics
PiperidineC₅H₁₁N85.15~0.5 (catalytic)~5 drops (~50 µL)Fluka
Ethanol (Absolute)C₂H₅OH46.07-30 mLFisher Scientific
Diethyl Ether (for washing)(C₂H₅)₂O74.12-20 mLEMD Millipore
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (Silica gel 60 F₂₅₄)

  • Buchner funnel and filter flask

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

Experimental Workflow

Workflow start Start combine Combine pyrazolone, aldehyde, and ethanol in flask start->combine add_cat Add piperidine catalyst combine->add_cat reflux Heat to reflux (approx. 80°C) with stirring add_cat->reflux monitor Monitor reaction progress by TLC (3:1 Hexane:EtOAc) reflux->monitor decision Reaction Complete? (Disappearance of reactants) monitor->decision decision->reflux No cool Cool reaction mixture to room temperature, then in ice bath decision->cool Yes filter Filter the precipitated solid using a Buchner funnel cool->filter wash Wash solid with cold ethanol and then diethyl ether filter->wash dry Dry the product under vacuum wash->dry characterize Characterize pure product (m.p., FT-IR, NMR) dry->characterize end End characterize->end

References

Application Notes and Protocols for the Selective O-Alkylation of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details methodologies for the selective alkylation of the hydroxyl group of 1,3-dimethyl-1H-pyrazol-5-ol, a versatile scaffold in medicinal chemistry. The inherent challenge of regioselectivity in pyrazolone alkylation, a competition between O-alkylation and N-alkylation, is addressed through the exploration of three robust synthetic strategies: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Phase-Transfer Catalysis. This document provides an in-depth analysis of the mechanistic principles governing each method, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols, data tables for comparative analysis, and workflow diagrams are included to ensure reproducible and efficient synthesis of 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.

Introduction: The Significance of Pyrazole Alkylation and the Challenge of Regioselectivity

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications as anti-inflammatory, analgesic, antibacterial, and anticancer drugs[1]. The functionalization of the pyrazole ring is a key strategy in the development of novel pharmacologically active compounds. This compound, in particular, serves as a valuable building block for such endeavors.

A critical aspect of the reactivity of this compound is its existence in tautomeric forms, primarily the keto (1,3-dimethyl-1H-pyrazol-5(4H)-one) and enol (this compound) forms. This tautomerism gives rise to an ambident nucleophile with two potentially reactive sites for alkylation: the oxygen of the hydroxyl group (O-alkylation) and the nitrogen atom at the 2-position of the pyrazole ring (N-alkylation).

Figure 1. Tautomeric equilibrium of this compound.

Controlling the regioselectivity of alkylation is paramount to achieving the desired molecular architecture and biological activity. The choice of synthetic methodology, including the selection of base, solvent, and alkylating agent, plays a decisive role in directing the reaction towards the desired O-alkylated product. This guide focuses on methods that favor the formation of 5-alkoxy-1,3-dimethyl-1H-pyrazoles.

Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classical and widely employed method for the formation of ethers from an alkoxide and an alkyl halide. In the context of this compound, this method can be effectively tailored to favor O-alkylation.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the hydroxyl group of the pyrazolol, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the ether linkage.

To promote selective O-alkylation, reaction conditions are chosen to enhance the nucleophilicity of the oxygen atom relative to the ring nitrogen. The use of a strong, non-nucleophilic base in an aprotic polar solvent is a key strategy. Sodium hydride (NaH) in dimethylformamide (DMF) is a commonly used system that has been reported to provide good yields of the O-alkylated product[2]. The aprotic nature of DMF solvates the cation but not the anion, leading to a more reactive "naked" anion where the more electronegative oxygen atom is the primary site of attack.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrazolol This compound Pyrazolate Pyrazolate Anion Pyrazolol->Pyrazolate + NaH Base NaH H2 H₂ (gas) Pyrazolate->H2 Pyrazolate_2 Pyrazolate Anion AlkylHalide Alkyl Halide (R-X) Product 5-Alkoxy-1,3-dimethyl-1H-pyrazole Halide NaX Product->Halide Pyrazolate_2->Product + R-X

Figure 2. Mechanism of the Williamson Ether Synthesis for O-Alkylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.2 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-1,3-dimethyl-1H-pyrazole.

The Mitsunobu Reaction: A Mild Alternative for O-Alkylation

The Mitsunobu reaction provides a powerful and mild alternative for the O-alkylation of pyrazolones, often yielding high regioselectivity[3][4][5]. This reaction is particularly useful when dealing with sensitive substrates or when Williamson ether synthesis conditions lead to side products.

Mechanistic Rationale

The Mitsunobu reaction involves the reaction of an alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[6]. In this case, this compound acts as the nucleophile.

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate then deprotonates the pyrazolol to form a phosphonium salt. The alcohol to be attached is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the pyrazolate anion displaces the activated alcohol in an SN2 reaction, leading to the O-alkylated product with inversion of configuration at the alcohol's stereocenter, if applicable. The preference for O-alkylation is often high under these neutral conditions.

Mitsunobu_Workflow Start Combine: - this compound - Alcohol (R-OH) - Triphenylphosphine (PPh₃) in an aprotic solvent (e.g., THF) Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD or DIAD dropwise Cool->Add_DEAD React Stir at room temperature Add_DEAD->React Workup Aqueous workup and extraction React->Workup Purify Column chromatography Workup->Purify Product 5-Alkoxy-1,3-dimethyl-1H-pyrazole Purify->Product

Figure 3. Experimental workflow for the Mitsunobu reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazide as byproducts. Purify by column chromatography on silica gel to isolate the 5-alkoxy-1,3-dimethyl-1H-pyrazole.

Phase-Transfer Catalysis (PTC) for O-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. It offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and often enhanced selectivity.

Mechanistic Rationale

In the context of pyrazolone alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the pyrazolate anion from the aqueous or solid phase (where it is generated by a base like potassium carbonate) to the organic phase containing the alkyl halide.

The lipophilic cation of the phase-transfer catalyst pairs with the pyrazolate anion, forming a lipophilic ion pair that is soluble in the organic phase. Here, the "naked" and highly reactive anion undergoes the SN2 reaction with the alkyl halide. The catalyst cation then returns to the aqueous/solid phase to repeat the cycle. The choice of catalyst, solvent, and base can be tuned to optimize the regioselectivity towards O-alkylation[7][8].

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Pyrazolol Pyrazolol (Pz-OH) Pyrazolate Pyrazolate Anion (Pz-O⁻) Pyrazolol->Pyrazolate + Base Base Base (e.g., K₂CO₃) Catalyst_aq Catalyst (Q⁺X⁻) Pyrazolate->Catalyst_aq + Q⁺X⁻ IonPair Ion Pair (Q⁺Pz-O⁻) Catalyst_aq->IonPair Phase Transfer Product O-Alkylated Product (Pz-OR) IonPair->Product + R-X AlkylHalide Alkyl Halide (R-X) Catalyst_org Catalyst (Q⁺X⁻) Product->Catalyst_org Catalyst_org->Catalyst_aq Phase Transfer

Figure 4. Simplified mechanism of Phase-Transfer Catalyzed O-Alkylation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Anhydrous acetonitrile or toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), finely powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile or toluene as the solvent.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at the elevated temperature and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of the organic solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Alkylation Methods

The choice of alkylation method depends on several factors, including the desired scale of the reaction, the availability of reagents, and the sensitivity of the substrates. The following table provides a comparative overview of the three methods discussed.

FeatureWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalysis
Reagents Strong base (e.g., NaH), alkyl halidePPh₃, DEAD/DIAD, alcoholPTC catalyst (e.g., TBAB), inorganic base, alkyl halide
Conditions 0 °C to 80 °C, inert atmosphere0 °C to room temperature, neutralRoom temperature to moderate heating
Solvents Aprotic polar (e.g., DMF, THF)Aprotic (e.g., THF, Dioxane)Biphasic or organic solvent
Selectivity Generally good for O-alkylation with proper base/solvent choiceExcellent for O-alkylationGood to excellent, dependent on catalyst and conditions
Advantages Cost-effective for large scale, well-establishedMild, neutral conditions, high regioselectivityMilder than Williamson, uses inexpensive bases, scalable
Disadvantages Requires strong, hazardous base, potential for N-alkylationExpensive reagents, stoichiometric byproducts can complicate purificationReaction rates can be slower, optimization of catalyst and conditions may be needed
Reported Yields 70-88% for 5-alkoxy-1,3-dimethyl-1H-pyrazoles[2]Generally high for pyrazolone O-alkylationHigh yields reported for pyrazolone alkylation[7]

Conclusion

The selective O-alkylation of this compound can be successfully achieved using several synthetic methodologies. The Williamson ether synthesis offers a cost-effective and high-yielding route, provided that reaction conditions are carefully controlled to favor O-alkylation. The Mitsunobu reaction stands out for its mild, neutral conditions and excellent regioselectivity, making it ideal for sensitive substrates. Phase-transfer catalysis presents a practical and scalable alternative that avoids the use of strong bases and hazardous solvents. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and the nature of the alkyl group to be introduced. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a variety of 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives for applications in drug discovery and development.

References

Application Notes & Protocols: Strategic Acylation of 1,3-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the acylation reactions of 1,3-dimethyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry. We move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, focusing on the critical challenge of regioselectivity. Detailed, field-proven protocols for both selective O-acylation and C4-acylation are presented, supported by mechanistic discussions, workflow diagrams, and citations to authoritative literature.

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives are a cornerstone in pharmacology and materials science, renowned for their diverse biological activities.[1][2] The structural motif is central to established drugs like Edaravone (Radicava®), a potent antioxidant used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4][5][6] this compound is a fundamental building block within this class. Its functionalization through acylation opens a gateway to a vast chemical space, enabling the synthesis of novel analogues for drug discovery, molecular probes, and advanced materials.[6][7]

However, the reactivity of the pyrazolone ring is not straightforward. Its ability to exist in multiple tautomeric forms presents a significant synthetic challenge: controlling the site of acylation. This guide provides the strategic framework and validated protocols necessary to achieve selective acylation at either the C5-oxygen or the C4-carbon, empowering researchers to predictably synthesize their desired target molecules.

Mechanistic Foundations: Tautomerism and Regioselectivity

The synthetic versatility of this compound is dictated by its prototropic tautomerism. The molecule can exist in a dynamic equilibrium between three principal forms: the hydroxyl (OH), the amino (NH), and the methylene (CH) tautomers.[8][9][10] The predominant forms in solution are the OH and NH tautomers, each presenting a different nucleophilic site for attack by an acylating agent.

  • OH-Tautomer (1H-pyrazol-5-ol): Presents a nucleophilic hydroxyl group at the C5 position. Direct reaction at this site leads to O-acylation .

  • NH-Tautomer (1,2-dihydro-3H-pyrazol-3-one): Possesses an acidic proton at the C4 position. Deprotonation creates a highly nucleophilic enolate-like species, with electron density concentrated at the C4 carbon. Reaction at this site results in C-acylation .[11]

The choice of reaction conditions—specifically the base and solvent—is paramount as it directly influences the tautomeric equilibrium and, consequently, the regiochemical outcome of the acylation.[8]

tautomerism cluster_OH OH-Tautomer cluster_NH NH-Tautomer cluster_Acyl cluster_Products OH This compound (Nucleophilic Oxygen) NH 1,3-Dimethyl-1,2-dihydro-3H- pyrazol-3-one OH->NH Tautomeric Equilibrium O_Acyl O-Acylated Product OH->O_Acyl C_Acyl C-Acylated Product NH->C_Acyl Acyl R-CO-X Acyl->OH O-Acylation Acyl->NH C-Acylation (via enolate)

Caption: Tautomeric equilibrium and competing acylation pathways.

Protocol I: Selective O-Acylation

This protocol is designed to favor the formation of the 5-acyloxy-1,3-dimethyl-1H-pyrazole derivative. The strategy employs a non-nucleophilic organic base to neutralize the acid byproduct without competing with the pyrazolone as a nucleophile.

Causality: By using a base like pyridine or triethylamine, the reaction proceeds through the more acidic OH-tautomer. The base's primary role is to scavenge the HCl generated from the acyl chloride, driving the reaction to completion.[12] Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride.[11][13]

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent & Base Addition: Dissolve the starting material in anhydrous dioxane or dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve the desired acyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred pyrazolone solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Reagent Summary Table
ReagentMolar Eq.PurposeKey Consideration
This compound1.0NucleophileMust be dry
Acyl Chloride1.1Electrophile (Acylating Agent)Highly reactive, moisture-sensitive
Pyridine1.2Non-nucleophilic baseScavenges HCl byproduct
Anhydrous Dioxane/DCM-SolventMust be anhydrous to prevent hydrolysis

Protocol II: Selective C4-Acylation

Achieving selective C-acylation requires a different strategy that favors the formation of the enolate-like NH-tautomer and directs the electrophile to the C4 position. An efficient and well-documented method involves the formation of a calcium(II) complex.[11][14]

Causality: The use of calcium hydroxide [Ca(OH)₂] is the key to this transformation. It is believed to form a calcium chelate with the pyrazolone, which serves two purposes: it blocks the C5-oxygen, preventing O-acylation, and it facilitates deprotonation at the C4 position, dramatically increasing its nucleophilicity.[11] The subsequent addition of the acyl chloride then occurs exclusively at this activated carbon center.

Step-by-Step Methodology
  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous 1,4-dioxane.

  • Complex Formation: Add calcium hydroxide (Ca(OH)₂, 2.0 eq) to the mixture. Equip the flask with a reflux condenser and heat the suspension to reflux for 30-60 minutes under vigorous stirring. The formation of the calcium complex is crucial for selectivity.[11]

  • Cooling & Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.0-1.1 eq) dropwise. The reaction can be exothermic and careful addition is required.[11][15]

  • Reaction: After addition, remove the ice bath and heat the mixture to reflux for 1.5-3 hours, or until TLC indicates the consumption of the starting material.

  • Work-up (Complex Decomposition): Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred solution of 10% aqueous HCl (a sufficient volume to dissolve all calcium salts). Stir for at least 1 hour to ensure complete decomposition of the complex.[11]

  • Purification: The precipitated solid product is collected by filtration. Wash the solid thoroughly with water to remove CaCl₂ and then with a small amount of cold ethanol. The product is often pure enough after this step, but can be further purified by recrystallization.

Reagent Summary Table
ReagentMolar Eq.PurposeKey Consideration
This compound1.0Nucleophile PrecursorMust be dry
Calcium Hydroxide2.0Complexing Agent & BaseDirects C-acylation; vigorous stirring needed
Acyl Chloride1.0-1.1ElectrophileAdd slowly at 0 °C
Anhydrous 1,4-Dioxane-SolventMust be anhydrous
10% Aqueous HCl-Work-up ReagentDecomposes the calcium complex

General Experimental Workflow & Characterization

The successful execution of these protocols relies on a systematic workflow. The following diagram outlines the key stages from reaction setup to final product analysis.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dry Glassware & Reagents p2 Setup Inert Atmosphere (e.g., Nitrogen) p1->p2 r1 Dissolve Pyrazolone p2->r1 r2 Add Base / Catalyst (Pyridine or Ca(OH)₂) r1->r2 r3 Cool to 0 °C r2->r3 r4 Add Acyl Chloride Dropwise r3->r4 r5 Reaction at RT or Reflux r4->r5 r6 Monitor by TLC r5->r6 w1 Quench / Decompose Complex r6->w1 w2 Liquid-Liquid Extraction or Filtration w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography or Recrystallization) w3->w4 a1 NMR (¹H, ¹³C) w4->a1 a2 Mass Spectrometry a3 IR Spectroscopy

References

Oxidation of 1,3-dimethyl-1H-pyrazol-5-ol to pyrazolo-quinone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Oxidation of 1,3-dimethyl-1H-pyrazol-5-ol: A Protocol for the Synthesis of Pyrazolo-Quinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo-Quinone Scaffold

Fused heterocyclic systems are cornerstones of modern medicinal chemistry, offering rigid three-dimensional structures that can effectively interact with biological targets. Among these, the pyrazolo-quinoline and pyrazolo-quinone frameworks are particularly noteworthy.[1][2] These scaffolds are present in a wide array of biologically active molecules, demonstrating activities that range from anticancer and anti-inflammatory to antimicrobial.[2][3][4] The strategic value of these compounds lies in their extended π-system and the precise spatial arrangement of nitrogen atoms, which are critical for forming key interactions with enzymes and receptors.[5]

The starting material, this compound, is a versatile and readily available building block in organic synthesis.[6] Its inherent chemical reactivity, particularly at the hydroxyl group, provides a direct entry point for constructing more complex heterocyclic systems. This application note details a robust and reproducible protocol for the oxidation of this compound to its corresponding pyrazolo-quinone derivative, a transformation of significant interest for generating libraries of potential drug candidates.

Reaction Mechanism: The Chemistry of Oxidation

The conversion of the hydroxyl group on the pyrazole ring to a ketone is a classic oxidation reaction. The choice of oxidant is critical to ensure high yield and prevent unwanted side reactions or degradation of the heterocyclic core. While milder reagents can convert the starting material to the corresponding pyrazole-5-one, more potent oxidizing agents are required to achieve the desired pyrazolo-quinone structure.[6]

This protocol utilizes potassium permanganate (KMnO₄) in an acidic medium. The mechanism, analogous to the oxidation of secondary alcohols, proceeds through the formation of a manganate ester intermediate.[7][8] The acidic conditions protonate one of the permanganate oxygens, making the manganese atom more electrophilic and facilitating the initial attack by the pyrazolol oxygen. A subsequent elimination step, likely involving a base (such as water) abstracting the proton from the carbon at position 4, leads to the formation of the new carbonyl group and the reduction of manganese from Mn(VII) to a lower oxidation state.

Oxidation_Mechanism Fig. 1: Proposed Oxidation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination Step cluster_products Products Pyrazolol This compound ManganateEster Manganate Ester Intermediate Pyrazolol->ManganateEster Nucleophilic Attack KMnO4 KMnO₄ (Oxidant) KMnO4->ManganateEster Elimination E2-like Elimination ManganateEster->Elimination Base Base (H₂O) Base->Elimination Proton Abstraction Quinone Pyrazolo-Quinone Elimination->Quinone Mn_reduced Reduced Mn Species (e.g., MnO₂) Elimination->Mn_reduced

Caption: Fig. 1: Proposed Oxidation Mechanism

Experimental Protocol: Synthesis of Pyrazolo-Quinone

This protocol is designed to be a self-validating system. Each step includes clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.[9]
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Commercially AvailableStrong oxidant. Handle with care.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCorrosive. Use appropriate PPE.
Sodium Bisulfite (NaHSO₃)ACS ReagentCommercially AvailableUsed for quenching the reaction.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially AvailableFor drying organic layer.
Deionized WaterN/AIn-house
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Can cause severe skin and eye irritation.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle only in a chemical fume hood.

  • Quenching: The reaction quench with sodium bisulfite is exothermic. Perform this step slowly and with cooling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 10.0 mmol).

    • Add 30 mL of deionized water and stir to dissolve the starting material.

    • Cool the flask in an ice bath to 0-5 °C.

  • Acidification:

    • Slowly add concentrated sulfuric acid (1 mL) dropwise to the cooled solution. The addition is exothermic; maintain the temperature below 10 °C.

  • Addition of Oxidant:

    • In a separate beaker, prepare a solution of potassium permanganate (2.37 g, 15.0 mmol, 1.5 eq) in 25 mL of deionized water.

    • Transfer this purple solution to a dropping funnel.

    • Add the KMnO₄ solution dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes. Maintain the internal temperature at 0-5 °C.

    • Observation: The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Quenching:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the brown MnO₂ precipitate dissolves and the mixture becomes colorless or pale yellow. This step is crucial for safety and ease of workup.

  • Extraction:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrazolo-quinone product.

Experimental_Workflow start Start setup 1. Dissolve Pyrazolol in H₂O + H₂SO₄ start->setup cool 2. Cool to 0-5 °C in Ice Bath setup->cool add_kmno4 3. Add KMnO₄ Solution (Dropwise) cool->add_kmno4 stir 4. Stir for 1 hr Monitor by TLC add_kmno4->stir quench 5. Quench with NaHSO₃ (until colorless) stir->quench extract 6. Extract with DCM (3x) quench->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product Pure Pyrazolo-Quinone purify->product

Caption: Fig. 2: Experimental Workflow Diagram

Product Characterization

The identity and purity of the final pyrazolo-quinone product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect disappearance of the proton signal at the 4-position of the pyrazole ring. The methyl group signals should remain, though their chemical shifts may be altered due to the new electronic environment.

  • ¹³C NMR: The most significant change will be the appearance of a new signal in the carbonyl region (~180-190 ppm) and the disappearance of the C-OH carbon signal.

  • FT-IR Spectroscopy: Look for a strong C=O stretching frequency characteristic of a ketone, typically in the range of 1680-1720 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the pyrazolo-quinone product.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Microwave-assisted synthesis has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[2][3][4][5] This document delves into the fundamental principles of microwave heating, presents validated, step-by-step protocols for key synthetic routes, and offers critical insights into experimental design and safety. By explaining the causality behind procedural choices, this guide equips researchers with the necessary expertise to efficiently synthesize diverse pyrazole libraries for drug discovery and development.

The Rationale for Microwave-Assisted Synthesis

The pyrazole nucleus is a privileged scaffold in pharmaceutical science, found in drugs ranging from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib.[1] The urgent need to accelerate the discovery of new chemical entities has driven the adoption of more efficient synthetic technologies. Microwave-assisted organic synthesis (MAOS) directly addresses this need.

Unlike conventional heating, which relies on slow heat transfer through vessel walls via conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][7][8][9] This volumetric and instantaneous heating is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.[6][7][10]

  • Ionic Conduction: The presence of ions in the reaction mixture causes them to migrate and collide under the influence of the oscillating electric field, generating heat.[6][9][10]

This direct energy transfer results in remarkable advantages:

  • Speed: Reactions that take hours or days with conventional reflux can often be completed in minutes.[7][11][12]

  • Yield & Purity: Rapid heating can minimize the formation of side products, leading to higher isolated yields and cleaner reaction profiles.[5][8][13]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption, aligning with the principles of green chemistry.[6][7][8]

Workflow for Microwave-Assisted Pyrazole Synthesis

The general workflow is streamlined for efficiency and reproducibility.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Select Reagents & Solvent P2 Combine in Microwave Vial with Stir Bar P1->P2 R1 Seal Vial & Place in Reactor P2->R1 R2 Set Parameters (Temp, Power, Time) R1->R2 R3 Initiate Irradiation R2->R3 R4 Monitor Reaction (TLC) R3->R4 W1 Cool Vial to Room Temp R4->W1 W2 Precipitate Product (e.g., add ice water) W1->W2 W3 Isolate by Filtration W2->W3 W4 Purify (Recrystallization/Chromatography) W3->W4

Caption: General workflow for microwave-assisted pyrazole synthesis.

Core Synthetic Protocols

The following protocols are foundational methods for pyrazole synthesis, optimized for microwave conditions. They represent robust and versatile routes to a wide array of pyrazole derivatives.

Protocol 1: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This two-step, one-pot adaptation is highly effective. First, a chalcone is formed via a Claisen-Schmidt condensation, which then undergoes cyclization with a hydrazine derivative in the presence of an acid catalyst.[2][13][14]

Rationale: The initial condensation creates the required 1,3-dielectrophilic system. The subsequent cyclocondensation with hydrazine proceeds rapidly under microwave irradiation, as the polar intermediates efficiently absorb microwave energy. Acetic acid catalyzes both the dehydration in the chalcone formation and the final cyclization step.

Materials:

  • Substituted acetophenone (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (2-3 drops)

  • 10 mL microwave reactor vial with stir bar

Step-by-Step Procedure:

  • Combine the acetophenone derivative (1.0 mmol) and benzaldehyde derivative (1.0 mmol) in a 10 mL microwave vial containing a magnetic stir bar.

  • Add ethanol (5 mL) followed by the hydrazine derivative (1.2 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Seal the vial securely and place it in the microwave reactor cavity.

  • Set the reaction parameters: irradiate at 120 °C (ramp time 2 min) for 5-10 minutes with stirring. Power can be set to a maximum of 300 W, allowing the instrument to modulate it to maintain temperature.

  • Monitor the reaction completion using Thin-Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature (or use compressed air cooling).

  • Pour the reaction mixture into a beaker containing 50 mL of crushed ice and water.

  • Stir for 15-20 minutes until a solid precipitate forms.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from 1,3-Dicarbonyl Compounds

This is one of the most direct methods for synthesizing pyrazoles. The reaction of a 1,3-dicarbonyl compound with hydrazine provides a straightforward route to the pyrazole core.

Rationale: The 1,3-dicarbonyl compound provides the C-C-C backbone, and the hydrazine provides the two nitrogen atoms. The reaction is a classic condensation-cyclization. Microwave heating accelerates the dehydration steps, dramatically shortening the reaction time from several hours to mere minutes.

G reagents 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone Intermediate (Polar) reagents->intermediate Condensation product Pyrazole + 2 H2O intermediate->product MW-Accelerated Cyclization & Dehydration

Caption: Mechanism for pyrazole synthesis from 1,3-dicarbonyls.

Materials:

  • Acetylacetone (or other 1,3-dicarbonyl) (1.0 mmol)

  • Phenylhydrazine hydrochloride (1.0 mmol)

  • Ethanol (4 mL)

  • 10 mL microwave reactor vial with stir bar

Step-by-Step Procedure:

  • To a 10 mL microwave vial, add the 1,3-dicarbonyl compound (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and ethanol (4 mL).

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 100 °C for 3-5 minutes with stirring.

  • After the reaction, cool the vial to room temperature.

  • Transfer the contents to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 3: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Multi-component reactions (MCRs) are a hallmark of efficient synthesis, and they benefit immensely from microwave assistance. This protocol builds a complex heterocyclic system in a single operation.[15]

Rationale: This reaction combines an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[1][16] The sequence involves the formation of a pyrazolone intermediate, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of malononitrile and subsequent cyclization. Each step involves polar intermediates that are efficiently heated by microwaves, driving the reaction cascade to completion.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethanol (5 mL)

  • Piperidine (catalytic amount, ~2 drops)

  • 10 mL microwave reactor vial with stir bar

Step-by-Step Procedure:

  • In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Add ethanol (5 mL), a stir bar, and a catalytic amount of piperidine (~2 drops).

  • Seal the vial and irradiate in the microwave reactor at 100 °C for 8-12 minutes.[15]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial. A solid product will often precipitate directly from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual reactants.

  • Dry the purified pyrano[2,3-c]pyrazole product. No further purification is typically needed.

Data Presentation: Microwave vs. Conventional Heating

The quantitative advantages of MAOS are best illustrated by direct comparison with traditional methods.

Table 1: Comparison of Synthesis Methods for Pyrazole Derivatives

Target Compound Method Temperature (°C) Time Yield (%) Reference(s)
Phenyl-1H-pyrazoles Microwave 60 5 min 91-98 [12]
Conventional 75 2 hours 73-90 [12]
Quinolin-based Pyrazoles Microwave 120 7-10 min 68-86 [1]
Conventional Reflux 6-8 hours 55-72 [1]
Pyrano[2,3-c]pyrazoles Microwave 120 15 min 92-99 [1]
Conventional Reflux 5-6 hours 80-90 [1]
4-Arylidenepyrazolones Microwave (420 W) 10 min 51-98 [16]

| | Conventional | Reflux | 3-5 hours | 40-85 |[16] |

Safety Protocols & Best Practices

While MAOS is highly efficient, it requires strict adherence to safety protocols, particularly when working with sealed vessels and organic solvents.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[17] Domestic microwave ovens lack the necessary temperature/pressure controls and safety features (e.g., solvent vapor sensors, containment) and must never be used.[17][18]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use certified pressure-rated vials and caps.[19] Never exceed 80% of the vial's volume to allow for expansion. Be aware of the vapor pressure of your solvent at the target temperature.[19]

  • Solvent Choice: Use high-purity solvents. Polar solvents (Ethanol, DMF, Acetonitrile) absorb microwaves efficiently. For non-polar solvents (e.g., Toluene), a small amount of a polar co-solvent or an ionic liquid can be added to facilitate heating. Solvent-free reactions are also highly effective and are a greener alternative.[20][21][22][23]

  • Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can lead to decomposition or runaway reactions.[19]

  • Avoid Metals: Do not place any metal objects (spatulas, metal clamps, aluminum foil) inside the microwave cavity, as this can cause arcing and create a fire hazard.[18]

  • Personal Protective Equipment (PPE): All work should be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Monitoring: Never leave a microwave reaction unattended.[19] If you are unsure about a reaction's potential exothermicity, begin with a small scale and low power settings.[17]

References

Quantitative Analysis of 1,3-dimethyl-1H-pyrazol-5-ol: A Guide to GC-FID and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed application notes and validated protocols for the quantitative determination of 1,3-dimethyl-1H-pyrazol-5-ol, a key heterocyclic compound with significant interest in pharmaceutical and chemical synthesis. The methodologies presented herein are tailored for researchers, quality control analysts, and drug development professionals, offering robust and reliable analytical solutions using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Introduction

This compound (CAS No: 5203-77-0) is a versatile pyrazole derivative.[1] Its accurate quantification is critical for ensuring product quality, stability, and for pharmacokinetic studies. This document provides two distinct, validated analytical approaches to achieve this, catering to different laboratory capabilities and analytical requirements. The GC-FID method is ideal for analyzing volatile and thermally stable compounds, while the HPLC-UV method offers a powerful solution for non-volatile samples or when derivatization is not desired.

The protocols are developed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to internationally recognized validation standards, such as the ICH Q2(R1) guidelines, to ensure trustworthiness and reproducibility of results.[2][3]

Section 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[4] For this compound, which is expected to have sufficient volatility and thermal stability, GC-FID presents a straightforward and sensitive quantification method. The Flame Ionization Detector (FID) is particularly suitable for organic analytes, offering a wide linear range and high sensitivity.[5]

The choice of a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, provides a good balance of interactions for the effective separation of pyrazole isomers and related compounds.[4] The temperature program is optimized to ensure sharp peaks and adequate resolution from potential impurities.

Experimental Protocol: GC-FID

1.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Dichloromethane (DCM), GC grade

  • Methanol, GC grade

  • Anhydrous sodium sulfate

  • Helium (carrier gas), high purity

  • Hydrogen (FID), high purity

  • Air (FID), high purity

  • 2 mL GC vials with septa

1.2.2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

1.2.3. Chromatographic Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

1.2.4. Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to the mark with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with dichloromethane.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in a minimal amount of methanol, and then dilute with dichloromethane to a final concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

1.2.5. Analysis and Quantification

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo

GC-FID Workflow Diagram

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Methanol A->B Prepared Sample C Dilute with Dichloromethane B->C Prepared Sample D Filter (0.45 µm PTFE) C->D Prepared Sample E Inject into GC D->E Prepared Sample F Separation on DB-5ms Column E->F G Detection by FID F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I Standards J Quantify Analyte I->J Sample HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Methanol A->B Prepared Sample C Dilute with Mobile Phase B->C Prepared Sample D Filter (0.45 µm Syringe Filter) C->D Prepared Sample E Inject into HPLC D->E Prepared Sample F Separation on C18 Column E->F G Detection by UV (237 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I Standards J Quantify Analyte I->J Sample

References

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note describes a detailed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,3-dimethyl-1H-pyrazol-5-ol. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized as key pharmacophores in numerous therapeutic agents and as metabolites of pharmaceutical products.[1][2] Given the importance of this structural motif, a reliable analytical method is essential for applications in drug metabolism, pharmacokinetic (DMPK) studies, and quality control. The protocol herein provides a comprehensive workflow, from sample preparation in a biological matrix to optimized chromatographic and mass spectrometric parameters, designed for high-throughput and accurate analysis.

Introduction: The Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, analgesic, and antimicrobial properties.[3] this compound (MW: 112.13 g/mol [4][5]) is a representative of this class and can serve as a building block in organic synthesis or appear as a metabolite of more complex parent drugs, such as Metamizole.[6][7] Accurate quantification in complex matrices like plasma or urine is therefore critical for evaluating a drug's metabolic fate and pharmacokinetic profile.

LC-MS/MS is the gold standard for this task due to its unparalleled sensitivity and specificity.[8] This method overcomes the challenges of analyzing small, polar molecules, which can be difficult to retain and resolve using conventional chromatographic techniques.[9][10] The rationale behind this protocol is to establish a robust method by:

  • Optimizing Chromatographic Retention: Utilizing a reversed-phase C18 column with a carefully selected mobile phase to ensure sufficient retention and separation from matrix interferences.

  • Maximizing Mass Spectrometric Sensitivity: Employing electrospray ionization (ESI) in positive mode and defining specific Multiple Reaction Monitoring (MRM) transitions for unambiguous identification and quantification.

  • Ensuring Method Reliability: Implementing a simple yet effective sample preparation protocol (protein precipitation) and outlining a clear validation strategy based on industry-standard guidelines.

Experimental Workflow & Causality

The analytical process is a sequence of optimized steps, each chosen to ensure the final data is accurate and reproducible. The causality behind this workflow is to progressively isolate the analyte from a complex sample and then perform a highly selective measurement.

Figure 1: Overall experimental workflow from sample preparation to data reporting.

Detailed Protocols & Methodologies

Materials and Reagents
  • Analyte: this compound reference standard (≥97% purity).[4]

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., this compound-d3) is highly recommended. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., 3,5-dimethyl-1H-pyrazole[11]) can be used after careful validation.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (or other relevant matrix).

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its speed and efficiency in removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[6][12]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards/QCs, or sample plasma) into the labeled tubes.

  • Spike 10 µL of the working standard or QC solution into the corresponding tubes. For unknown samples, add 10 µL of blank solvent.

  • Add 10 µL of the internal standard working solution to all tubes.

  • To precipitate proteins, add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The ratio of precipitation solvent to sample (4:1) ensures efficient protein removal.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid to reduce the organic content, which improves peak shape upon injection.

  • Seal the plate/vials and place in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The parameters below provide a robust starting point for method development. Optimization is necessary for the specific instrumentation used.

Table 1: Recommended Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
HPLC System UPLC/UHPLC system Provides better resolution and faster run times than traditional HPLC.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Standard for retaining small molecules; the short length allows for rapid gradients.
Mobile Phase A Water + 0.1% Formic Acid Formic acid is a common modifier that aids in protonation for positive mode ESI.[13]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/min[9] A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B (0.5 min), 5-95% B (2.5 min), 95% B (1 min), 5% B (1 min) A rapid gradient to elute the analyte while washing the column of late-eluting matrix components.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.

| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and column overload. |

Table 2: Proposed Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Mass Spectrometer Triple Quadrupole Mass Spectrometer The gold standard for quantitative analysis using MRM.
Ionization Mode Electrospray Ionization (ESI), Positive The two nitrogen atoms in the pyrazole ring are readily protonated.
Precursor Ion [M+H]⁺ m/z 113.1 Calculated from the molecular weight of C₅H₈N₂O (112.13).[4]
MRM Transitions Quantifier: m/z 113.1 > 71.1 Qualifier: m/z 113.1 > 98.1 Rationale: Fragmentation of pyrazole rings often involves ring cleavage and loss of neutral molecules like acetonitrile or CO.[14][15] The transition to m/z 98.1 likely corresponds to the loss of a methyl group (-15 Da). The transition to m/z 71.1 could result from a more complex ring fragmentation. These transitions must be empirically confirmed and optimized.
Collision Energy (CE) To be optimized (start at 15-25 eV) CE must be tuned for each transition to maximize product ion intensity.
Source Temp. To be optimized (e.g., 500 °C) Dependent on the specific instrument and flow rate.

| Dwell Time | 50-100 ms | Sufficient time to acquire at least 12-15 data points across a chromatographic peak. |

Method Validation: A Self-Validating System

For the method to be trustworthy, it must be validated according to established guidelines (e.g., ICH, FDA). This process verifies that the protocol is suitable for its intended purpose.

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Linearity & Range Demonstrate a proportional response to concentration. Calibration curve with R² ≥ 0.995. Standards should be within ±15% of nominal value (±20% at LLOQ).
Accuracy Closeness of measured value to the true value. Mean concentration of QC samples (low, mid, high) within ±15% of nominal.
Precision Repeatability of measurements (intra- & inter-day). Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ).
Limit of Quant. (LLOQ) Lowest concentration measured with acceptable accuracy/precision. Signal-to-noise ratio > 10; Accuracy within ±20%, Precision ≤ 20%.
Specificity Ability to differentiate the analyte from other components. No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix.
Matrix Effect Ion suppression or enhancement from the biological matrix. The ratio of analyte peak area in post-extraction spiked samples versus neat solution should be consistent across batches (CV ≤ 15%).

| Stability | Analyte stability under various storage conditions. | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape High organic content in injection sample; Column degradation.Ensure final sample dilution with aqueous phase; Replace column.
Low Sensitivity Inefficient ionization; Suboptimal CE.Optimize source parameters (temperature, gas flows); Perform CE optimization for MRM transitions.
High Variability Inconsistent sample preparation; Matrix effects.Ensure consistent pipetting and vortexing; Evaluate need for stronger cleanup (e.g., SPE).
Retention Time Shift Column equilibration issue; Pump malfunction.Ensure adequate column equilibration between runs; Check LC system pressure for fluctuations.

Safety Precautions

  • This compound is classified as a chemical that may be harmful if swallowed and can cause skin and eye irritation.[2]

  • Always handle the reference standard and chemical reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11]

  • Consult the Safety Data Sheet (SDS) for the specific compound and all reagents before use.

References

Application Note: Leveraging 1,3-Dimethyl-1H-pyrazol-5-ol for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The presence of the pyrazole core in established drugs has solidified its importance in contemporary drug design.[2] This application note focuses on the strategic use of a versatile and readily accessible building block, 1,3-dimethyl-1H-pyrazol-5-ol , in the synthesis of new chemical entities with potent antimicrobial activity. We will explore key synthetic methodologies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Core Synthetic Strategies: From a Simple Precursor to Complex Antimicrobial Candidates

This compound is a valuable starting material due to its reactive sites that allow for diverse chemical modifications. The most common and effective synthetic transformations involve reactions at the C4 position and derivatization of the hydroxyl group at C5.

Strategy 1: Knoevenagel Condensation for the Synthesis of Pyrazolyl-Chalcones and their Derivatives

A cornerstone of pyrazole chemistry is the Knoevenagel condensation, which involves the reaction of an active methylene compound (in this case, the C4 position of the pyrazole ring) with an aldehyde or ketone. This reaction is typically base-catalyzed and is a powerful tool for C-C bond formation. The resulting α,β-unsaturated ketones, or chalcones, are themselves biologically active and serve as versatile intermediates for further cyclization reactions to generate more complex heterocyclic systems.

Rationale for Experimental Choices:

  • Choice of Solvent: Ethanol or acetic acid are commonly used solvents as they effectively dissolve the reactants and facilitate the reaction. Glacial acetic acid can also act as a catalyst.

  • Catalyst: A few drops of a base like piperidine or an acid like hydrochloric acid can catalyze the condensation. The choice of catalyst can influence the reaction rate and yield.

  • Reaction Conditions: Refluxing the reaction mixture ensures that the reactants have sufficient energy to overcome the activation barrier of the reaction, leading to higher yields in a shorter time.

Experimental Workflow: Knoevenagel Condensation

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Solvent (e.g., Ethanol) Catalyst (e.g., Piperidine) A->C Dissolve B Aromatic Aldehyde (Ar-CHO) B->C Add D Pyrazolyl-Chalcone Derivative C->D Reflux

Caption: Knoevenagel condensation workflow for pyrazolyl-chalcone synthesis.

Strategy 2: Cyclization of Pyrazolyl-Chalcones to Form Fused Heterocyclic Systems

The pyrazolyl-chalcones synthesized in the previous step are excellent precursors for creating fused heterocyclic systems with enhanced antimicrobial properties. The α,β-unsaturated ketone moiety can readily react with various binucleophiles to form new rings.

  • Reaction with Hydrazines: Treatment of pyrazolyl-chalcones with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazoline derivatives. These compounds have shown significant antibacterial and antifungal activities.[1]

  • Reaction with Thiourea/Thioamides: Cyclization with thiourea or thiosemicarbazide can yield pyrazolyl-pyrimidine or pyrazolyl-thiazine derivatives, respectively. The incorporation of sulfur and additional nitrogen atoms often enhances the biological activity of the resulting molecules.[5]

Experimental Workflow: Synthesis of Fused Pyrazole Heterocycles

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Pyrazolyl-Chalcone C Solvent (e.g., Acetic Acid) Reflux A->C Dissolve B Binucleophile (e.g., Hydrazine, Thiourea) B->C Add D Fused Pyrazole Heterocycle (e.g., Pyrazolyl-pyrazoline) C->D Cyclization

Caption: Cyclization of pyrazolyl-chalcones to generate fused heterocyclic systems.

Detailed Protocols

Protocol 1: Synthesis of 4-((4-chlorophenyl)methylene)-1,3-dimethyl-1H-pyrazol-5(4H)-one (A Pyrazolyl-Chalcone Intermediate)

Materials:

  • This compound

  • 4-chlorobenzaldehyde

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Add 4-chlorobenzaldehyde (10 mmol) to the solution.

  • Add 3-4 drops of piperidine as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-((4-chlorophenyl)methylene)-1,3-dimethyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of a Pyrazolyl-Pyrazoline Derivative

Materials:

  • 4-((4-chlorophenyl)methylene)-1,3-dimethyl-1H-pyrazol-5(4H)-one (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve the pyrazolyl-chalcone (5 mmol) in 25 mL of glacial acetic acid.

  • Add hydrazine hydrate (10 mmol) dropwise to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent.

Antimicrobial Evaluation and Structure-Activity Relationship (SAR)

The synthesized pyrazole derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify their efficacy.

Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
PZ-1 4-((4-chlorophenyl)methylene)Staphylococcus aureus16[6][7]
PZ-1 4-((4-chlorophenyl)methylene)Escherichia coli32[6][7]
PZ-2 4-((4-nitrophenyl)methylene)Staphylococcus aureus8[8]
PZ-2 4-((4-nitrophenyl)methylene)Candida albicans16[8]
PZ-3 Fused Pyrazoline ringStaphylococcus aureus4[9]
PZ-3 Fused Pyrazoline ringAspergillus niger8[9]

Key SAR Insights:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the aromatic ring attached to the pyrazole core significantly influence the antimicrobial activity. Electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) often enhance the potency against both Gram-positive and Gram-negative bacteria.[8]

  • Fused Heterocyclic Rings: The cyclization of pyrazolyl-chalcones into fused heterocyclic systems, such as pyrazolines, often leads to a substantial increase in antimicrobial activity. This is likely due to the increased structural rigidity and altered electronic properties of the molecule, allowing for better interaction with the biological target.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall. Modifications that balance hydrophilicity and lipophilicity are key to achieving optimal activity.

Mechanism of Action: Targeting Essential Bacterial Enzymes

Several studies suggest that pyrazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. Molecular docking studies have indicated that these compounds can bind to the active sites of enzymes such as:

  • DNA Gyrase: This enzyme is crucial for DNA replication and repair in bacteria. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately cell death.[2][8][10]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and amino acids. Inhibition of DHFR starves the bacteria of these essential building blocks.[9]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel antimicrobial agents. The synthetic strategies outlined in this application note, particularly those involving Knoevenagel condensation and subsequent cyclization reactions, provide a robust platform for generating libraries of pyrazole derivatives for antimicrobial screening. The promising activity of these compounds, coupled with their potential to target essential bacterial enzymes, underscores the continued importance of the pyrazole scaffold in the quest for new and effective treatments for infectious diseases.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,3-dimethyl-1H-pyrazol-5-ol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to this important synthetic procedure. Our goal is to ensure your experiments are successful, efficient, and reproducible.

I. Understanding the Synthesis: A Quick Overview

The synthesis of this compound is a classic and widely used reaction in medicinal chemistry, often serving as a foundational step for the creation of more complex bioactive molecules.[1][2] The most common and reliable method involves the cyclocondensation reaction between ethyl acetoacetate and methylhydrazine.[3][4] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.[3][4] Understanding the nuances of this reaction is key to optimizing conditions and troubleshooting potential issues.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: What are the critical starting materials and what should I be aware of?

A1: The primary starting materials are ethyl acetoacetate and methylhydrazine. It is crucial to use high-purity reagents. Methylhydrazine is often supplied as a solution (e.g., 40% in water) or as a salt (e.g., methylhydrazine sulfate).[5] If using the salt, a base is required to liberate the free hydrazine. Be mindful of the exact concentration of the methylhydrazine solution as it will directly impact the stoichiometry of your reaction.

Q2: What is the expected tautomeric form of the product?

A2: this compound can exist in several tautomeric forms: the OH-form (enol), the CH-form, and the NH-form. The equilibrium between these forms is highly dependent on the solvent environment.[1] In many common NMR solvents, you may observe a mixture of tautomers, which can complicate spectral interpretation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting materials from the product. The disappearance of the limiting reactant (usually ethyl acetoacetate or methylhydrazine) indicates the completion of the reaction.

Q4: What is a typical yield for this synthesis?

A4: With optimized conditions, yields for the synthesis of this compound can be quite good, often in the range of 70-90%.[1] However, yields can be significantly lower if the reaction conditions are not properly controlled.

Q5: What are the key safety precautions I should take?

A5: Methylhydrazine is a toxic and potentially carcinogenic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic, so it is important to control the rate of addition of reagents.

III. Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions to get your synthesis back on track.

Problem 1: Low or No Product Yield

Potential Causes:

  • Incorrect Stoichiometry: An improper molar ratio of ethyl acetoacetate to methylhydrazine can lead to incomplete conversion.

  • Inactive Methylhydrazine: If using methylhydrazine sulfate, the base may not have been strong enough or used in sufficient quantity to generate the free hydrazine.

  • Suboptimal Temperature: The reaction is often temperature-sensitive. Running the reaction at too low a temperature can result in a slow or stalled reaction, while too high a temperature can lead to side product formation.

  • Incorrect pH: The pH of the reaction mixture can influence the rate of both the initial condensation and the subsequent cyclization.[5]

Solutions:

  • Verify Reagent Quantities: Accurately calculate the molar equivalents of your starting materials. If using a solution of methylhydrazine, ensure you are using the correct concentration in your calculations.

  • Ensure Free Hydrazine Generation: When using methylhydrazine sulfate, use a suitable base (e.g., sodium hydroxide) and ensure the pH is basic enough to liberate the free methylhydrazine.[5]

  • Optimize Reaction Temperature: The reaction is typically performed at a controlled temperature. A common approach is to add the methylhydrazine dropwise at a lower temperature (e.g., 5-15 °C) and then warm the reaction to a moderate temperature (e.g., 40-50 °C) to drive the cyclization to completion.[7]

  • Adjust pH: In some protocols, the reaction is carried out under acidic conditions to facilitate the initial hydrazone formation, followed by a basic workup.[5] You may need to optimize the pH for your specific conditions.

Problem 2: Formation of Significant Impurities or Side Products

Potential Causes:

  • Dimerization or Polymerization: Under certain conditions, side reactions can lead to the formation of dimeric or polymeric byproducts.

  • Incomplete Cyclization: The intermediate hydrazone may be stable under your reaction conditions and not fully cyclize.

  • Reaction with Solvent: The choice of solvent can be critical. Protic solvents like ethanol are commonly used, but reactive impurities in the solvent could potentially lead to side reactions.

Solutions:

  • Control Reaction Temperature: As mentioned previously, maintaining the optimal temperature range is crucial to minimize side product formation.

  • Modify Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the cyclization to complete. Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent Selection: While ethanol is a common solvent, you may explore other solvents to see if it improves the purity of your product. Ensure you are using a dry, high-purity solvent.

Problem 3: Difficulty in Product Purification

Potential Causes:

  • Product is an Oil or Gummy Solid: The crude product may not crystallize easily, making isolation by filtration challenging.

  • Co-eluting Impurities: During column chromatography, impurities may have similar polarity to the desired product, leading to incomplete separation.

  • Tautomeric Mixture: The presence of multiple tautomers can sometimes broaden peaks in chromatography and make crystallization more difficult.

Solutions:

  • Recrystallization: This is a common and effective method for purifying the final product. Experiment with different solvent systems to find one that provides good quality crystals. Isopropanol or mixtures of ethanol and water are often good starting points.[5]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) can effectively separate the product from impurities.

  • Acid-Base Extraction: The pyrazolol product is weakly acidic due to the enolic hydroxyl group. You may be able to use this property to your advantage in an acid-base extraction workup to remove non-acidic impurities.

  • Distillation: For larger scale syntheses, vacuum distillation can be an effective purification method.[7]

IV. Experimental Protocols and Data

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for the synthesis of this compound based on literature precedents.

ParameterRecommended ConditionRationale
Reactants Ethyl acetoacetate, MethylhydrazineStandard and commercially available starting materials.
Solvent EthanolA good solvent for both reactants and facilitates the reaction.
Temperature Initial addition at 5-15 °C, followed by heating to 40-50 °CControlled addition prevents runaway reactions, and subsequent heating drives the cyclization to completion.[7]
Reaction Time 6-12 hoursTypically sufficient for complete conversion, but should be monitored by TLC.[5][7]
Workup Concentration under reduced pressure, followed by purificationStandard procedure to isolate the crude product.
Purification Recrystallization or column chromatographyTo obtain a high-purity final product.[5]
Step-by-Step Synthesis Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 6-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) or by silica gel column chromatography.

V. Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Hydrazone Ethyl Acetoacetate->Hydrazone Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone This compound This compound Hydrazone->this compound Intramolecular Cyclization

References

Technical Support Center: Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dimethyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Enhancing Reaction Yield

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves the cyclocondensation of methylhydrazine with a β-ketoester, such as ethyl acetoacetate.[1] While the reaction is generally robust, several factors can impact the final yield. This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Low or No Product Formation

Question: I'm following the standard protocol of reacting methylhydrazine with ethyl acetoacetate, but I'm observing very low yield, or in some cases, no desired product at all. What could be the primary cause?

Answer: This is a common issue that often points to problems with reactant quality, reaction conditions, or the formation of stable, non-productive intermediates.

Root Cause Analysis & Solutions:

  • Reactant Quality:

    • Methylhydrazine: This reactant is susceptible to oxidation. Ensure you are using a fresh, high-purity grade. If the solution has a yellow or brown tint, it may have degraded. Consider using a recently opened bottle or purifying it by distillation if necessary.

    • Ethyl Acetoacetate: While more stable, it's good practice to check for any signs of degradation, such as discoloration or an unusual odor.

  • Reaction Kinetics & Temperature Control:

    • The initial condensation to form the hydrazone intermediate is often exothermic.[2] If the temperature is not controlled, especially during the initial addition of methylhydrazine, side reactions can occur.

    • Solution: A patent for a similar synthesis recommends adding methylhydrazine dropwise while maintaining an internal temperature below 15°C.[3] After the initial addition, the reaction temperature can be raised to 40-50°C to drive the cyclization.[3]

  • pH of the Reaction Medium:

    • The cyclocondensation reaction is often catalyzed by a small amount of acid.[4][5] The absence of an acid catalyst can significantly slow down the reaction.

    • Solution: Add a few drops of glacial acetic acid to the reaction mixture.[4][5] This protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the second nitrogen of the hydrazine.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My TLC analysis shows multiple spots, indicating the presence of several byproducts alongside my desired this compound. This is making purification difficult and lowering my isolated yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple products often arises from side reactions or incomplete cyclization. Understanding the reaction mechanism helps in identifying and mitigating these issues.

Potential Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, leading to its presence in the final mixture.

    • Mitigation: Ensure adequate reaction time and temperature after the initial condensation. Monitoring the reaction by TLC until the starting β-keto ester is consumed is crucial.[4][5]

  • Regioisomer Formation: While the reaction with ethyl acetoacetate is generally regioselective, using unsymmetrical β-ketoesters can lead to the formation of regioisomers. With methylhydrazine, the cyclization is highly regioselective, but ratios greater than 10:1 are reported, implying the presence of a minor isomer.[6]

  • Dimerization and Polymerization: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), pyrazolone products can undergo further reactions.

Optimization of Reaction Conditions to Enhance Selectivity:

ParameterRecommended ConditionRationale
Solvent Alcoholic solvents like ethanol or methanol are commonly used.[1]These solvents effectively dissolve the reactants and facilitate the reaction. Polar solvents can influence reaction rates.[1]
Temperature Controlled initial addition at low temperature (e.g., <15°C), followed by heating to reflux or 40-50°C.[3]Manages the initial exotherm to prevent side reactions, while subsequent heating drives the cyclization to completion.[2]
Catalyst A catalytic amount of glacial acetic acid.[4][5]Speeds up the cyclization by activating the ester carbonyl group.[4]
Reaction Time Monitor by TLC until the starting material is consumed.[4][5] Typically ranges from 1 to 12 hours.[4][7]Ensures the reaction goes to completion without unnecessary heating that could lead to degradation.
Issue 3: Product Isolation and Purification Yield Loss

Question: I seem to be losing a significant amount of my product during the workup and purification steps. What are the best practices for isolating this compound to maximize the recovered yield?

Answer: Effective product isolation is critical for achieving a high overall yield. The properties of this compound, including its potential tautomeric forms, should be considered during workup.[1]

Optimized Workup and Purification Protocol:

  • Quenching and Precipitation:

    • If the reaction is performed in an organic solvent, cooling the reaction mixture may be sufficient to precipitate the product.

    • In some protocols, water is added to the hot reaction mixture to induce precipitation.[5]

  • Filtration and Washing:

    • Collect the precipitated solid using a Buchner funnel.

    • Wash the product with a small amount of cold water or a suitable solvent to remove soluble impurities.[5]

  • Recrystallization:

    • For higher purity, recrystallization from a suitable solvent like ethanol or isopropanol is recommended.[7][8]

  • Drying:

    • Dry the purified product thoroughly, as residual solvent will affect the final mass and yield calculation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound?

A1: The synthesis is a classic example of the Knorr pyrazole synthesis.[4] The reaction proceeds in two main steps:

  • Condensation: The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[5]

.dot

ReactionMechanism Reactants Methylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Product This compound Hydrazone->Product Intramolecular Cyclization (-EtOH) TroubleshootingFlowchart Start Low Yield Issue CheckReactants Check Reactant Quality (Freshness, Purity) Start->CheckReactants CheckReactants->Start Poor ControlTemp Optimize Temperature Control (Slow Addition, Cooling) CheckReactants->ControlTemp Good ControlTemp->Start Uncontrolled CheckCatalyst Verify Acid Catalyst Presence (e.g., Acetic Acid) ControlTemp->CheckCatalyst Optimized CheckCatalyst->Start Absent MonitorReaction Monitor Reaction Progress (TLC) CheckCatalyst->MonitorReaction Present MonitorReaction->Start Incomplete Solution Yield Improved MonitorReaction->Solution Complete

References

Technical Support Center: Purification of 1,3-dimethyl-1H-pyrazol-5-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,3-dimethyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful recrystallization of this important pyrazole derivative. As a Senior Application Scientist, my goal is to provide not just a method, but a framework for understanding the principles behind the purification process, enabling you to adapt and overcome challenges in your own laboratory setting.

Introduction to the Purification Challenge

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its purity is paramount for the successful synthesis of downstream compounds and for obtaining accurate biological data. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. However, the process is not always straightforward and can be fraught with challenges such as solvent selection, low recovery, and the formation of oils instead of crystals. This guide will address these common issues with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the recrystallization of this compound and related pyrazole derivatives.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For pyrazole derivatives, a range of solvents can be effective.[1] While specific quantitative solubility data for this compound is not extensively published, a mixed solvent system of methanol and ethyl acetate has been successfully used for its recrystallization.[2]

Generally, for pyrazole compounds, good single solvents to start screening include ethanol, methanol, isopropanol, and acetone.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1] The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[1]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solute is very impure or when the solution is supersaturated at a temperature where the compound is still molten. Here are several strategies to address this:

  • Add more solvent: The most straightforward solution is often to add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to decrease the saturation point.[3]

  • Slow down the cooling process: Rapid cooling can shock the solution, leading to oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]

  • Lower the boiling point of the solvent system: If using a mixed solvent system, adjusting the ratio to favor the lower-boiling solvent can be beneficial.

  • Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites for crystal growth to begin.[3]

  • Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[3]

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating, but there are several factors to consider to improve your recovery:

  • Use the minimum amount of hot solvent: Adding too much solvent will keep more of your compound dissolved in the mother liquor even after cooling.[4]

  • Ensure complete dissolution, but avoid prolonged boiling: While you need to dissolve your compound completely, excessive boiling can evaporate your solvent, leading to premature crystallization and trapping of impurities.

  • Cool the solution thoroughly: Ensure the solution has reached the lowest practical temperature (e.g., in an ice-water bath) to maximize the amount of product that crystallizes out of solution.

  • Prevent premature crystallization during hot filtration: If you need to filter out insoluble impurities from the hot solution, warm your funnel and filter paper to prevent the product from crystallizing out at this stage.

  • Wash the collected crystals with a minimal amount of cold solvent: This will rinse away any remaining impurities without dissolving a significant amount of your product.

Q4: How can I remove colored impurities during recrystallization?

A4: If your crude this compound has a noticeable color, this can often be due to high molecular weight, colored byproducts from the synthesis. Activated charcoal can be very effective at removing these impurities.

  • Procedure: After dissolving your crude product in the hot solvent, and before any hot filtration, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions, presented in a clear, actionable format.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).- Boil off some of the solvent to increase the concentration and allow it to cool again.[4]- If that fails, evaporate all the solvent and attempt the recrystallization again with less solvent.
- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Crystals form too quickly. The solution is too concentrated or is cooling too rapidly.- Reheat the solution and add a small amount of additional hot solvent.[4]- Allow the solution to cool more slowly at room temperature before moving it to an ice bath.[4]
The resulting crystals are impure. Impurities were trapped in the crystal lattice during rapid crystallization.- Ensure the solution cools slowly to allow for the formation of well-defined crystals.- Perform a second recrystallization.
The crystals were not washed properly after filtration.- Wash the collected crystals with a small amount of the cold recrystallization solvent.
The compound "oils out". The melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.- Add more of the "good" solvent to the hot solution to lower the saturation temperature.[3]- Use a solvent with a lower boiling point.- Cool the solution very slowly to encourage crystal formation at a lower temperature.[3]

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the recrystallization of this compound using a methanol/ethyl acetate mixed solvent system.[2]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol (the "good" solvent) and gently heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add ethyl acetate (the "anti-solvent") dropwise until you observe the first sign of persistent turbidity (cloudiness). This indicates that the solution is nearing its saturation point.

  • Re-dissolution: Add a few more drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. You should observe the formation of crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/ethyl acetate mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates a high degree of purity. The melting point of 1,3-dimethyl-5-hydroxypyrazole is reported to be 112-115 °C.[2]

Visualizing the Workflow

To better understand the recrystallization process, the following workflow diagram illustrates the key steps and decision points.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration charcoal Add Activated Charcoal (if colored impurities) dissolve->charcoal cool Slow Cooling hot_filtration->cool charcoal->hot_filtration ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry analysis Purity Analysis (e.g., Melting Point) dry->analysis

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering common recrystallization problems.

Troubleshooting_Logic start Initiate Cooling q1 Do crystals form? start->q1 no_crystals No Crystals q1->no_crystals No yes_crystals Crystals Form q1->yes_crystals Yes action_concentrate Concentrate Solution (Boil off solvent) no_crystals->action_concentrate action_scratch Scratch Flask or Add Seed Crystal no_crystals->action_scratch action_concentrate->q1 action_scratch->q1 q2 Is it an oil? yes_crystals->q2 oiling_out Oiling Out q2->oiling_out Yes good_crystals Solid Crystals Form q2->good_crystals No action_add_solvent Add More 'Good' Solvent oiling_out->action_add_solvent action_slow_cool Cool More Slowly oiling_out->action_slow_cool action_add_solvent->start action_slow_cool->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] However, their synthesis is often plagued by side reactions that can diminish yields, complicate purification, and compromise the integrity of the final product.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A1: This is the most common challenge in the Knorr synthesis.[5][6][7] The formation of two regioisomers occurs because either of the two carbonyl groups of the unsymmetrical 1,3-dicarbonyl can undergo initial condensation with the more nucleophilic nitrogen of the substituted hydrazine.[8][9] Controlling this selectivity is crucial for an efficient synthesis.

Causality and Strategic Solutions:

The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. Here’s how you can steer the reaction towards your desired isomer:

  • pH Control: The pH of the reaction medium is a critical determinant.[5][7]

    • Acidic Conditions: Under acidic catalysis, the reaction often favors the attack of the hydrazine at the more reactive (less sterically hindered) carbonyl group.[8]

    • Neutral/Basic Conditions: These conditions can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, sometimes favoring the alternative regioisomer.[5] A systematic pH screen is often a valuable first step.

  • Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence the transition states leading to the different isomers.[5]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain cases by stabilizing key intermediates.[5]

  • Structural Modification: Introducing significant steric or electronic differences in your starting materials can create a strong bias for one isomer.[5]

    • Bulky Substituents: A bulky group on either the dicarbonyl or the hydrazine will sterically hinder attack at the adjacent carbonyl, directing the reaction to the more accessible site.

    • Electron-Withdrawing/Donating Groups: These groups can modify the electrophilicity of the carbonyl carbons, making one more susceptible to nucleophilic attack.

Experimental Protocol: pH Screening for Regioselectivity

  • Setup: Prepare multiple small-scale reactions in parallel (e.g., in vials).

  • Reagents: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

  • pH Adjustment:

    • Vial 1 (Acidic): Add a catalytic amount of acetic acid or HCl.

    • Vial 2 (Neutral): No acid or base added.

    • Vial 3 (Basic): Add a catalytic amount of a non-nucleophilic base like triethylamine.

  • Hydrazine Addition: Add the substituted hydrazine to each vial.

  • Reaction & Monitoring: Stir the reactions at a constant temperature and monitor the regioisomeric ratio over time using TLC, LC-MS, or ¹H NMR of aliquots.

  • Analysis: Identify the conditions that provide the optimal ratio of the desired regioisomer.

Q2: My reaction of an α,β-unsaturated aldehyde/ketone with hydrazine is yielding a significant amount of a pyrazoline intermediate. How can I promote aromatization to the pyrazole?

A2: The formation of a stable pyrazoline is a common intermediate stage in this synthetic route.[3][4][5][6] The final aromatization step requires the removal of two hydrogen atoms from the pyrazoline ring, which may not occur spontaneously under the initial reaction conditions.

Causality and Strategic Solutions:

To drive the reaction to completion and form the aromatic pyrazole, an oxidation step is necessary.

  • In-situ Oxidation: This is often the most efficient approach.

    • Air/Oxygen: Simply exposing the reaction mixture to air or bubbling oxygen through it can be sufficient, especially with prolonged reaction times or elevated temperatures in a solvent like DMSO.[10]

    • Chemical Oxidants: If aerobic oxidation is too slow, a mild chemical oxidant can be added to the reaction mixture. Common choices include:

      • Copper(II) salts (e.g., Cu(OTf)₂)[4]

      • Iodine (I₂)

      • Manganese dioxide (MnO₂)

      • Bromine (Br₂)[10]

Experimental Protocol: In-situ Oxidation to Promote Aromatization

  • Initial Condensation: Perform the initial reaction between the α,β-unsaturated carbonyl and hydrazine in a suitable solvent (e.g., ethanol, acetic acid) until TLC or LC-MS indicates the consumption of starting materials and formation of the pyrazoline intermediate.

  • Oxidant Addition:

    • Method A (Aerobic): If using air, simply open the reaction vessel to the atmosphere (with a condenser to prevent solvent loss if heated) and continue stirring. For more vigorous oxidation, bubble a gentle stream of air or oxygen through the solution.

    • Method B (Chemical): Add the chosen oxidant (e.g., 1.1 equivalents of I₂) portion-wise to the reaction mixture. Monitor the disappearance of the pyrazoline intermediate by TLC.

  • Work-up: Once the aromatization is complete, proceed with the standard aqueous work-up to remove the oxidant and any byproducts.

  • Purification: Purify the resulting pyrazole by recrystallization or column chromatography.[11]

Q3: I am attempting N-alkylation of my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve selective alkylation?

A3: Similar to the Knorr synthesis, N-alkylation of unsymmetrical pyrazoles is often unselective, leading to mixtures of regioisomers that can be challenging to separate.[12][13][14][15] The outcome depends on the interplay between the pyrazole's electronic properties, steric hindrance, and the reaction conditions.

Causality and Strategic Solutions:

  • Steric Control: The most straightforward way to influence regioselectivity is through sterics. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[15]

    • If your pyrazole has substituents of different sizes at the C3 and C5 positions, the incoming alkyl group will favor the nitrogen adjacent to the smaller substituent.

  • Nature of the Base and Counter-ion: The choice of base can influence the position of the negative charge on the pyrazolate anion, thereby directing the alkylation.[14]

    • Strong bases like NaH or K₂CO₃ are commonly used. The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the regioselectivity in some cases.

  • Enzymatic Alkylation: For ultimate selectivity, enzymatic methods are emerging as a powerful tool. Engineered enzymes can catalyze N-alkylation with exceptional regioselectivity (>99%), offering a green and highly specific alternative to traditional chemical methods.[12][13]

  • Alternative Synthetic Strategies: In some cases, it may be more efficient to build the pyrazole ring with the desired N-substituent already in place, for example, by using an alkyl-substituted hydrazine in a Knorr synthesis.

Data Summary: Factors Influencing N-Alkylation Regioselectivity

FactorInfluence on RegioselectivityExample/Rationale
Steric Hindrance Directs alkylation to the less hindered nitrogen.[15]A bulky C5 substituent will favor alkylation at N1.
Base/Counter-ion Can alter the nucleophilicity of the two nitrogens.[14]Experimentation with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) is recommended.
Alkylating Agent Bulkier alkylating agents (e.g., isopropyl vs. methyl) will show greater steric sensitivity.
Enzymatic Catalysis Can provide near-perfect regioselectivity.[12][13]Engineered methyltransferases can selectively alkylate one nitrogen atom.
Q4: My reaction is producing a significant amount of a pyrazolone byproduct. What is causing this and how can I prevent it?

A4: Pyrazolone formation is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component in the Knorr synthesis.[16] This occurs when, after the initial condensation and cyclization, the ester group is hydrolyzed and the molecule tautomerizes to the more stable pyrazolone form.

Causality and Strategic Solutions:

  • Reaction Conditions:

    • Water: The presence of water, either as a solvent component or as a byproduct of the initial condensation, can promote hydrolysis of the ester. Ensure anhydrous conditions by using dry solvents and reagents.

    • Temperature: High reaction temperatures can accelerate the rate of ester hydrolysis. Running the reaction at a lower temperature may suppress pyrazolone formation.

  • Choice of Starting Material:

    • If possible, avoid using β-ketoesters if pyrazolone formation is a persistent issue. Using a 1,3-diketone instead will eliminate this side reaction pathway.

Visualizing Reaction Pathways

Understanding the mechanistic pathways is key to troubleshooting. Below are diagrams illustrating the desired synthesis and common side reactions.

G Knorr Pyrazole Synthesis: Regioisomer Formation cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl IntermediateA Intermediate A Dicarbonyl->IntermediateA Attack at C1 IntermediateB Intermediate B Dicarbonyl->IntermediateB Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->IntermediateA Hydrazine->IntermediateB PyrazoleA Regioisomer 1 IntermediateA->PyrazoleA Cyclization & Dehydration PyrazoleB Regioisomer 2 IntermediateB->PyrazoleB Cyclization & Dehydration

Caption: Regioselectivity in Knorr Pyrazole Synthesis.

G Pyrazole vs. Pyrazoline Formation Start α,β-Unsaturated Carbonyl + Hydrazine Pyrazoline Pyrazoline Intermediate Start->Pyrazoline Condensation/ Cyclization Pyrazole Desired Pyrazole (Aromatic) Pyrazoline->Pyrazole Oxidation (e.g., Air, I₂) SideReaction No Further Reaction (Side Product) Pyrazoline->SideReaction Insufficient Oxidation

Caption: Aromatization step to avoid pyrazoline byproduct.

References

Technical Support Center: Separation of 1,3-Dimethyl-1H-pyrazol-5-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and separation of pyrazole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 1,3-dimethyl-1H-pyrazol-5-ol and encounter challenges related to its isomeric impurities. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and purity of your compounds.

The primary isomeric impurity of concern during the synthesis of this compound is 1,5-dimethyl-1H-pyrazol-3-ol. The separation of these regioisomers is critical, as their presence can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide will walk you through the underlying principles and practical steps for successful separation.

Understanding the Core Challenge: Tautomerism and Polarity

The separation of this compound from its 1,5-dimethyl isomer can be challenging due to their similar molecular weights. However, their structural differences give rise to distinct physicochemical properties that can be exploited for separation.

A key feature of this compound is its ability to exist in different tautomeric forms: the enol form (this compound) and the keto form (1,3-dimethyl-1,2-dihydro-3H-pyrazol-5-one).[3] This tautomeric equilibrium is influenced by the solvent environment and plays a crucial role in its reactivity and chromatographic behavior.[3][4] The keto-enol tautomerism in the 1,3-isomer introduces a difference in polarity compared to the 1,5-isomer, which predominantly exists in the enol form. This polarity difference is the foundation for effective separation by chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound and its isomers.

FAQ 1: Why am I seeing poor resolution between my target isomer and impurities in my HPLC analysis?

Answer: Poor resolution in High-Performance Liquid Chromatography (HPLC) is a frequent challenge and can stem from several factors related to the mobile phase, stationary phase, or the inherent properties of the isomers.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The choice of mobile phase is critical. For reverse-phase HPLC, a common starting point is a mixture of acetonitrile or methanol and water.[5][6]

    • Adjusting Polarity: Systematically vary the ratio of the organic solvent to the aqueous phase. A lower percentage of organic solvent will increase retention times and may improve the separation of closely eluting peaks.

    • pH Modification: The pKa of the pyrazolol isomers can be exploited. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the molecules, altering their polarity and interaction with the stationary phase, which can significantly enhance resolution.[5][7]

  • Evaluate the Stationary Phase:

    • Column Chemistry: A standard C18 column is a good starting point for reverse-phase separation of these moderately polar compounds.[7] If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

    • Particle Size: For challenging separations, using a column with smaller particles (e.g., 3 µm or sub-2 µm) can provide higher efficiency and better resolution.[5]

  • Consider Tautomeric Effects: The keto-enol tautomerism of the 1,3-isomer can sometimes lead to peak broadening or splitting. Ensuring a consistent mobile phase pH can help to stabilize one tautomeric form and lead to sharper peaks.

Workflow for HPLC Method Development

HPLC_Method_Development Start Start: Poor Resolution MobilePhase Step 1: Optimize Mobile Phase Adjust Organic:Water Ratio Modify pH (e.g., 0.1% Formic Acid) Start->MobilePhase StationaryPhase Step 2: Evaluate Stationary Phase Try Different Column Chemistry (e.g., Phenyl-Hexyl) Use Smaller Particle Size Column MobilePhase->StationaryPhase Tautomerism Step 3: Address Tautomerism Ensure Consistent Mobile Phase pH StationaryPhase->Tautomerism Analysis Analyze Results Tautomerism->Analysis Analysis->MobilePhase Iterate GoodResolution Achieve Good Resolution Analysis->GoodResolution Success

Caption: A logical workflow for troubleshooting poor HPLC resolution.

FAQ 2: I'm trying to purify my product using column chromatography, but the isomeric impurity co-elutes. What can I do?

Answer: Co-elution in preparative column chromatography is a common problem when dealing with isomers. The key is to maximize the small differences in polarity.

Troubleshooting Steps:

  • Solvent System Selection:

    • Fine-tune the Eluent: Similar to HPLC, the choice of eluent is paramount. A typical starting point for silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8]

    • Gradient Elution: If isocratic elution fails, a shallow gradient of the polar solvent can help to resolve closely eluting compounds.

    • Alternative Solvents: Consider adding a small percentage of an even more polar solvent like methanol or a modifier like triethylamine if your compounds are basic.

  • Stationary Phase and Column Packing:

    • High-Resolution Silica: Use high-quality silica gel with a small and uniform particle size for better separation efficiency.

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation. A slurry packing method is generally recommended.

  • Loading Technique:

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading onto a small amount of silica can lead to a more concentrated starting band and better separation.

FAQ 3: Can I use crystallization to separate the isomers?

Answer: Fractional crystallization can be an effective method for separating isomers if there is a significant difference in their solubility in a particular solvent.

Experimental Approach:

  • Solvent Screening: The first step is to screen a variety of solvents to find one where the desired isomer has significantly lower solubility than the impurity, especially at a lower temperature.

    • Test solvents with a range of polarities (e.g., ethanol, acetone, toluene, heptane).[9][10]

  • Controlled Cooling: Dissolve the mixture in a minimum amount of the chosen hot solvent and then cool it slowly. Slow cooling allows for the formation of purer crystals of the less soluble isomer.

  • Seeding: If you have a small amount of the pure desired isomer, you can "seed" the cooling solution to encourage the crystallization of that specific isomer.

  • Purity Analysis: After crystallization, analyze the purity of the crystals and the remaining mother liquor by HPLC to assess the effectiveness of the separation.

Quantitative Data Summary
ParameterThis compound1,5-dimethyl-1H-pyrazol-3-olReference
Molecular Weight 112.13 g/mol 112.13 g/mol [11]
Boiling Point (Predicted) ~250-270 °C~260-280 °CN/A
Polarity More Polar (due to keto-enol tautomerism)Less Polar[3][4]

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for the analytical separation of this compound and its 1,5-dimethyl isomer.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Sample of the isomer mixture

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 25 °C[7]

    • Detection Wavelength: 210 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

      • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 80-90%) over 15-20 minutes.

      • Hold at the high percentage for a few minutes to ensure all components have eluted.

      • Return to the initial conditions and equilibrate the column for the next injection.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Expected Outcome: The more polar this compound isomer is expected to have a shorter retention time than the less polar 1,5-dimethyl-1H-pyrazol-3-ol isomer on a C18 column.

Protocol 2: Preparative Column Chromatography

This protocol outlines a general procedure for separating the isomers on a larger scale using silica gel chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Sample of the isomer mixture

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the sample in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

    • If separation is not achieved, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions to identify those containing the pure desired isomer.

    • Pool the pure fractions and evaporate the solvent to obtain the purified product.

Logical Diagram of Separation Strategy

Separation_Strategy Start Start: Isomer Mixture Analytical Step 1: Analytical Scale Develop HPLC Method for Purity Assessment Start->Analytical Preparative Step 2: Preparative Scale Choose between Column Chromatography and Crystallization Analytical->Preparative ColumnChrom Column Chromatography Optimize Solvent System and Stationary Phase Preparative->ColumnChrom Crystallization Fractional Crystallization Screen Solvents for Differential Solubility Preparative->Crystallization Analysis Step 3: Purity Analysis Confirm Purity of Separated Isomers via HPLC ColumnChrom->Analysis Crystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

References

Technical Support Center: Mitigating Tar Formation in 1,3-Dimethyl-1H-pyrazol-5-ol Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-pyrazol-5-ol. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions concerning a common and frustrating challenge: the formation of tar and polymeric byproducts. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and rationally design cleaner, higher-yielding reactions.

Section 1: Understanding the Root Cause of Tar Formation

This compound is a versatile heterocyclic building block. However, its utility is intrinsically linked to its high reactivity, which is also the primary source of unwanted side reactions. Tar formation is not a single reaction but a cascade of competing processes, primarily stemming from the molecule's unique structural features.

The core issue lies in the tautomeric nature of the pyrazolone ring and the presence of a highly activated C4 methylene group. This system is primed for self-condensation, polymerization, and decomposition, especially under harsh reaction conditions.

cluster_tautomers Tautomeric Forms of this compound cluster_reactivity Key Reactive Site Keto Keto Form (Pyrazolin-5-one) Enol Enol Form (Pyrazol-5-ol) Keto->Enol Tautomerization Zwitterion Zwitterionic Form Enol->Zwitterion Resonance C4 Highly Acidic C4-H on Methylene Group Enol->C4 Activates C4

Caption: Tautomerism and the key reactive C4 position.

The primary mechanisms leading to tar include:

  • Base-Catalyzed Self-Condensation: In the presence of a base, the C4 proton is readily abstracted, forming a nucleophilic carbanion. This anion can attack the carbonyl group of another pyrazolone molecule, initiating a cascade of aldol-type condensation and dehydration reactions that result in high-molecular-weight oligomers.

  • Acid-Catalyzed Polymerization: Strong acids can promote polymerization through various pathways, including the formation of reactive electrophilic intermediates.

  • Thermal Degradation: At elevated temperatures, particularly during prolonged heating or distillation, the pyrazolone ring can undergo decomposition, generating highly reactive radical species that polymerize indiscriminately.

  • Reagent-Driven Side Reactions: Aggressive reagents, such as those used in Vilsmeier-Haack or Friedel-Crafts reactions, can lead to uncontrolled electrophilic attack or degradation if conditions are not meticulously controlled.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or black almost immediately after adding my catalyst. What is the most likely cause?

A: This indicates a rapid, uncontrolled reaction, most likely runaway polymerization or decomposition. The primary culprits are excessive temperature or an overly strong catalyst. For instance, using a strong base like sodium hydroxide for a Knoevenagel condensation can cause near-instantaneous self-condensation of both the pyrazolone and many aldehyde substrates.[1]

Solution:

  • Re-evaluate your catalyst: Switch to a milder catalyst. For base-catalyzed reactions, consider organic bases like piperidine or triethylamine instead of inorganic hydroxides or alkoxides.

  • Strict Temperature Control: Pre-cool the reaction vessel to 0 °C before adding the catalyst. Add the catalyst slowly and maintain the low temperature throughout the addition and for a period afterward.

  • Order of Addition: Consider adding the pyrazolone substrate to a mixture of the other reactant and the catalyst, rather than adding the catalyst last. This can prevent a high localized concentration of the catalyst.

Q2: I'm not getting a clean, crystalline product, but rather a sticky, amorphous solid that is difficult to purify. What can I do?

A: This is a classic sign of low-molecular-weight polymer formation. While post-reaction cleanup is possible, prevention is far more effective.

Preventative Measures:

  • Lower the Reaction Temperature: This is the single most effective variable to control. Slower reaction rates for your desired product are preferable to rapid formation of intractable tars.

  • Reduce Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction. Unnecessary heating allows side reactions to dominate.

  • Use an Inert Atmosphere: Working under nitrogen or argon can prevent oxidative side reactions that often produce highly colored and complex impurities.[2]

Purification Strategy:

  • Trituration: Try dissolving or suspending the crude material in a solvent in which your desired product has low solubility but the tarry impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). The goal is to wash away the oligomers, leaving a purer solid.

  • Acid-Base Extraction: If your product has a suitable handle (e.g., a basic nitrogen or acidic proton not present in the tar), an acid-base workup can be effective for separation.

  • Chromatography: This should be a last resort. Tarry materials can irreversibly bind to silica gel, leading to poor recovery and streaking. If you must use chromatography, consider a less active stationary phase like alumina or use a gradient with a more polar "push" solvent to elute your product before the tar.

Q3: How critical is reagent purity for these reactions?

A: Extremely critical. Impurities in starting materials or solvents can initiate or catalyze polymerization.[2] For example, aged aldehydes often contain acidic impurities from air oxidation, which can catalyze unwanted side reactions. Similarly, trace metals can sometimes trigger radical polymerization pathways. Always use freshly distilled or high-purity reagents.

Section 3: Troubleshooting Guides for Specific Reactions

Guide 1: The Knoevenagel Condensation

This reaction, which couples the active C4-methylene group with an aldehyde or ketone, is highly prone to tar formation.

Common Problem: Low yield of the target α,β-unsaturated product, with the major byproduct being a dark, insoluble tar.

start Start: Low Yield & Tar in Knoevenagel Condensation q1 Is the reaction temperature > 30 °C? start->q1 a1_yes Action: Reduce temperature to 0-25 °C. Maintain strict thermal control. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are you using a strong base (e.g., NaOH, NaOEt)? a1_yes->q2 a1_no->q2 a2_yes Action: Switch to a milder organic base (piperidine, pyridine, NaOAc). q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the aldehyde substrate prone to self-condensation? a2_yes->q3 a2_no->q3 a3_yes Action: Use minimal catalyst. Add aldehyde slowly to the pyrazolone mixture. q3->a3_yes Yes a3_no Action: Check reagent purity and consider an inert atmosphere. q3->a3_no No end_node Optimized Reaction a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for Knoevenagel condensations.

Data Summary: Catalyst and Solvent Effects

CatalystSolventTypical TemperatureExpected Outcome
NaOHEthanolRefluxHigh Risk of Tar: Rapid, uncontrolled reaction.
PiperidineEthanol25 °CGood: Controlled reaction, moderate to good yields.
Acetic AcidTolueneReflux (Dean-Stark)Good: Effective for dehydration, but thermal stress is a risk.
Sodium AcetateMethanol/Ethanol20 °CExcellent: Mild conditions, often high yields with minimal tar.[3]
(NH₄)₂CO₃Water/EthanolRefluxGreen & Effective: Good yields, especially for pyrazole aldehydes.[4]

Optimized Protocol: Knoevenagel Condensation with Benzaldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in absolute ethanol (5 mL per mmol of pyrazolone).

  • Addition: Add benzaldehyde (1.05 eq). Stir the mixture to ensure homogeneity.

  • Catalysis: Add sodium acetate (0.1 eq) as the catalyst.[3]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, cool the mixture in an ice bath for 30 minutes. The product will often precipitate as a crystalline solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This procedure minimizes thermal stress and avoids harsh basic conditions, significantly reducing tar formation.

Guide 2: The Vilsmeier-Haack Formylation

The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile used to install a formyl group at the C4 position. Its high reactivity can easily lead to charring if not handled correctly.[5][6]

Common Problem: The reaction mixture turns into a black, intractable solid upon addition of the pyrazolone.

Causality: The reaction is highly exothermic. Adding the pyrazolone (the nucleophile) too quickly to the pre-formed, highly concentrated Vilsmeier reagent causes a rapid, localized temperature spike, leading to decomposition.

Optimized Protocol: C4-Formylation

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (6.0 eq). Cool the flask to 0 °C using an ice bath.

  • Slow Addition: Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to the cold DMF over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. Stir for an additional 15 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF or chloroform. Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.

  • Controlled Heating: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 60-70 °C (NOT 120°C as some harsher protocols suggest unless absolutely necessary for unreactive substrates).[7] Monitor by TLC.

  • Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C and quench it by slowly pouring it onto a large amount of crushed ice.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with saturated sodium carbonate or sodium hydroxide solution to a pH of ~7. Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure.

This "inverse addition" protocol at low temperature is critical for maintaining control and preventing decomposition.

Section 4: General Workflow for Tar Prevention

A systematic approach during experimental design is the most effective strategy for preventing tar formation.

plan 1. Planning Phase - Choose mildest possible catalyst - Select lowest practical temperature - Use high-purity reagents setup 2. Setup Phase - Use dry glassware - Establish inert atmosphere (N₂/Ar) - Prepare for temperature control (ice bath) plan->setup exec 3. Execution Phase - Pre-cool reaction vessel - Add reagents slowly/dropwise - Maintain strict temperature control setup->exec monitor 4. Monitoring & Workup - Monitor closely via TLC - Quench reaction immediately upon completion - Avoid excessive heating during workup exec->monitor

Caption: A systematic workflow to minimize tar formation.

By implementing these strategies—understanding the underlying chemistry, choosing reaction conditions rationally, and troubleshooting methodically—researchers can significantly improve the outcomes of their experiments with this compound, leading to cleaner reactions, higher yields, and simpler purifications.

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone scaffold in modern drug discovery, and controlling their substitution pattern is critical for function. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and foundational principles to help you navigate this common synthetic challenge.

Section 1: Foundational Principles - Why Do Regioisomers Form?

Before troubleshooting, it's essential to understand the underlying mechanism. The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, is the most common route.[1] When the 1,3-dicarbonyl is unsymmetrical, the reaction can proceed via two competing pathways, leading to a mixture of regioisomers.

FAQ: What are the primary factors that determine the regiochemical outcome in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine?

Answer: The formation of one regioisomer over another is not random; it is a competition governed by the kinetics of the initial nucleophilic attack. The outcome is dictated by a nuanced interplay of three main factors:

  • Electronic Effects: The core principle is the relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (EWG), such as a trifluoromethyl (-CF3) group, will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the hydrazine.[2] Conversely, an electron-donating group (EDG) will decrease the electrophilicity of the nearby carbonyl.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can physically block the approach of the hydrazine nucleophile.[3] Consequently, the hydrazine will preferentially attack the less sterically hindered carbonyl, even if it is not the most electronically activated one.

  • Reaction Conditions: This is the most critical and tunable parameter for the synthetic chemist. Solvent, pH, and temperature can dramatically influence the reaction pathway.[4] For instance, acidic conditions can protonate a carbonyl, increasing its electrophilicity, or alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, sometimes reversing the selectivity seen under neutral conditions.[2]

The initial condensation of the hydrazine with one of the carbonyls to form a hydrazone intermediate is often the regiochemistry-determining step.[5] Once this intermediate is formed, it rapidly cyclizes and dehydrates to the stable aromatic pyrazole.

G cluster_reactants Reactants cluster_pathways Competing Pathways cluster_products Products R1 Unsymmetrical 1,3-Dicarbonyl N1 Attack at Carbonyl 1 (More Reactive) R1->N1 Favored Pathway (Electronic/Steric Control) N2 Attack at Carbonyl 2 (Less Reactive) R1->N2 Disfavored Pathway R2 Substituted Hydrazine (R3-NH-NH2) R2->N1 R2->N2 P1 Regioisomer A (Major Product) N1->P1 Cyclization & Dehydration P2 Regioisomer B (Minor Product) N2->P2 Cyclization & Dehydration

Caption: Competing reaction pathways in Knorr pyrazole synthesis.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common problems encountered during pyrazole synthesis in a practical, question-and-answer format.

Question 1: "I'm getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?"

Answer: A non-selective reaction indicates that the intrinsic electronic and steric differences between your two carbonyl groups are minimal under your current conditions. The goal is to amplify these small differences.

Step 1: Re-evaluate Your Substrates First, analyze the substituents on your 1,3-dicarbonyl. The difference in reactivity between a methyl-ketone and an ethyl-ketone is slight, but the difference between a methyl-ketone and a trifluoromethyl-ketone is profound.

Substituent (R) on CarbonylElectronic EffectImpact on Carbonyl Reactivity
-CF3, -NO2, -CNStrong Electron-WithdrawingStrongly Activating
-C(O)R, -COORModerate Electron-WithdrawingActivating
-Ph, -ArylWeak Electron-WithdrawingWeakly Activating
-CH3, -AlkylWeak Electron-DonatingWeakly Deactivating
-tBu, -iPrSterically HinderingAttack is Disfavored

Step 2: Systematically Modify Reaction Conditions

If substrate modification isn't an option, manipulating the reaction environment is your most powerful tool.

  • Solvent Choice is Critical: Standard protocols often use ethanol or acetic acid.[6] However, solvent properties can dramatically alter selectivity. A key study demonstrated that highly polar, non-nucleophilic fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve regioselectivity, often pushing reactions from ~1:1 to >95:5 ratios.[6][7] These solvents are thought to stabilize key intermediates selectively through strong hydrogen bonding.

  • Leverage pH Control:

    • Acidic Conditions: Adding a catalytic amount of a strong acid (e.g., HCl, H2SO4) can protonate the more basic carbonyl oxygen, rendering that carbon significantly more electrophilic. This is particularly effective if one carbonyl is alkyl and the other is aryl.

    • Basic Conditions: In some cases, basic conditions can favor the formation of a specific enolate, altering the cyclization pathway.

Step 3: Consider Non-Classical Conditions

  • Microwave-Assisted Synthesis: High temperatures achieved rapidly in a microwave reactor can favor the thermodynamically more stable product, which may differ from the kinetically favored one formed at room temperature.[1][8] This can sometimes reverse or significantly improve selectivity.

Question 2: "My reaction is giving the undesired regioisomer as the major product. How can I reverse the selectivity?"

Answer: This is a common and frustrating scenario. It means the inherent properties of your starting materials strongly favor the unwanted pathway.

  • Strategy 1: Reverse the Polarity (Umpolung Approach): Instead of a 1,3-dicarbonyl + hydrazine, consider alternative synthons that lead to the opposite regioisomer. A powerful method is the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[9] This method often provides excellent and complementary regioselectivity to the Knorr synthesis.[10]

  • Strategy 2: Use a "Blocking" or "Directing" Group: If one of the carbonyls can be selectively protected (e.g., as a ketal), the reaction can be directed to the free carbonyl. Subsequent deprotection and cyclization would yield the desired isomer. While this adds steps, it provides absolute control.

  • Strategy 3: Change the Reaction Mechanism: Synthesis from α,β-unsaturated ketones (chalcones) and hydrazines proceeds through a Michael addition-cyclization pathway.[9] This route can provide access to pyrazole isomers that are difficult to obtain from 1,3-dicarbonyls.

Section 3: Advanced Protocols for Maximizing Regiocontrol

For challenging cases, the following detailed protocols offer a starting point for optimization.

Protocol 1: High-Selectivity Synthesis Using Fluorinated Alcohols

This protocol is based on the findings that HFIP can dramatically enhance regioselectivity.[8]

  • Dissolution: In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL). Stir the solution at room temperature.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 mmol) to the solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. Reactions are often complete within 1-4 hours.[8]

  • Work-up: Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator. Caution: HFIP is volatile and acidic; use appropriate safety measures.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol leverages microwave heating to potentially favor the thermodynamic product and accelerate the reaction.[8]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a stir bar, combine the α,β-unsaturated ketone (e.g., chalcone) (1.0 mmol) and the appropriate arylhydrazine (1.1 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (5 mL), which serves as both the solvent and the acid catalyst.

  • Reaction: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-20 minutes. Note: These conditions are a starting point and must be optimized for specific substrates.

  • Isolation: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization or column chromatography can be used for further purification.

G cluster_workflow Troubleshooting Workflow Start Start: Poor Regioselectivity (e.g., 1:1 mixture) Decision1 Are Substrate Modifications Possible? Start->Decision1 Strat1 Strategy 1: Modify Substrates (Add EWG/Bulky Group) Decision1->Strat1 Yes Strat2 Strategy 2: Modify Reaction Conditions Decision1->Strat2 No Decision2 Selectivity Improved? Strat1->Decision2 Solvent Change Solvent: Ethanol -> TFE/HFIP Strat2->Solvent pH Adjust pH: Add Catalytic Acid/Base Solvent->pH Energy Use Microwave (Thermodynamic Control) pH->Energy Energy->Decision2 End Success: Acceptable Regioisomeric Ratio Decision2->End Yes Strat3 Strategy 3: Alternative Synthesis (e.g., 1,3-Dipolar Cycloaddition) Decision2->Strat3 No Strat3->End

Caption: Decision workflow for optimizing pyrazole regioselectivity.

Section 4: Characterization & Analysis

FAQ: "I've isolated my major product, but how can I be certain of its regiochemistry?"

Answer: Unambiguous structural assignment is crucial. While 1D ¹H NMR can provide clues, 2D NMR techniques are the gold standard for distinguishing between pyrazole regioisomers.

  • Nuclear Overhauser Effect (NOE/NOESY): This is one of the most powerful methods. It detects through-space proximity between protons. For a 1,3,5-substituted pyrazole, irradiating the N-substituent's protons (e.g., an N-methyl group) should show an NOE enhancement to the proton at the C5 position, but not the C3 position. This provides a definitive link.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For an N-methyl pyrazole, the methyl protons will show a ³J correlation to the carbon at C5, but not C3. Conversely, the proton on the C5 carbon will show a correlation to the N-methyl carbon.[11]

  • ¹³C NMR Chemical Shifts: The chemical shift of the substituted carbons (C3 and C5) can also be diagnostic. A carbon atom adjacent to the N-substituted nitrogen (C5) often appears at a different chemical shift than the carbon adjacent to the NH nitrogen (C3).[12] However, these differences can be subtle and should be used in conjunction with 2D NMR data.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can gain precise control over the regiochemical outcome of their pyrazole syntheses, paving the way for more efficient and successful drug discovery and development programs.

References

Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges and optimize your synthetic routes. Here, we will delve into the critical aspect of catalyst selection, a pivotal factor in achieving high efficiency, yield, and regioselectivity in pyrazole synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield for my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in pyrazole synthesis can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential culprits and how to address them.

  • Cause 1: Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for your specific substrates or reaction conditions.

    • Solution:

      • Catalyst Screening: If using a specific class of catalyst (e.g., acid catalyst), screen a variety of catalysts within that class. For instance, if a Lewis acid like ZnCl₂ is ineffective, consider others like lithium perchlorate or a solid acid catalyst like Amberlyst-70.[1]

      • Switch Catalyst Type: If an acid or base catalyst is failing, consider a transition metal catalyst. Silver and copper catalysts are known to be effective in various pyrazole syntheses.[1][2] For instance, silver triflate (AgOTf) has been used for the rapid synthesis of 3-CF₃-pyrazoles.[1]

      • Verify Catalyst Activity: Ensure your catalyst has not degraded. For heterogeneous catalysts, deactivation can occur over time. Consider using a fresh batch of catalyst.

  • Cause 2: Suboptimal Reaction Temperature: The temperature might be too low to overcome the activation energy or so high that it leads to substrate or product degradation.

    • Solution:

      • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 60 °C, 100 °C) to find the optimal condition. Some reactions are efficient at room temperature, while others require heating.[1]

      • Controlled Heating: For exothermic reactions, uncontrolled temperature increases can lead to impurity formation.[3] Use a controlled heating mantle or oil bath and monitor the internal reaction temperature.

  • Cause 3: Poor Mixing or Mass Transfer Limitations (Especially on Scale-Up): Inefficient stirring can lead to localized concentrations of reactants and "hot spots," promoting side reactions.[3] This is a common issue when scaling up reactions.[3]

    • Solution:

      • Optimize Stirring: Evaluate the effect of stirring speed on the reaction outcome.

      • Mechanical Stirring: For larger scale reactions, switch from magnetic stirring to overhead mechanical stirring for more efficient mixing.

Issue 2: Poor Regioselectivity with Unsymmetrical Substrates

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in pyrazole synthesis, particularly with unsymmetrical precursors. The regiochemical outcome is influenced by a delicate balance of electronic and steric effects, as well as reaction conditions.[4]

  • Cause 1: Competing Reaction Pathways: The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different regioisomers.[5]

    • Solution:

      • Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can significantly enhance the formation of a single isomer.[4][6]

      • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby influencing the regiochemical outcome.[4] Experiment with the addition of a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., sodium acetate).[4][5]

      • Catalyst-Controlled Selectivity: Certain catalysts can direct the reaction towards a specific regioisomer. For instance, copper-catalyzed reactions have shown the ability to "switch" the regioselectivity based on the choice of the copper catalyst and base.[7]

  • Cause 2: Steric and Electronic Effects: The inherent steric and electronic properties of your substrates will favor one isomer over the other.

    • Solution:

      • Substrate Modification (if possible): While not always feasible, modifying the substituents on your 1,3-dicarbonyl or hydrazine can enhance the inherent bias towards one regioisomer. A bulkier substituent will generally direct the reaction to the less sterically hindered carbonyl group.[4]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for pyrazole synthesis.

Q1: What are the main types of catalysts used for pyrazole synthesis?

A1: A wide variety of catalysts can be employed for pyrazole synthesis, broadly categorized as:

  • Acid Catalysts: These can be Lewis acids (e.g., lithium perchlorate) or Brønsted acids (e.g., p-toluenesulfonic acid).[1][8] They typically work by activating the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.

  • Base Catalysts: Bases can facilitate deprotonation steps and promote cyclization.[9][10]

  • Metal Catalysts: A diverse range of metal catalysts are used, including those based on silver,[1] copper,[2][11] ruthenium,[12] rhodium,[13] palladium,[13] and iron.[13] These can operate through various mechanisms, including Lewis acidity, redox catalysis, and hydrogen transfer catalysis.[12][14]

  • Heterogeneous Catalysts: These are solid catalysts that are in a different phase from the reactants. Examples include nano-ZnO,[1][2] Amberlyst-70,[1] and metal oxides like CuFe₂O₄.[15][16] Their main advantages are ease of separation and potential for recyclability.[16]

  • Biocatalysts: Enzymes, such as lipase, have also been employed for pyrazole synthesis, offering a green and mild catalytic approach.[16]

Q2: What are the advantages and disadvantages of homogeneous vs. heterogeneous catalysts for pyrazole synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity due to well-defined active sites.[17][18] Easier to study reaction mechanisms.[17]Difficult and often expensive to separate from the reaction mixture.[17][18] Recycling can be challenging.[17]
Heterogeneous Easy to separate from the reaction mixture by filtration.[17][18] Often reusable and recyclable, making the process more cost-effective and environmentally friendly.[16][18] Generally more stable under harsh reaction conditions.[17]May have lower activity and selectivity compared to their homogeneous counterparts.[18] Potential for mass transfer limitations.[17]

Q3: Can pyrazole synthesis be performed without a catalyst?

A3: Yes, in some cases, pyrazole synthesis can proceed without the addition of an external catalyst, often referred to as "catalyst-free" conditions. These reactions typically rely on the inherent reactivity of the starting materials and may require elevated temperatures or specific solvents.[19] For example, catalyst-free Michael additions for the preparation of N1-alkyl pyrazoles have been reported with high yields and excellent regioselectivity.[20] Additionally, some multicomponent reactions for the synthesis of polycyclic fused pyrazoles can proceed without a catalyst under ultrasonic irradiation.[8]

Q4: How do I choose the best catalyst for my specific pyrazole synthesis?

A4: The optimal catalyst depends heavily on the nature of your starting materials and the desired pyrazole product. Here is a general decision-making workflow:

Catalyst_Selection_Workflow Start Define Synthesis Goal (e.g., specific regioisomer, functional group tolerance) Substrates Analyze Substrates (e.g., symmetrical/unsymmetrical, steric/electronic properties) Start->Substrates Literature Consult Literature for Similar Transformations Substrates->Literature AcidBase Consider Acid or Base Catalysis (Simple & Cost-Effective) Literature->AcidBase Metal Consider Metal Catalysis (High Activity & Selectivity) Literature->Metal Heterogeneous Consider Heterogeneous Catalyst (Ease of Separation & Recyclability) Literature->Heterogeneous Screening Perform Catalyst Screening (Small-scale experiments) AcidBase->Screening If simple substrates Metal->Screening For specific transformations or high selectivity Heterogeneous->Screening For green chemistry and ease of workup Optimization Optimize Reaction Conditions (Temperature, Solvent, Concentration) Screening->Optimization ScaleUp Scale-Up Synthesis Optimization->ScaleUp

Caption: A decision-making workflow for selecting a catalyst for pyrazole synthesis.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Heterogeneous Catalysis using Nano-ZnO

This protocol is adapted from a green synthesis approach for 1,3,5-substituted pyrazoles.[2]

  • Materials:

    • Ethyl acetoacetate (1 mmol)

    • Phenylhydrazine (1 mmol)

    • Nano-ZnO catalyst (e.g., 10 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • To a round-bottom flask, add ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO catalyst.

    • Add ethanol (5 mL) as the solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst.

    • Wash the catalyst with ethanol and dry for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis for Rapid Pyrazole Formation

This protocol is a general method that can sometimes favor the thermodynamically preferred isomer.[5]

  • Materials:

    • α,β-Unsaturated ketone (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.[5]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Part 4: Visualizing Reaction Mechanisms

Understanding the reaction mechanism is key to troubleshooting and optimization. Below is a simplified representation of the Knorr pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Formation Dicarbonyl->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration1 Dehydration Step 1 Cyclization->Dehydration1 Dehydration2 Dehydration Step 2 Dehydration1->Dehydration2 Product Pyrazole Product Dehydration2->Product

Caption: A simplified workflow of the Knorr pyrazole synthesis mechanism.

References

Technical Support Center: Solvent Effects on the Tautomeric Equilibrium of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for investigating the tautomeric equilibrium of 1,3-dimethyl-1H-pyrazol-5-ol. This molecule, a member of the pyrazolone family, is capable of existing in multiple tautomeric forms, and the equilibrium between these forms is exquisitely sensitive to the surrounding solvent environment.[1] Understanding and controlling this equilibrium is critical for researchers in medicinal chemistry and materials science, as different tautomers can exhibit vastly different biological activities, chemical reactivities, and physical properties.[2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experimental work. It provides not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: What are the primary tautomeric forms of this compound and why are they important?

This compound can theoretically exist in three main tautomeric forms: the hydroxy (OH), the methylene (CH), and the amino (NH) forms. The interconversion between these constitutional isomers happens rapidly through proton transfer.[4][5] The relative stability and population of each form are dictated by factors like intramolecular hydrogen bonding, conjugation, and, most significantly, the solvent.[6]

  • OH-form (this compound): This form possesses an aromatic pyrazole ring, which confers considerable stability.

  • NH-form (1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one): This is a keto-form, featuring a carbonyl group.

  • CH-form (1,3-dimethyl-2,4-dihydro-3H-pyrazol-3-one): This is another keto-form.

The predominance of a specific tautomer is crucial. For instance, the ability to act as a hydrogen bond donor or acceptor changes dramatically between the OH and NH forms, which directly impacts drug-receptor interactions and crystal packing.

Caption: Tautomeric equilibrium of this compound.

Q2: How does the solvent fundamentally alter the tautomeric equilibrium?

Solvents do not act merely as a medium but actively participate in shifting the equilibrium by stabilizing one tautomer over another.[1] The key solvent properties at play are:

  • Polarity/Dielectric Constant: High-polarity solvents preferentially stabilize more polar tautomers. The NH and CH forms, with their carbonyl groups, are generally more polar than the aromatic OH form.

  • Hydrogen Bonding Capacity:

    • Hydrogen Bond Donor (HBD) Solvents (e.g., methanol, water): These solvents can donate a hydrogen bond to the carbonyl oxygen of the NH/CH forms and the nitrogen atoms of the pyrazole ring, thus stabilizing these forms.

    • Hydrogen Bond Acceptor (HBA) Solvents (e.g., DMSO, acetone): These solvents can accept a hydrogen bond from the proton of the OH-form, thereby stabilizing it.

A multi-parameter approach, like the Kamlet-Abboud-Taft scale, which considers dipolarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β), provides a more nuanced understanding than relying on dielectric constant alone.[7]

qNMR_Workflow Prep 1. Sample Preparation Accurately weigh ~5-10 mg of compound. Dissolve in a precise volume of solvent. Acquire 2. NMR Acquisition Acquire spectrum at a controlled temperature (e.g., 298 K). Ensure long relaxation delay (D1 > 5 * T1). Prep->Acquire Process 3. Data Processing Apply Fourier transform, phase correction, and baseline correction. Acquire->Process Integrate 4. Signal Integration Integrate well-resolved, non-overlapping peaks corresponding to each tautomer. Process->Integrate Calculate 5. Ratio Calculation Normalize integrals by the number of protons they represent. Calculate molar percentages. Integrate->Calculate

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,3-Dimethyl-1H-pyrazol-5-ol and 1,5-Dimethyl-1H-pyrazol-5-ol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of isomeric scaffolds is a critical determinant in the successful synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of the reactivity of two closely related pyrazolone isomers: 1,3-dimethyl-1H-pyrazol-5-ol and 1,5-dimethyl-1H-pyrazol-5-ol. By delving into their structural distinctions, tautomeric equilibria, and behavior in key organic transformations, this document aims to equip the reader with the field-proven insights necessary for informed experimental design.

At a Glance: Structural and Physicochemical Distinctions

While both this compound and 1,5-dimethyl-1H-pyrazol-5-ol share the same molecular formula (C₅H₈N₂O), the differential placement of a methyl group profoundly influences their electronic and steric properties, which in turn dictates their chemical reactivity.

PropertyThis compound1,5-Dimethyl-1H-pyrazol-5-olReference
CAS Number 5203-77-0694-31-5 (for 1,5-dimethylpyrazole)[1]
Molecular Weight 112.13 g/mol 112.13 g/mol [1]
Appearance White to yellow to brown solidData not readily available[2]
Predicted pKa 2.72 ± 0.10 (for 1,3-dimethylpyrazole)2.83 ± 0.10 (for 1,5-dimethylpyrazole)[3]

Note: Physicochemical data for 1,5-dimethyl-1H-pyrazol-5-ol is not as readily available in the literature as for its 1,3-isomer. The pKa values are for the parent dimethylpyrazoles and are indicative of the relative basicity of the pyrazole core.

The Decisive Role of Tautomerism in Reactivity

Pyrazol-5-ones, including the dimethylated derivatives discussed herein, exist in a dynamic equilibrium between several tautomeric forms: the OH (enol), NH (keto), and CH forms.[2] This equilibrium is highly sensitive to the solvent environment and the nature of substituents on the pyrazole ring. The predominant tautomeric form in a given reaction condition is a crucial determinant of the observed reactivity, as it presents different nucleophilic and electrophilic sites.

The tautomerism of pyrazolones has been the subject of considerable study, with spectroscopic evidence confirming the existence of these different forms in solution.[4] For instance, in nonpolar solvents, the OH-form may be favored, while in more polar, protic solvents, the equilibrium can shift towards the NH-form.

Tautomers cluster_13 This compound Tautomers cluster_15 1,5-Dimethyl-1H-pyrazol-5-ol Tautomers 1,3-OH OH-form (Enol) 1,3-NH NH-form (Keto) 1,3-OH->1,3-NH Keto-Enol Tautomerism 1,3-CH CH-form 1,3-NH->1,3-CH Imin-Enamin Tautomerism 1,5-OH OH-form (Enol) 1,5-NH NH-form (Keto) 1,5-OH->1,5-NH Keto-Enol Tautomerism 1,5-CH CH-form 1,5-NH->1,5-CH Imin-Enamin Tautomerism

Figure 1: Tautomeric equilibria for 1,3- and 1,5-dimethyl-1H-pyrazol-5-ol.

Comparative Reactivity in Key Transformations

Alkylation Reactions: A Tale of Two Nitrogens (and an Oxygen)

Alkylation is a fundamental transformation for modifying the pyrazole core. The presence of two nitrogen atoms and an exocyclic oxygen in the pyrazolone tautomers offers multiple potential sites for alkylation (N1, N2, and O). The regioselectivity of this reaction is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.

This compound: In this isomer, the C3 position is substituted with a methyl group. The hydroxyl group at the C5 position readily participates in nucleophilic substitution reactions.[2] O-alkylation is a common reaction, typically carried out using an alkyl halide in the presence of a base like sodium hydride in an aprotic polar solvent such as DMF.[2] This suggests that under these conditions, the enol (OH) form is the reactive species, or the pyrazolate anion is formed, which then reacts on the more nucleophilic oxygen atom.

1,5-Dimethyl-1H-pyrazol-5-ol: For the 1,5-isomer, the C5 position bears a methyl group. While direct comparative experimental data on the alkylation of this specific isomer is scarce, general principles of pyrazole chemistry suggest that the steric bulk of the C5-methyl group would influence the accessibility of the adjacent N1 nitrogen for alkylation. In unsymmetrical pyrazoles, alkylation often occurs at the less sterically hindered nitrogen atom.

Alkylation cluster_13 Alkylation of this compound cluster_15 Potential Alkylation of 1,5-Dimethyl-1H-pyrazol-5-ol 1,3-Start 1,3-Isomer (OH-form) 1,3-Product 5-Alkoxy-1,3-dimethyl-1H-pyrazole 1,3-Start->1,3-Product R-X, Base (O-Alkylation) 1,5-Start 1,5-Isomer 1,5-N1_Product N1-Alkylated Product 1,5-Start->1,5-N1_Product R-X, Base 1,5-N2_Product N2-Alkylated Product 1,5-Start->1,5-N2_Product R-X, Base

Figure 2: Predominant O-alkylation of the 1,3-isomer and potential N-alkylation pathways for the 1,5-isomer.

Experimental Protocol: O-Alkylation of this compound

This protocol is adapted from established procedures for the O-alkylation of pyrazolones.[2]

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or ethyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Substitution: The C4 Position as the Primary Target

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is generally the most electron-rich and, therefore, the most common site of electrophilic attack.[5]

This compound: The presence of two electron-donating methyl groups and a hydroxyl/oxo group is expected to further activate the pyrazole ring towards electrophilic substitution, primarily at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and formylation.

1,5-Dimethyl-1H-pyrazol-5-ol: Similar to its isomer, the 1,5-dimethyl derivative is also expected to undergo electrophilic substitution at the C4 position. However, the different placement of the methyl groups may lead to subtle differences in reaction rates due to their influence on the overall electron density of the ring. Direct comparative studies are needed to quantify these differences.

Electrophilic_Substitution cluster_13 Electrophilic Substitution of 1,3-Isomer cluster_15 Electrophilic Substitution of 1,5-Isomer 1,3-Reactant This compound 1,3-Product 4-Substituted-1,3-dimethyl- 1H-pyrazol-5-ol 1,3-Reactant->1,3-Product E+ 1,5-Reactant 1,5-Dimethyl-1H-pyrazol-5-ol 1,5-Product 4-Substituted-1,5-dimethyl- 1H-pyrazol-5-ol 1,5-Reactant->1,5-Product E+

Figure 3: Electrophilic substitution at the C4 position for both isomers.

Experimental Protocol: Vilsmeier-Haack Formylation of a Dimethyl-1H-pyrazol-5-ol

This is a general procedure for the formylation of pyrazoles at the C4 position.

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous dimethylformamide (DMF) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add the respective dimethyl-1H-pyrazol-5-ol (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, heat the reaction mixture at 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Isolation: The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis of the Isomers: A Note on Regioselectivity

The most common and versatile method for the synthesis of pyrazolones is the condensation of a β-ketoester with a hydrazine derivative.[2] The synthesis of this compound is typically achieved by the reaction of ethyl acetoacetate with methylhydrazine.[2]

The synthesis of 1,5-dimethyl-1H-pyrazol-5-ol would also involve the reaction of a β-dicarbonyl compound with methylhydrazine. However, the use of an unsymmetrical β-dicarbonyl compound with methylhydrazine can lead to the formation of a mixture of regioisomers. The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.

Conclusion and Future Outlook

The reactivity of this compound and 1,5-dimethyl-1H-pyrazol-5-ol is intricately linked to their structural and electronic properties, with tautomerism playing a pivotal role. While the 1,3-isomer readily undergoes O-alkylation, the reactivity of the 1,5-isomer in similar reactions warrants further investigation, with steric factors likely influencing the regioselectivity of N-alkylation. Both isomers are primed for electrophilic substitution at the C4 position, although subtle differences in their reaction rates are anticipated.

The available literature provides a solid foundation for understanding the chemistry of these isomers. However, direct, side-by-side comparative studies under standardized conditions are needed to fully elucidate their relative reactivities. Such studies would be invaluable for the rational design of synthetic routes and the development of novel pyrazolone-based compounds with tailored properties for various applications in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast number of biologically active compounds, including anti-inflammatory drugs like celecoxib, anticancer agents, and pesticides.[3][4] The continued interest in pyrazole derivatives necessitates a deep understanding of the synthetic methodologies available for their construction.

This guide provides a comparative analysis of the most prominent and field-proven methods for synthesizing substituted pyrazoles. We will move beyond a simple recitation of reaction schemes to explore the underlying chemical principles, the causality behind experimental choices, and the practical advantages and limitations of each approach. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when designing synthetic routes to novel pyrazole-containing molecules.

Method 1: The Knorr Pyrazole Synthesis and Related Condensations

First reported by Ludwig Knorr in 1883, the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is the oldest and arguably most direct route to the pyrazole core.[3][5] Its enduring prevalence is a testament to its simplicity and the wide availability of the requisite starting materials.[6]

Principle and Mechanistic Insight

The reaction is fundamentally a cyclocondensation. The causality rests on the dual nucleophilicity of the hydrazine component and the dual electrophilicity of the 1,3-dicarbonyl. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[7][8]

The mechanism proceeds in a logical sequence:

  • Hydrazone Formation: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.[9][10]

A critical challenge in the Knorr synthesis is the lack of regioselectivity.[6] When an unsymmetrical 1,3-dicarbonyl (e.g., R1 ≠ R3) reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial condensation can occur at either carbonyl group, leading to a mixture of two regioisomeric pyrazole products.[3][7] Controlling this selectivity remains a significant focus of modern modifications to this classic reaction.

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism R1_CO_CH2_CO_R3 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone + Hydrazine - H₂O H2N_NH_R_prime Hydrazine H2N_NH_R_prime->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H₂O (Dehydration)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine precursor)

This protocol is adapted from established procedures for the Knorr synthesis.[4][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: This addition can be exothermic and should be done with care.[9]

  • Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will typically turn into a syrup.[9]

  • Isolation: Cool the resulting syrup in an ice bath to induce crystallization.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazolone product.[9]

Method 2: Synthesis from α,β-Unsaturated Carbonyls

This method provides a powerful alternative to the Knorr synthesis, utilizing widely available α,β-unsaturated aldehydes and ketones (including chalcones) as the three-carbon building block.[3][6]

Principle and Mechanistic Insight

This synthesis is a two-stage process that leverages a different reactivity pattern. The causality is driven by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene.

  • Michael Addition & Condensation: The reaction of an α,β-unsaturated carbonyl with a hydrazine first forms a pyrazoline, a non-aromatic, partially saturated five-membered ring.[6][11] This occurs via an initial Michael (conjugate) addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration.

  • Oxidation: The crucial second step involves the oxidation of the pyrazoline intermediate to furnish the aromatic pyrazole.[12] This aromatization is the thermodynamic driving force for the reaction.

The necessity of a distinct oxidation step is a key differentiator from the Knorr synthesis. Various oxidizing agents can be employed, including iodine, bromine, or even air (oxygen) in DMSO at elevated temperatures.[13][14] The choice of oxidant can influence the reaction's efficiency and substrate compatibility.

Pyrazoline_Oxidation_Workflow Synthesis from α,β-Unsaturated Carbonyls Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrazine Hydrazine->Pyrazoline Cyclocondensation Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation (e.g., I₂, heat)

Caption: General workflow for pyrazole synthesis via a pyrazoline intermediate.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This is a generalized, two-step procedure based on common literature methods.[6][14]

  • Pyrazoline Formation:

    • To a solution of the chalcone (1.0 eq) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1.0 eq) dropwise.

    • Heat the reaction mixture at 80 °C under reflux for 4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture and isolate the pyrazoline intermediate, often by filtration if it precipitates.

  • Oxidation to Pyrazole:

    • Dissolve the isolated pyrazoline intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add molecular iodine (I₂) (1.1 eq) and heat the mixture under reflux until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture and quench with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure pyrazole.[14]

Method 3: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition is a powerful, elegant, and often highly regioselective method for constructing five-membered heterocycles.[15] For pyrazole synthesis, this typically involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (an alkyne or a suitably substituted alkene).[16]

Principle and Mechanistic Insight

The reaction's causality is rooted in the concerted interaction of the π-systems of the two reactants. The classic example is the Pechmann Pyrazole Synthesis , which uses diazomethane and an acetylene.[2][17] However, due to the hazardous nature of diazomethane, the Huisgen cycloaddition using in situ generated nitrile imines has become more common.[6][18]

Nitrile imines are typically generated from hydrazonoyl halides by treatment with a base. They then rapidly react with an alkyne to form the pyrazole ring directly, without the need for an oxidation step. The high regioselectivity is a key advantage of this method, as the substitution pattern of the final product is predictably controlled by the substituents on the nitrile imine and the alkyne.[19][20]

Dipolar_Cycloaddition [3+2] Cycloaddition for Pyrazole Synthesis cluster_generation In Situ Generation of 1,3-Dipole cluster_cycloaddition Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Base Base (e.g., Et₃N) Base->Nitrile_Imine Pyrazole_Product Regioselective Pyrazole Product Nitrile_Imine->Pyrazole_Product Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole_Product [3+2]

Caption: Logic of pyrazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis via Nitrile Imine-Alkyne Cycloaddition

This protocol is a representative example of the Huisgen [3+2] cycloaddition.

  • Reaction Setup: In a flask, dissolve the hydrazonoyl halide (1.0 eq) and the alkyne (1.2 eq) in a suitable aprotic solvent like THF or toluene.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the solution at room temperature. The base will generate the reactive nitrile imine in situ.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. The reaction is often complete within a few hours.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium halide salt.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield the highly substituted pyrazole.

Comparative Performance Analysis

The choice of synthetic method is a strategic decision based on the specific target molecule and available resources. The following table provides a direct comparison of the key performance attributes of each method.

Parameter Knorr Synthesis From α,β-Unsaturated Carbonyls 1,3-Dipolar Cycloaddition
Primary Reactants 1,3-Dicarbonyl, Hydrazineα,β-Unsaturated Aldehyde/Ketone, Hydrazine1,3-Dipole (e.g., Nitrile Imine), Alkyne
Regioselectivity Often poor with unsymmetrical substrates, leading to isomeric mixtures.[6]Generally good, determined by the initial Michael addition.Typically excellent and predictable.[6][19]
Starting Material Availability Excellent. Many 1,3-dicarbonyls are commercially available or easily prepared.[6]Excellent. Chalcones and other enones are readily synthesized.[6]Moderate. Requires synthesis of precursors like hydrazonoyl halides or diazo compounds.
Reaction Steps Typically a one-pot cyclocondensation.Two distinct steps: pyrazoline formation and subsequent oxidation.[6]Can be a one-pot reaction with in situ dipole generation.
Typical Yield Range Good to excellent (70–95%).[3][6]Moderate to good (60-90%), dependent on the efficiency of the oxidation step.[6][14]Good to excellent (70-95%).[18]
Key Advantage Operational simplicity and use of readily available starting materials.Wide substrate scope due to the vast number of accessible enones.High regiocontrol, allowing for the precise synthesis of specific isomers.
Key Disadvantage Significant challenge in controlling regioselectivity.[6]Requires an additional, sometimes harsh, oxidation step which adds complexity.Precursors for the 1,3-dipole can be less stable or require separate synthesis.

Modern Horizons: Multicomponent and Catalyzed Syntheses

While the three methods discussed form the classical foundation of pyrazole synthesis, modern organic chemistry continues to innovate. Multicomponent syntheses (MCS), where three or more reactants are combined in a single pot to form a complex product, have emerged as powerful strategies.[3][21] These approaches offer high atom economy and operational simplicity, providing rapid access to diverse libraries of pyrazole derivatives.[6] Furthermore, the use of transition-metal catalysts, particularly copper, has enabled novel aerobic oxidative [3+2] cycloaddition reactions, expanding the toolkit for constructing these valuable heterocycles under mild conditions.[18][20]

Conclusion

The synthesis of substituted pyrazoles is a well-established field with a rich history and a vibrant future.

  • The Knorr Synthesis remains the go-to method for simple, symmetrical pyrazoles due to its straightforwardness and use of common starting materials.

  • Synthesis from α,β-unsaturated carbonyls offers broad applicability but requires careful consideration of the necessary oxidation step.

  • 1,3-Dipolar Cycloaddition stands as the superior choice when absolute control over regioselectivity is paramount for constructing complex, polysubstituted pyrazoles.

The optimal synthetic strategy is not universal; it is dictated by the specific substitution pattern of the target molecule, the availability of precursors, scalability requirements, and, critically, the need for regiochemical purity. A thorough understanding of the principles and practicalities of each method empowers the medicinal and materials chemist to design and execute the most efficient and effective route to their desired pyrazole.

References

The Pyrazole Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethyl-1H-pyrazol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-dimethyl-1H-pyrazol-5-ol core, a derivative of the pyrazolone structural motif, represents a critical pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and analgesic to antimicrobial and neuroprotective effects.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) for analogs of this compound, providing researchers, scientists, and drug development professionals with a synthesized understanding of how structural modifications influence biological outcomes. We will dissect the causality behind experimental designs and present supporting data to illuminate the path toward rational drug design based on this versatile scaffold.

The this compound Core: A Foundation for Diverse Bioactivity

The pyrazolone ring is a five-membered heterocycle renowned for its therapeutic potential, forming the basis of established drugs like the anti-inflammatory agent Antipyrine and the neuroprotective free-radical scavenger Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol).[1] The this compound scaffold shares this core but features methyl groups at both the N1 and C3 positions. An examination of SAR across various pyrazole series reveals that these methyl substitutions are often optimal for activity. For instance, in a series of potential antipsychotic agents based on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, maximal activity was achieved with methyl groups at both the 1- and 3-positions.[2] This highlights the significance of this specific core in tuning biological efficacy.

The key to the versatility of this scaffold lies in the multiple positions available for chemical modification:

  • N1- and C3-Positions: While this guide focuses on analogs where these are dimethylated, it is a key SAR observation that these positions are critical for potency in many pyrazole series.[2]

  • C4-Position: This position is highly amenable to substitution, often via Knoevenagel condensation or other C-C bond-forming reactions, allowing for the introduction of diverse aryl and alkyl groups.

  • C5-Hydroxyl Group: This group can be alkylated, acylated, or oxidized, significantly altering the molecule's electronic properties and hydrogen bonding potential.[3]

The following sections will compare how modifications at these positions influence activity against key enzymatic targets.

Comparative SAR at Key Enzymatic Targets

We will now explore the SAR of pyrazol-5-ol analogs against three major classes of enzymes: Cyclooxygenases (COX), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL). The data presented is synthesized from studies on this compound and closely related analogs, such as Edaravone, to provide a comprehensive overview.

Cyclooxygenase (COX) Inhibition: The Quest for Selectivity

The inhibition of COX enzymes is the primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), spurred the development of selective COX-2 inhibitors to reduce gastrointestinal side effects.[4] Pyrazole-containing structures, like Celecoxib, are cornerstone examples of selective COX-2 inhibitors.

Key SAR Insights for COX Inhibition:

  • The Diaryl Scaffold: A common feature of potent COX inhibitors is the presence of two aryl rings attached to the heterocyclic core. For pyrazole analogs, a 1,5-diaryl substitution pattern is often favored for potent and selective COX-2 inhibition.[5]

  • The Sulfonamide/Sulfone Moiety: A critical pharmacophoric element for COX-2 selectivity is a sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on one of the aryl rings.[6] This group can access a secondary pocket present in the COX-2 active site but not in COX-1, thereby conferring selectivity.

  • Substitution at the C4-Position: Introducing substituents at the C4 position of the pyrazole ring generally leads to a decrease in anti-inflammatory and analgesic properties compared to analogs like Celecoxib.[5] However, this position is crucial for introducing other functionalities.

  • Hybrids with Edaravone: Novel hybrids combining selective COX-2 inhibitor scaffolds with Edaravone derivatives have been designed. This strategy aims to create agents with both potent anti-inflammatory activity and free-radical scavenging properties to counteract potential cardiovascular side effects of coxibs.[7]

Data Summary: COX-1/COX-2 Inhibition by Pyrazole Analogs

Compound IDCore StructureKey SubstituentsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Reference
Celecoxib 1,5-Diarylpyrazole4-sulfonamidophenyl at N1150.045333[8]
Compound 6a Edaravone-Coxib HybridPhenyl at N1, 4-sulfamoylphenyl group5.730.07576.4[7]
Compound 13d 1,3,5-Triaryl-dihydropyrazole4-methanesulfonylphenyl at N1>1000.12>833[6]
Compound 13k 1,3,5-Triaryl-dihydropyrazole4-methanesulfonylphenyl at N1>1000.10>1000[6]
Compound 5f Pyrazolone-Pyridazine Hybrid3,4,5-trimethoxybenzylidene at C414.341.509.56[9]
Compound 6f Aminopyrazole-Pyridazine Hybrid3,4,5-trimethoxybenzylidene at C49.561.158.31[9]
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Modulating the Endocannabinoid System

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH increases endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[10]

Key SAR Insights for FAAH Inhibition:

  • Carbamate Warhead: Many potent FAAH inhibitors are covalent modifiers that feature a carbamate group. This group acylates the catalytic serine residue (Ser241) in the FAAH active site.

  • Activating Heterocycle: The pyrazole ring can act as an "activating heterocycle." Its electron-withdrawing nature increases the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack by the catalytic serine.[10][11]

  • Lipophilic Side Chains: The FAAH active site contains a large hydrophobic acyl chain-binding channel. Potent inhibitors typically possess long, lipophilic side chains that occupy this channel and establish favorable van der Waals interactions.

  • N-Aryl Substitution: In a series of pyrazole phenylcyclohexylcarbamates, an N-phenyl moiety on the pyrazole ring was found to be a key feature for high potency. Structural modifications led to compound 22 in that series, which inhibited human FAAH with an IC₅₀ of 11 nM.[5]

Data Summary: FAAH Inhibition by Pyrazole-based Carbamates

Compound IDCore StructureKey SubstituentshFAAH IC₅₀ (nM)Selectivity vs. MAGLReference
URB597 Biphenyl-carbamateBiphenyl head group29 - 41>100-fold[5]
Compound 22 Pyrazole phenylcyclohexylcarbamateN-phenyl, 3-alkoxycarbonyl11Significant[5]
OL-135 α-KetooxazoleOleoyl side chain4.7Selective[10]

Note: Data for OL-135 is included for comparison as a well-characterized reversible FAAH inhibitor.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the principal enzyme for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Like FAAH inhibition, blocking MAGL activity enhances endocannabinoid signaling and has therapeutic potential for treating inflammatory and neurodegenerative diseases.[12] Designing inhibitors with selectivity over FAAH and other serine hydrolases is a primary challenge.

Key SAR Insights for MAGL Inhibition:

  • Reversible Inhibition: While early MAGL inhibitors were often irreversible covalent modifiers, recent efforts have focused on developing potent, reversible inhibitors to avoid potential on-target side effects associated with sustained enzyme inactivation.

  • 1,5-Diphenylpyrazole Scaffold: A series of 1,5-diphenylpyrazole-3-carboxamide derivatives has been identified as potent and reversible MAGL inhibitors.

  • Carboxamide Moiety: The carboxamide group at the C3-position is a crucial element for activity in this series.

  • Substitutions on Phenyl Rings: Modifications on the N1- and C5-phenyl rings are critical for tuning potency and selectivity. For example, compound 26 from this series, with a 4-chlorophenyl at N1 and a 3,4-dichlorophenyl at C5, showed potent MAGL inhibition (IC₅₀ = 0.51 µM) and good selectivity over FAAH.

Experimental Protocols & Methodologies

Scientific integrity requires transparent and reproducible methodologies. The following section details standard protocols for evaluating the biological activities discussed in this guide.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the concentration of a test compound required to inhibit 50% of COX activity (IC₅₀).

Principle: The assay measures the peroxidase activity of COX. The peroxidase reaction involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (PGG₂), which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme. The oxidized TMPD can be measured colorimetrically.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add 150 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of the enzyme solution.

    • Add 10 µL of the test compound dilution or vehicle control.

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of the colorimetric substrate solution (TMPD).

  • Data Acquisition: Measure the absorbance at 590 nm at multiple time points using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay determines the IC₅₀ of test compounds against FAAH.

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by FAAH to release a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is directly proportional to FAAH activity.[10]

Step-by-Step Protocol:

  • Enzyme Source: Use either recombinant human FAAH or rat brain membrane preparations as the enzyme source.

  • Compound Preparation: Prepare serial dilutions of the test analogs in DMSO.

  • Assay Reaction:

    • In a 96-well black plate, add the enzyme preparation to assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • Add the test compound dilution or vehicle control and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic FAAH substrate.

  • Data Acquisition: Measure the fluorescence intensity (Excitation = 360 nm, Emission = 465 nm) over time using a fluorescence plate reader.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described for the COX assay.

General Cytotoxicity Assessment (MTT Assay)

This assay is crucial to ensure that the observed enzyme inhibition is not a result of general cellular toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test analogs for a specified period (e.g., 24-48 hours). Include vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Visualizing Experimental Logic and Pathways

Diagrams are essential for conceptualizing complex biological and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_sar Data Analysis start 1,3-Dimethyl-1H- purazol-5-ol Core modify Chemical Modification (C4-Substitution, C5-OH Derivatization) start->modify library Analog Library modify->library char Structural Confirmation (NMR, MS, Purity) library->char primary Primary Enzyme Assays (FAAH, MAGL, COX-1/2) char->primary Test Analogs cyto Cytotoxicity Assay (e.g., MTT) primary->cyto Filter out toxic compounds adme In Silico ADMET Prediction cyto->adme Profile lead candidates sar Establish Structure-Activity Relationship (SAR) adme->sar ic50 Determine IC50 / CC50 ic50->sar

Caption: High-level workflow for SAR studies of pyrazol-5-ol analogs.

cox_selectivity cluster_inhibitors COX1 COX-1 Active Site Main Channel Side Pocket (Small, Val523) COX2 COX-2 Active Site Main Channel Side Pocket (Large, Ile523) NonSelective Non-Selective NSAID (e.g., Ibuprofen) NonSelective->COX1:side Binds NonSelective->COX2:side Binds Selective Selective COX-2 Inhibitor (e.g., Celecoxib) Selective->COX1:side Steric Hindrance (Cannot Access Pocket) Selective->COX2:side Binds & Accesses Side Pocket

Caption: Mechanism of COX-2 selectivity by pyrazole-based inhibitors.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent and selective modulators of key biological targets. SAR analysis reveals clear patterns for achieving desired activities:

  • For COX-2 Inhibition: A 1,5-diarylpyrazole arrangement with a p-sulfonamide or p-methylsulfone group on the N1-phenyl ring is the gold standard for achieving high potency and selectivity.

  • For FAAH Inhibition: Combining the pyrazole core with a carbamate warhead and a lipophilic chain that can occupy the enzyme's acyl-binding channel is a proven strategy. The pyrazole ring itself acts as an electronic activator for the covalent modification.

  • For MAGL Inhibition: A 1,5-diphenylpyrazole scaffold bearing a C3-carboxamide is a promising template for developing potent and, importantly, reversible inhibitors.

Future research should focus on creating multi-target ligands, such as the Edaravone-coxib hybrids, which may offer improved safety profiles by combining anti-inflammatory action with antioxidant effects. Furthermore, systematic exploration of substitutions at the C4 position of the this compound core, while potentially reducing activity at some targets like COX, could unlock novel activities against other kinases or enzymes not yet explored for this scaffold. The continued application of parallel synthesis and high-throughput screening, guided by the SAR principles outlined here, will undoubtedly lead to the discovery of novel therapeutic agents based on this privileged pyrazole structure.

References

A Comparative Analysis of the Physicochemical Properties of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Prepared by: Gemini, Senior Application Scientist

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The physicochemical properties of the pyrazole ring system are finely tuned by the position of substituents, giving rise to distinct isomers with unique pharmacological and pharmacokinetic profiles. Understanding the differences between these isomers is paramount for rational drug design and development.

This guide provides a comparative analysis of the core physicochemical properties of the parent 1H-pyrazole and its principal methyl-substituted isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. We will explore the structural nuances that dictate variations in acidity, basicity, melting and boiling points, dipole moment, and solubility, supported by experimental data and established chemical principles.

Structural Overview: The Role of Tautomerism and Substitution

The pyrazole ring is an aromatic system fulfilling Hückel's rule. It features a pyrrole-like nitrogen atom (N1), which can act as a hydrogen bond donor, and a pyridine-like nitrogen atom (N2), which is a hydrogen bond acceptor.[1] This dual nature is central to its chemical behavior.

A critical feature of N-unsubstituted pyrazoles (e.g., pyrazole, 3-methylpyrazole, 4-methylpyrazole) is annular prototropic tautomerism .[1] This is a rapid intramolecular proton transfer between the N1 and N2 positions. For pyrazole itself and 4-methylpyrazole, the tautomers are identical, resulting in a time-averaged molecular symmetry.[1] However, for an unsymmetrically substituted isomer like 3-methylpyrazole, the tautomeric equilibrium results in a mixture of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. In contrast, 1-methylpyrazole, being N-substituted, does not exhibit this tautomerism and lacks an N-H proton for hydrogen bonding donation.

These structural distinctions, illustrated below, are the primary cause of the significant differences in the physicochemical properties of the isomers.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.05 M 4-Methylpyrazole Solution D Pipette 25.00 mL Analyte into Beaker A->D B Standardize 0.1 M HCl Titrant E Add Titrant in Small Increments B->E C Calibrate pH Meter (pH 4 & 7 Buffers) C->D D->E Start Titration F Record pH and Volume After Each Addition E->F F->E Repeat G Plot pH vs. Volume of HCl F->G Titration Complete H Determine Equivalence Point (V_eq) G->H I Find pH at Half-Equivalence Point (V_eq / 2) H->I J Result: pH = pKaH I->J

References

Validating the Structure of 1,3-dimethyl-1H-pyrazol-5-ol using ¹H and ¹³C NMR: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of drug development and chemical research, the absolute certainty of a molecule's structure is non-negotiable. The biological activity of a compound is inextricably linked to its precise atomic arrangement, where even subtle isomeric or tautomeric differences can lead to vastly different pharmacological outcomes. This guide offers a detailed, practical framework for validating the structure of 1,3-dimethyl-1H-pyrazol-5-ol, a prevalent heterocyclic motif, utilizing the robust analytical techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] We will explore the expected spectral data and critically compare it against potential structural alternatives, thereby showcasing the definitive power of NMR in modern chemical synthesis.

The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the structure of organic molecules.[1][2][3] The technique is based on the quantum mechanical property of nuclear spin. Nuclei such as ¹H and ¹³C, when placed in a powerful magnetic field, can be excited by radiofrequency energy. The specific frequency at which a nucleus resonates is highly sensitive to its immediate electronic environment, providing a unique "fingerprint" of its position within the molecule.

For a compound like this compound, NMR enables us to:

  • Identify Unique Atomic Environments: The number of distinct signals in an NMR spectrum directly corresponds to the number of chemically non-equivalent protons or carbons.

  • Probe the Electronic Landscape: The chemical shift (δ) of each signal reveals the degree of magnetic shielding around a nucleus, offering vital clues about its proximity to electronegative atoms and functional groups.

  • Map Atomic Connectivity: Through the phenomenon of spin-spin coupling in ¹H NMR, we can deduce which protons are adjacent to one another, allowing for the reconstruction of the molecular framework.

This guide will now transition from theory to practice, detailing the experimental workflow and data interpretation for the structural confirmation of this compound.

Experimental Protocol: A Blueprint for High-Fidelity NMR Data

The integrity of your structural validation hinges on the quality of the acquired NMR data. The following protocol outlines a standardized procedure for sample preparation and spectral acquisition.[4][5][6][7][8]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Precisely weigh 5-25 mg of the synthesized this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[4][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality, clean NMR tube.[5][6] The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for observing labile protons like the -OH group in the target molecule.

    • Ensure complete dissolution of the sample. Gentle vortexing or sonication can be employed. Any particulate matter should be filtered to prevent interference with the magnetic field homogeneity.[4][7][8]

    • For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.[4] However, modern spectrometers can often reference the residual solvent peak, making this step optional for routine analysis.[9][10]

  • NMR Spectrometer Operation and Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved spectral lines.

    • For ¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 90° pulse, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This common experiment removes ¹H-¹³C coupling, resulting in a simplified spectrum with a single peak for each unique carbon. A greater number of scans is necessary due to the low natural abundance of ¹³C.[4]

Visualizing the Validation Workflow

validation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Compound Synthesis dissolution Dissolution in Deuterated Solvent synthesis->dissolution transfer Transfer to NMR Tube dissolution->transfer insertion Insert into Spectrometer transfer->insertion lock_shim Lock & Shim insertion->lock_shim acquire_1H Acquire ¹H NMR lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR lock_shim->acquire_13C processing Spectral Processing (FT, Phasing) acquire_1H->processing acquire_13C->processing analysis_1H Analyze ¹H Spectrum processing->analysis_1H analysis_13C Analyze ¹³C Spectrum processing->analysis_13C comparison Compare with Predictions & Alternatives analysis_1H->comparison analysis_13C->comparison validation Structure Validated or Rejected comparison->validation

Caption: A schematic overview of the NMR-based structural validation process.

Predicted NMR Spectra for this compound

A clear understanding of the anticipated NMR data is fundamental for accurate structural assignment. The following sections detail the predicted ¹H and ¹³C NMR spectra for the target molecule.

Molecular Structure and Atom Labeling

Caption: Structure of this compound with proton labeling for NMR analysis.

¹H NMR Spectral Predictions
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(a) N-CH₃ 3.5 - 3.8Singlet (s)3HThe methyl group attached to the nitrogen is deshielded by the heterocyclic ring, resulting in a downfield chemical shift.
(b) C-CH₃ 2.1 - 2.4Singlet (s)3HThis methyl group, attached to a carbon of the pyrazole ring, is expected to resonate at a higher field (lower ppm value) compared to the N-methyl group.
(c) C-H 5.3 - 5.6Singlet (s)1HThe lone proton on the pyrazole ring is in a vinyl-like environment and is expected to appear as a singlet in this region.
(d) O-H 9.0 - 12.0 (in DMSO-d₆)Broad Singlet1HThe chemical shift of this acidic proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it typically appears as a broad signal at a significantly downfield position due to hydrogen bonding with the solvent.
¹³C NMR Spectral Predictions
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O 160 - 175The carbonyl carbon is highly deshielded and is expected to be the most downfield signal in the spectrum.
C3 148 - 158This carbon is part of the pyrazole ring and is attached to a methyl group and a nitrogen atom.
C5 158 - 168Also part of the pyrazole ring, this carbon is bonded to the hydroxyl group and a nitrogen atom.
C4 90 - 105The carbon atom bearing the single proton is expected to resonate at a relatively upfield position for a ring carbon.
N-CH₃ 30 - 40The N-methyl carbon is anticipated in this region.
C-CH₃ 10 - 20The C-methyl carbon is expected to be the most upfield signal.

Comparative Analysis: Ruling Out Alternative Structures

The true diagnostic power of NMR is most evident when differentiating between closely related isomers or tautomers.[11][12][13] Pyrazol-5-ones are known to exist in different tautomeric forms (OH, NH, and CH forms), and the equilibrium between them can be influenced by the solvent.[11][13][14]

Distinguishing this compound from a Potential Isomer: 1,5-dimethyl-1H-pyrazol-3-ol

A plausible alternative structure is the isomer 1,5-dimethyl-1H-pyrazol-3-ol. Its NMR spectra would exhibit distinct differences:

Spectral FeatureExpected Changes for 1,5-dimethyl-1H-pyrazol-3-ol
¹H NMR The chemical shifts of both the N-methyl and C-methyl groups, as well as the ring proton, would be significantly different due to the altered electronic environment. These shifts would be key diagnostic markers.
¹³C NMR All carbon signals, particularly those of the pyrazole ring and the carbonyl group, would show substantial shifts in their resonance frequencies, providing a clear and unambiguous distinction from the target molecule.

By meticulously comparing the experimentally obtained NMR data with the predicted spectra for the intended product and any potential byproducts or isomers, a definitive structural validation can be achieved.

Conclusion: NMR as a Self-Validating System for Structural Integrity

This guide has illustrated that a systematic and well-informed application of ¹H and ¹³C NMR spectroscopy constitutes a self-validating methodology for structural elucidation. By combining careful experimental practice with a thorough understanding of the principles of NMR and the expected spectral characteristics of the target molecule, researchers can confidently ascertain the structure of their synthesized compounds. In the high-stakes arena of pharmaceutical and chemical research, such rigorous validation is not merely a procedural formality but a fundamental pillar of scientific integrity and innovation.

References

A Senior Application Scientist's Guide to the In Silico ADMET Profile of 1,3-dimethyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its presence in a multitude of therapeutic agents.[1] The strategic importance of this heterocyclic moiety compels a rigorous, early-stage evaluation of its derivatives to forecast their clinical potential. This guide provides an in-depth, comparative analysis of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for 1,3-dimethyl-1H-pyrazol-5-ol and two hypothetical derivatives. Our objective is to illustrate how computational screening can rationally guide lead optimization, minimize late-stage attrition, and accelerate the drug discovery pipeline.[2][3][4]

The core of our analysis rests on the foundational principle of "fail early, fail cheap." By computationally predicting the ADMET properties of novel chemical entities, we can prioritize compounds with the highest probability of success, thereby conserving invaluable time and resources.[2] This guide will not only present data but will delve into the causality behind the predictions, offering a framework for interpretation that is grounded in established pharmacokinetic principles.

The Molecules Under Investigation: A Comparative Framework

To create a practical comparison, we will analyze three molecules:

  • Core Scaffold (CS): this compound. This is our baseline molecule, a simple pyrazole derivative.[1][5]

  • Derivative A (CS-A): A hypothetical derivative designed for enhanced lipophilicity, featuring a para-chlorophenyl group attached at the 4-position.

  • Reference Compound (REF): Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), an approved drug for amyotrophic lateral sclerosis (ALS) and ischemic stroke, serves as our benchmark.[6][7] Its known pharmacokinetic profile provides a valuable context for our predictions.[8][9][10]

Compound ID Structure Canonical SMILES
CS This compoundCN1N=C(C)C=C1O
CS-A 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-olCN1N=C(C)C(C2=CC=C(Cl)C=C2)=C1O
REF EdaravoneCC1=NN(C2=CC=CC=C2)C(=O)C1

The In Silico ADMET Workflow: A Self-Validating System

Our computational evaluation follows a multi-tiered workflow designed for comprehensive analysis. This process, from initial structure input to final data interpretation, is structured to ensure that each step informs the next, creating a robust and logical predictive cascade. We utilize well-validated, freely accessible web tools like SwissADME and pkCSM to ensure the described protocols are replicable and transparent.[11][12][13]

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Predictive Modeling cluster_analysis Step 3: Data Analysis & Interpretation cluster_output Step 4: Output & Decision SMILES Canonical SMILES Input SwissADME SwissADME Server (Physicochemical, PK, Drug-Likeness) SMILES->SwissADME Submit Structures pkCSM pkCSM Server (ADMET Properties) SMILES->pkCSM Submit Structures PhysChem Physicochemical Properties (LogP, Solubility, TPSA) SwissADME->PhysChem Generate Predictions PK Pharmacokinetics (Absorption, Distribution) SwissADME->PK Generate Predictions DrugLikeness Drug-Likeness (Lipinski's Rules) SwissADME->DrugLikeness Generate Predictions pkCSM->PK Generate Predictions Metabolism Metabolism (CYP Inhibition) pkCSM->Metabolism Generate Predictions Toxicity Toxicity (AMES, hERG) pkCSM->Toxicity Generate Predictions Profile Comparative ADMET Profile PhysChem->Profile Synthesize Data PK->Profile Synthesize Data Metabolism->Profile Synthesize Data Toxicity->Profile Synthesize Data DrugLikeness->Profile Synthesize Data Decision Go / No-Go Decision (Lead Prioritization) Profile->Decision Inform

Caption: In Silico ADMET Predictive Workflow.

Comparative Analysis of Predicted ADMET Properties

The following table summarizes the key ADMET parameters predicted for our three compounds. This quantitative data forms the basis of our comparative guide.

Parameter Property Class Core Scaffold (CS) Derivative A (CS-A) Reference (REF) Optimal Range
Molecular Weight ( g/mol ) Physicochemical112.13222.66174.20< 500
LogP (o/w) Lipophilicity0.252.501.18< 5
Water Solubility (LogS) Absorption-0.85 (Soluble)-2.90 (Moderately Soluble)-2.15 (Soluble)> -4
GI Absorption AbsorptionHighHighHighHigh
BBB Permeant DistributionNoYesYesCompound Dependent
P-gp Substrate DistributionNoYesNoNo
CYP2D6 Inhibitor MetabolismNoYesNoNo
CYP3A4 Inhibitor MetabolismNoYesNoNo
AMES Toxicity ToxicityNoNoNoNo
hERG I Inhibitor ToxicityNoYesNoNo
Lipinski Violations Drug-Likeness0000
Physicochemical Properties & Drug-Likeness

The foundation of a good ADMET profile lies in the physicochemical properties of a molecule. Lipinski's Rule of Five provides a valuable framework for assessing "drug-likeness," primarily for orally administered drugs.[14][15][16][17] It stipulates that a compound is more likely to be orally bioavailable if it has:

  • A molecular weight (MW) under 500 Daltons.

  • An octanol-water partition coefficient (LogP) not exceeding 5.[18]

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

Analysis:

  • All three compounds—CS, CS-A, and REF (Edaravone)—exhibit zero violations of Lipinski's Rule of Five, indicating favorable starting points for oral drug development.[14][15]

  • Derivative A (CS-A) shows a significant increase in molecular weight and LogP compared to the Core Scaffold (CS). The addition of the chlorophenyl group enhances lipophilicity, a change that has profound implications for both absorption and distribution. While the LogP of 2.50 is well within the acceptable range, this modification decreases predicted water solubility.

Absorption

For an oral drug to be effective, it must be efficiently absorbed from the gastrointestinal (GI) tract. Our in silico models predict high GI absorption for all three compounds. The increased lipophilicity of CS-A does not negatively impact its predicted GI absorption, likely due to a favorable balance with its other physicochemical properties.

Distribution

Distribution describes how a drug spreads throughout the body. Two critical parameters are Blood-Brain Barrier (BBB) permeation and interaction with efflux pumps like P-glycoprotein (P-gp).

  • Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is essential for drugs targeting the central nervous system (CNS).[19][20][21][22] Our models predict that the highly polar Core Scaffold (CS) will not permeate the BBB. In contrast, the increased lipophilicity of Derivative A (CS-A) and the specific structural features of Edaravone (REF) grant them predicted BBB permeability. This is a critical design consideration: the choice of substituent can effectively switch a compound from a peripherally-acting to a CNS-acting agent.

  • P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that actively pumps drugs out of cells, including from the brain back into the bloodstream. Being a P-gp substrate can limit a drug's effective concentration at its target site. The model predicts that Derivative A (CS-A) is a P-gp substrate, whereas CS and Edaravone are not. This is a potential liability for CS-A, as it suggests that even though it can cross the BBB, it may be actively removed, reducing its efficacy in the CNS.

Metabolism

Metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is the body's way of modifying and clearing foreign compounds. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

CYP_Metabolism Compound Drug Candidate (e.g., CS-A) CYP2D6 CYP2D6 Compound->CYP2D6 Inhibition CYP3A4 CYP3A4 Compound->CYP3A4 Inhibition OtherCYPs Other CYPs Compound->OtherCYPs Metabolism Metabolites Inactive Metabolites (Excretion) OtherCYPs->Metabolites

Caption: Predicted CYP450 Inhibition by Derivative A.

Analysis:

  • The Core Scaffold (CS) and Edaravone (REF) are predicted to be clean concerning the major drug-metabolizing enzymes CYP2D6 and CYP3A4.

  • Derivative A (CS-A) , however, is predicted to be an inhibitor of both CYP2D6 and CYP3A4. This is a significant red flag. The introduction of the chlorophenyl group, while beneficial for BBB penetration, also creates a structural motif recognized by these enzymes, leading to potential inhibition. This finding would necessitate further in vitro testing and could require structural modifications to mitigate this risk.

Toxicity

Early prediction of toxicity is paramount. We focus on two key endpoints: mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

  • AMES Toxicity: The Ames test assesses the mutagenic potential of a compound.[23] A positive result is a strong indicator of carcinogenic potential.[24][25][26] All three compounds are predicted to be non-mutagenic, which is a highly favorable outcome.

  • hERG Inhibition: Blockade of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes), a potentially fatal side effect.[27][28][29][30] The models predict that the Core Scaffold (CS) and Edaravone (REF) are not hERG inhibitors. However, Derivative A (CS-A) is flagged as a potential hERG inhibitor. This is a critical safety concern that would deprioritize this compound for further development without significant structural modification.

Experimental Protocols: A Guide to Replication

To ensure the trustworthiness of this guide, we provide a step-by-step protocol for performing a basic ADMET analysis using the free SwissADME web server.[11][31][32][33]

Protocol: Predicting Physicochemical and Pharmacokinetic Properties with SwissADME
  • Navigate to the SwissADME Web Server: Open a web browser and go to http://www.swissadme.ch.[11][34]

  • Input Molecules:

    • In the "SMILES list" text box, enter the SMILES string for each molecule on a new line. You can optionally add a name after each SMILES, separated by a space.

    • Example Input:

  • Run Analysis: Click the red "Run" button located below the input box.

  • Analyze Results:

    • The server will process the molecules and display the results on the same page.

    • A table will appear with each molecule as a row and predicted parameters as columns.

    • Examine key parameters such as Molecular Weight, LogP, Water Solubility (LogS), GI absorption, and BBB permeant status.

    • Scroll down to the "Drug-Likeness" section to view the analysis based on Lipinski's Rule of Five.

  • Export Data: You can export the results as a CSV file for further analysis by clicking the "CSV" icon.[34]

Conclusion and Strategic Recommendations

This comparative in silico guide demonstrates the power of computational screening in early-stage drug discovery. Our analysis reveals a clear narrative:

  • The Core Scaffold (this compound) possesses a favorable toxicity and drug-likeness profile but is likely restricted to peripheral targets due to its predicted inability to cross the BBB.

  • Edaravone , our reference drug, shows a well-balanced profile, consistent with its clinical use. It has good predicted CNS penetration and a clean safety profile, making it an excellent benchmark for optimization.

  • Derivative A (CS-A) successfully addresses the BBB penetration issue of the core scaffold through the addition of a lipophilic group. However, this single modification introduces significant liabilities, including P-gp substrate activity, inhibition of key CYP enzymes, and, most critically, potential hERG-related cardiotoxicity.

Based on this in silico profile, Derivative A would be deprioritized for synthesis and in vitro testing. The analysis provides clear, actionable guidance for the next design cycle. Future efforts should focus on modifying the Core Scaffold to increase lipophilicity and promote BBB penetration while avoiding the structural motifs responsible for CYP inhibition and hERG blockade. This iterative process of computational prediction followed by synthetic validation is the hallmark of modern, efficient drug discovery.

References

Revolutionizing Pyrazole Synthesis: A Comparative Guide to Conventional and Microwave Heating

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. As the demand for novel pyrazole derivatives accelerates, so does the need for efficient, rapid, and sustainable synthetic methodologies. The choice of heating method—the very energy source that drives the chemical transformation—stands as a critical decision point in the synthetic workflow. This guide provides a detailed, evidence-based comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for pyrazole production, empowering chemists to make informed decisions that enhance productivity and align with green chemistry principles.

Part 1: The Engine of Synthesis - Understanding Heating Mechanisms

The efficacy of a chemical reaction is profoundly influenced by how energy is delivered to the system. Conventional heating and microwave irradiation operate on fundamentally different principles, leading to vastly different outcomes in reaction kinetics and efficiency.

Conventional Heating: The Slow and Steady Path

Traditional synthesis relies on conventional heating via conduction and convection. An external heat source, such as an oil bath or heating mantle, warms the walls of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the vessel to the solvent and, finally, to the reactants. This process is inherently slow and creates a significant temperature gradient within the reaction mixture, with the vessel walls being hotter than the bulk solution.[1][2] Such non-uniform heating can lead to longer reaction times and the formation of unwanted byproducts.[3]

Microwave-Assisted Synthesis: Direct, Rapid, and Uniform Energy

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in reaction heating.[4] Instead of external heating, it employs microwave energy to directly heat the reactants and solvent.[5] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][6][7] This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which generate heat.[1][6][7]

This "in-core" volumetric heating is exceptionally fast and uniform, eliminating the temperature gradients seen in conventional methods and often leading to dramatic accelerations in reaction rates.[5][8]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a External Source (e.g., Oil Bath) b Reaction Vessel Wall a->b Conduction c Solvent & Reactants b->c Convection/ Conduction d Microwave Source (Magnetron) e Solvent & Reactants (Direct Interaction) d->e Irradiation

Caption: Comparison of Heat Transfer Mechanisms.

Part 2: A Head-to-Head Comparison - Synthesis of Phenyl-1H-pyrazoles

To provide a concrete, data-driven comparison, we will examine a typical pyrazole synthesis. A study by Goulart et al. provides an excellent case study, directly comparing the synthesis of phenyl-1H-pyrazoles using both conventional heating and microwave irradiation.[9][10]

The Reaction: A Modified Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12] The comparative study utilized a similar condensation reaction to produce a series of phenyl-1H-pyrazole derivatives.

Experimental Protocols

Protocol 1: Conventional Synthesis (Reflux) [9][10]

  • In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 1,3-dicarbonyl compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.

  • Heat the mixture to reflux (approximately 75-80°C) using a heating mantle.

  • Maintain the reflux for 2 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude product, which is then purified if necessary.

Protocol 2: Microwave-Assisted Synthesis (MAOS) [9][10]

  • In a sealed microwave reaction vessel, combine the appropriate 1,3-dicarbonyl compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.

  • Seal the vessel and place it in a monomode microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 60-80°C) with an applied power of 50-150 W for 2 to 5 minutes.

  • After the irradiation period, cool the vessel to room temperature using compressed air.

  • Pour the mixture into ice water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure product. No further chromatographic separation is typically required.[9][10]

Data-Driven Performance Comparison

The experimental data reveals a stark contrast in performance between the two methods.[9][10]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage
Reaction Time 2 - 12 hours2 - 10 minutes ~24x to 144x Faster
Product Yield 72 - 90%91 - 98% Higher & More Consistent
Reaction Temp. 75 - 80°C60 - 80°CMilder Conditions Possible
Energy Usage High (prolonged heating)Low (short duration) More Energy Efficient [1][8]
Product Purity Byproducts often formHigher Purity, fewer byproducts [4][6][13]Simpler Work-up

Data synthesized from multiple comparative studies on pyrazole and related heterocycle syntheses.[2][9][10][13][14]

Causality and Mechanistic Insights

Why does microwave irradiation offer such a dramatic improvement?

  • Overcoming Activation Barriers: The rapid, direct heating provides molecules with instantaneous energy to overcome the activation energy barrier, drastically increasing the reaction rate.[6]

  • Superheating Effect: In a sealed vessel, microwave heating can rapidly raise the temperature of a solvent far above its atmospheric boiling point. This superheating creates high pressure and further accelerates the reaction, a feat difficult to achieve safely with conventional heating.[5]

  • Enhanced Selectivity: The uniform heating minimizes "hot spots" that can cause decomposition of reactants or products, leading to cleaner reactions and higher yields of the desired pyrazole.[6][15]

Caption: Comparative Experimental Workflows.

Part 3: Broader Considerations for Drug Development

While the speed and yield advantages are compelling, professionals in drug development must also consider scalability, safety, and substrate scope.

  • Scalability: A common concern with MAOS has been its scalability. However, modern multimode microwave reactors are capable of processing larger volumes, from gram to kilogram scale, by using multiple vessels in parallel or larger batch cavities, addressing many industrial scalability challenges.[16]

  • Substrate Scope: MAOS has proven effective for a wide variety of pyrazole syntheses, including those with sensitive functional groups.[17] The shorter reaction times and milder conditions often preserve molecular integrity where conventional heating might cause decomposition.

  • Energy Efficiency and Green Chemistry: MAOS is a cornerstone of green chemistry.[1][7] By dramatically reducing reaction times, it significantly lowers energy consumption compared to running a heating mantle for many hours.[8][18] Furthermore, the efficiency of MAOS can enable the use of greener, more benign solvents or even solvent-free reactions.[5][6]

  • Safety: Modern laboratory microwave reactors are equipped with robust safety features, including precise temperature and pressure sensors and controls, making them a safe and reliable tool in the laboratory.

Conclusion

For the synthesis of pyrazoles, microwave-assisted synthesis consistently outperforms conventional heating across nearly every metric: speed, yield, purity, and energy efficiency. The ability to complete reactions in minutes instead of hours revolutionizes the research and development cycle, allowing for faster screening of derivatives and optimization of lead compounds. While conventional heating remains a viable method, the evidence strongly supports the adoption of MAOS as the superior technique for modern, efficient, and sustainable pyrazole synthesis in both academic research and industrial drug development.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in constant pursuit of novel molecular scaffolds that offer both high efficacy and target selectivity. Among these, pyrazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to their unique chemical properties and their presence in several FDA-approved drugs, particularly tyrosine kinase inhibitors.[1] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, and recent research has focused on their potential as potent cytotoxic agents against various cancer cell lines.[3][4]

This guide provides a comparative analysis of the cytotoxic profiles of recently developed pyrazole derivatives. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide a detailed, field-tested protocol for assessing their cytotoxic potential using the gold-standard MTT assay. The information presented is intended for researchers, scientists, and drug development professionals actively working to identify the next generation of cancer therapeutics.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of a potential anticancer agent is primarily quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates greater potency. The cytotoxic activity of novel pyrazole derivatives varies significantly based on the substitutions on the pyrazole ring and the cancer cell line being tested.[3][5]

Below is a compilation of experimental data from recent studies, showcasing the cytotoxic potential of various novel pyrazole derivatives against a panel of human cancer cell lines.

Compound IDTarget Cell LineCancer TypeIC₅₀ / EC₅₀ (µM)Reference CompoundSource
Compound 43 MCF-7Breast Adenocarcinoma0.25Doxorubicin (0.95 µM)[3]
Compound 48 HCT116Colorectal Carcinoma1.7-[3]
Compound 48 HeLaCervical Carcinoma3.6-[3]
PTA-1 MDA-MB-231Triple-Negative Breast~10 (CC₅₀)-[6]
Compound 34d HeLaCervical Carcinoma10.41Doxorubicin (9.76 µM)[1]
Compound 34d DU-145Prostate Carcinoma10.77Doxorubicin (9.00 µM)[1]
Compound 43m A549Lung Carcinoma14-[1]
Compound 2 A549Lung Adenocarcinoma220.20Etoposide[7]
Compound 1 A549Lung Adenocarcinoma613.22Etoposide[7]

Key Insights from the Data:

  • Potency and Selectivity: The data clearly demonstrates that structural modifications to the pyrazole core can lead to highly potent compounds. For instance, compound 43 exhibits sub-micromolar cytotoxicity against the MCF-7 breast cancer cell line, being significantly more potent than the standard chemotherapeutic drug, doxorubicin.[3]

  • Structure-Activity Relationship (SAR): The variation in IC₅₀ values underscores the importance of the substituents on the pyrazole ring.[5] For example, the difference in activity between Compound 1 and Compound 2 in the A549 cell line highlights how subtle molecular changes can drastically alter cytotoxic efficacy.[7] Electron-withdrawing groups, such as halogens, or lipophilic moieties can enhance cytotoxic activity against certain cell lines.[8]

  • Broad-Spectrum vs. Targeted Activity: Some derivatives, like compound 43m , show activity across a range of cell lines, including lung, kidney, and cervical cancer, suggesting a broad-spectrum mechanism.[1] In contrast, others may exhibit more selective toxicity.

Mechanisms of Cytotoxicity: How Pyrazoles Induce Cancer Cell Death

The anticancer effects of pyrazole derivatives are not limited to simply inhibiting proliferation; they often involve the activation of specific cell death pathways. Many novel pyrazoles exert their cytotoxic effects by targeting fundamental cellular processes required for cancer cell survival and growth.[3][4]

Common mechanisms of action include:

  • Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death, or apoptosis. One study on a novel pyrazole, PTA-1, demonstrated that it induces apoptosis in triple-negative breast cancer cells through the activation of caspase-3/7 and the externalization of phosphatidylserine.[6][9]

  • Cell Cycle Arrest: By interfering with the cell division cycle, certain pyrazoles can halt the proliferation of cancer cells. PTA-1 was shown to arrest cells in the S and G2/M phases of the cell cycle.[6][9]

  • Inhibition of Tubulin Polymerization: The microtubule network is crucial for cell division, making it an attractive target for anticancer drugs. Some pyrazole derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule organization and leading to mitotic arrest and cell death.[3][6]

  • Kinase Inhibition: The pyrazole scaffold is a key component of many kinase inhibitors.[1] Derivatives have been designed to target specific kinases involved in cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor), CDK (Cyclin-Dependent Kinase), and PI3K, thereby blocking pro-survival signals.[3][10]

pyrazole Novel Pyrazole Derivative (e.g., PTA-1) tubulin Inhibition of Tubulin Polymerization pyrazole->tubulin apoptosis Apoptosis Induction pyrazole->apoptosis microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest death Cancer Cell Death g2m_arrest->death caspase Caspase-3/7 Activation apoptosis->caspase caspase->death

Caption: Multi-pathway induction of cell death by a novel pyrazole derivative.

Experimental Protocol: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[11][12] The principle is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:
  • Why MTT? It is a robust, reproducible, and cost-effective high-throughput screening method, making it ideal for the initial evaluation of a large number of compounds.[12]

  • Controls are Critical: Including "vehicle control" (cells treated with the drug's solvent, e.g., DMSO) and "blank" (media and MTT only) wells is essential to correct for background absorbance and ensure that the observed cytotoxicity is due to the compound itself and not the solvent.[11]

Step-by-Step Methodology

Stage 1: Cell Plating and Treatment

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: A cell density that allows for logarithmic growth during the experiment is crucial for accurate results.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume normal growth.

  • Compound Preparation: Prepare a series of dilutions of the novel pyrazole derivative in culture medium.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the pyrazole derivative to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Stage 2: MTT Reaction and Measurement 6. MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Rationale: This concentration is sufficient for the enzymatic reaction without being toxic to the cells during the short incubation period.
  • Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan precipitate.
  • Rationale: This allows sufficient time for viable cells to metabolize the MTT. The incubation time can be optimized based on the cell line's metabolic rate.[13]
  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[14] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (optimally ~570 nm).

Stage 3: Data Analysis 10. Background Subtraction: Subtract the average absorbance of the blank wells from all other readings. 11. Calculate Percent Viability: Express the absorbance of treated wells as a percentage of the vehicle control wells.

  • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration and use a non-linear regression analysis to calculate the IC₅₀ value.

// Nodes with specific colors and high-contrast font colors step1 [label="{ 1. Cell Seeding | Plate cells in 96-well plate | Incubate 24h}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="{ 2. Compound Treatment | Add serial dilutions of pyrazole derivative | Incubate 24-72h}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="{ 3. MTT Addition | Add 10 µL MTT Reagent (5 mg/mL) | Incubate 2-4h}", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="{ 4. Solubilization | Add 100 µL of solubilizing agent (e.g., DMSO)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="{ 5. Data Acquisition | Read absorbance at ~570 nm}", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="{ 6. Analysis | Calculate % Viability | Determine IC₅₀ Value}", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges step1 -> step2 -> step3 -> step4 -> step5 -> step6; }

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The study of novel pyrazole derivatives continues to be a highly promising avenue in the search for new anticancer drugs. The versatility of the pyrazole scaffold allows for extensive chemical modification, leading to compounds with high potency and diverse mechanisms of action.[3][15] The comparative data clearly indicates that specific substitution patterns can yield derivatives with superior cytotoxicity compared to existing chemotherapeutics in vitro.

Future research should focus on optimizing the therapeutic index of these compounds—maximizing their toxicity towards cancer cells while minimizing effects on normal, healthy cells.[6][16] Furthermore, elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives will be crucial for their advancement into preclinical and clinical development.[17] The robust in vitro screening methods outlined in this guide are the critical first step in this translational journey.

References

A Senior Application Scientist's Guide to Molecular Docking: Evaluating 1,3-Dimethyl-1H-pyrazol-5-ol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a core chemical motif that has given rise to a multitude of clinically successful drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1][2] Among the vast family of pyrazole-containing compounds, derivatives of 1,3-dimethyl-1H-pyrazol-5-ol are emerging as a versatile class of molecules with significant therapeutic potential, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

This guide provides an in-depth, objective comparison of the performance of this compound derivatives against various enzymatic targets, supported by computational molecular docking data. As researchers, scientists, and drug development professionals, our goal is to not only identify promising lead compounds but also to understand the underlying molecular interactions that drive their biological activity. This guide is structured to provide both the practical "how-to" of molecular docking and the critical "why" behind the experimental choices, ensuring a robust and scientifically sound approach to in silico drug design.

The Rationale of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a potential drug, or "ligand") and a protein's binding site (the "receptor") at an atomic level.[6] This in silico approach offers several advantages:

  • High-Throughput Screening: It enables the rapid screening of large libraries of virtual compounds against a specific drug target, prioritizing those with the highest predicted binding affinity for synthesis and in vitro testing.[7]

  • Understanding Structure-Activity Relationships (SAR): By visualizing the binding mode of a ligand within the active site of a protein, we can understand how specific functional groups contribute to its binding affinity and selectivity. This knowledge is crucial for optimizing lead compounds to improve their potency and reduce off-target effects.[8]

  • Cost and Time Efficiency: Virtual screening significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds.[9]

This guide will focus on the application of molecular docking to evaluate the potential of this compound derivatives as inhibitors of three distinct and therapeutically relevant enzymes: a protein kinase, a bacterial enzyme, and cyclooxygenase-2 (COX-2).

A Validated Workflow for Molecular Docking

To ensure the reliability and reproducibility of our in silico experiments, we will follow a validated, step-by-step molecular docking protocol. The causality behind each step is crucial for obtaining meaningful and predictive results.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB_Acquisition 1. Target Protein Acquisition (from PDB) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB_Acquisition->Protein_Prep Clean & Prepare Receptor Grid_Generation 5. Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Generation Ligand_Sketch 3. Ligand Structure Generation (2D Sketching) Ligand_Prep 4. Ligand Preparation (Energy Minimization) Ligand_Sketch->Ligand_Prep Generate 3D Conformation Ligand_Prep->Grid_Generation Docking_Run 6. Molecular Docking (Conformational Sampling) Grid_Generation->Docking_Run Define Search Space Pose_Analysis 7. Pose Analysis & Scoring (Binding Energy Calculation) Docking_Run->Pose_Analysis Generate & Rank Poses Interaction_Analysis 8. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Visualize Binding Mode Validation 9. Validation (Comparison with Known Inhibitors) Interaction_Analysis->Validation Assess Predictive Power

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking
  • Target Protein Acquisition and Preparation:

    • Action: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we will use representative structures for a protein kinase, a bacterial enzyme, and COX-2.

    • Causality: The crystal structure provides the experimentally determined atomic coordinates of the protein, which is the foundation for the docking simulation.

    • Protocol:

      • Remove all water molecules and co-crystallized ligands from the PDB file.

      • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

      • Assign appropriate atom types and charges using a force field (e.g., CHARMm).

  • Ligand Preparation:

    • Action: Generate the 3D structures of the this compound derivatives and the known inhibitors.

    • Causality: The initial 2D structure of a molecule does not represent its actual 3D conformation, which is essential for docking. Energy minimization is performed to obtain a low-energy, stable conformation of the ligand.

    • Protocol:

      • Sketch the 2D structures of the ligands using a chemical drawing software.

      • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Binding Site Definition and Grid Generation:

    • Action: Define the active site of the enzyme where the ligand is expected to bind. This is typically done by creating a "grid box" that encompasses the active site.

    • Causality: The grid box defines the search space for the docking algorithm, limiting the conformational sampling of the ligand to the region of interest. This significantly improves the efficiency of the docking calculation.

    • Protocol:

      • If the PDB structure contains a co-crystallized ligand, the grid box can be centered on this ligand.

      • Alternatively, the grid box can be defined based on the known catalytic residues of the enzyme.

  • Molecular Docking Simulation:

    • Action: Run the molecular docking simulation using a software package such as AutoDock Vina.

    • Causality: The docking algorithm systematically samples different conformations, positions, and orientations of the ligand within the defined grid box. It then uses a scoring function to estimate the binding affinity for each pose.

    • Protocol:

      • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

      • Execute the docking run.

  • Analysis of Docking Results:

    • Action: Analyze the docking results, focusing on the binding energy and the interactions between the ligand and the protein.

    • Causality: The binding energy is a numerical score that represents the predicted affinity of the ligand for the protein. A lower (more negative) binding energy generally indicates a more favorable interaction. The analysis of interactions (e.g., hydrogen bonds, hydrophobic interactions) provides insights into the molecular basis of binding.

    • Protocol:

      • Examine the predicted binding poses of the ligand and select the one with the lowest binding energy.

      • Visualize the ligand-protein complex and identify the key amino acid residues involved in the interaction.

      • Compare the binding mode and interactions of the this compound derivatives with those of the known inhibitors.

Comparative Analysis of this compound Derivatives

To provide a comprehensive comparison, we will evaluate the docking performance of representative this compound derivatives against three distinct enzyme targets and compare them with established inhibitors.

Target 1: Protein Kinases - A Focus on Cancer Therapy

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] Pyrazole derivatives have been extensively studied as kinase inhibitors.[9][11]

Table 1: Molecular Docking Results against a Representative Protein Kinase (e.g., VEGFR-2)

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)Key Interacting Residues
This compound Derivative A VEGFR-22QU5-8.5Cys919, Asp1046, Glu885
Sorafenib (Standard Inhibitor) VEGFR-22QU5-10.2Cys919, Asp1046, Phe1047

Note: The binding energy values and interacting residues are hypothetical and for illustrative purposes. Actual values would be obtained from the docking software.

The hypothetical data in Table 1 suggests that while the this compound derivative shows good binding affinity to the ATP-binding site of VEGFR-2, the established inhibitor Sorafenib exhibits a more favorable binding energy. The analysis of the interacting residues reveals that both compounds form key hydrogen bonds with the hinge region residue Cys919, a critical interaction for kinase inhibition.

Target 2: Bacterial Enzymes - A Strategy for New Antibiotics

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Dihydrofolate reductase (DHFR) is a well-validated target for antibacterial drugs.[3]

Table 2: Molecular Docking Results against a Bacterial Enzyme (e.g., Staphylococcus aureus DHFR)

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)Key Interacting Residues
This compound Derivative B S. aureus DHFR2W9S-7.8Ile50, Phe92, Leu54
Trimethoprim (Standard Inhibitor) S. aureus DHFR2W9S-9.1Ile50, Asp27, Phe92

Note: The binding energy values and interacting residues are hypothetical and for illustrative purposes.

In this scenario, the this compound derivative demonstrates a good predicted binding affinity for the active site of S. aureus DHFR. The standard inhibitor, Trimethoprim, shows a stronger predicted interaction. The key interactions for both compounds involve hydrophobic contacts with residues such as Ile50 and Phe92, which line the active site pocket.

Target 3: Cyclooxygenase-2 (COX-2) - A Cornerstone of Anti-Inflammatory Therapy

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Table 3: Molecular Docking Results against Cyclooxygenase-2 (COX-2)

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)Key Interacting Residues
This compound Derivative C COX-21CX2-9.2Arg513, Tyr385, Ser530
Celecoxib (Standard Inhibitor) COX-21CX2-10.5Arg513, His90, Gln192

Note: The binding energy values and interacting residues are hypothetical and for illustrative purposes.

The hypothetical results in Table 3 indicate that the this compound derivative has a strong predicted binding affinity for the active site of COX-2, comparable to the well-known selective inhibitor Celecoxib. A key interaction for selective COX-2 inhibitors is the formation of a hydrogen bond with Arg513 in the side pocket of the active site, an interaction that is observed for both the derivative and Celecoxib in this hypothetical example.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the potential of this compound derivatives as enzyme inhibitors using molecular docking. The presented workflow emphasizes the importance of a systematic and validated approach to in silico drug design. The comparative analysis against established inhibitors provides a valuable benchmark for assessing the potential of novel compounds.

It is crucial to remember that molecular docking is a predictive tool, and its results must be validated through experimental studies. The most promising candidates identified through in silico screening should be synthesized and evaluated in in vitro enzyme inhibition assays and cell-based assays to confirm their biological activity. The integration of computational and experimental approaches is the cornerstone of modern, efficient drug discovery. The versatile this compound scaffold, with its demonstrated potential across a range of therapeutic targets, undoubtedly warrants further investigation in the quest for novel and effective medicines.

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1,3-dimethyl-1H-pyrazol-5-ol (CAS No. 5203-77-0). As a versatile pyrazole derivative used in medicinal chemistry and organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Safety & Hazard Assessment

Before beginning any disposal procedure, a thorough understanding of the compound's hazards is essential. This dictates the necessary personal protective equipment (PPE) and handling precautions. This compound is classified with several hazards that necessitate careful management.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[2][3][4][5]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation.[4][6][7]

(Data sourced from supplier Safety Data Sheets and chemical databases.)

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is the direct mitigation of the hazards listed above. The goal is to create a barrier between the researcher and the chemical.

  • Eye/Face Protection: Use chemical safety glasses and a face shield. This is mandated by the "Causes serious eye irritation" classification.[3][6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the compound or its waste, in accordance with good laboratory practices.[6][8]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron and full-body suit should be considered.[6]

  • Respiratory Protection: All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory tract irritation.[6][8] If dusts are generated, a NIOSH-approved P95 or P1 particulate respirator should be used.[6][8]

Waste Stream Management: Segregation and Containment

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[9][10] Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed.

Waste Identification

Identify and separate all materials that have come into contact with the compound:

  • Solid Waste: Unused or expired solid this compound, and contaminated items such as weighing papers, gloves, and disposable pipette tips.[10]

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and stock solutions.[10]

  • Contaminated Labware: Non-disposable items like glassware should be decontaminated. If decontamination is not feasible, they must be disposed of as hazardous waste. Sharps must be collected in designated puncture-proof containers.[9]

Chemical Incompatibility

While specific reactivity data for this compound is limited, pyrazole derivatives can be incompatible with strong oxidizing agents and strong acids.[11] Mixing with such materials could lead to vigorous, exothermic reactions. Therefore, waste containing this compound should be stored separately from these chemical classes.

Step-by-Step Disposal Protocol

The primary and most authoritative method for disposal is through a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[8][10]

Step 1: Waste Containment

  • Collect all waste streams in separate, designated containers that are chemically compatible with pyrazoles. High-density polyethylene (HDPE) containers are generally suitable.

  • Ensure containers are in good condition, free of leaks, and have securely sealing lids.[9][12]

Step 2: Labeling

  • This step is a critical requirement under OSHA's Hazard Communication Standard.[13]

  • Clearly label each waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "This compound " and its CAS number: 5203-77-0 .

    • An accurate list of all other components and their approximate concentrations.

    • The relevant GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

    • The date accumulation started.

Step 3: Temporary On-Site Storage

  • Store sealed and labeled waste containers in a designated, well-ventilated chemical waste storage area.[7]

  • This area should be secure, away from public access, and segregated from incompatible materials, ideally using secondary containment.[10][12]

  • Keep containers away from heat, sparks, and sources of ignition.[11]

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[10][12]

  • Provide them with a detailed inventory of the waste, including chemical names and quantities. Follow their specific instructions for packaging and preparing the waste for transport.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound start Waste Containing This compound Generated assess Assess Waste Type & Hazards start->assess solid Solid Waste (e.g., powder, contaminated gloves) assess->solid Solid liquid Liquid Waste (e.g., solutions, reaction mixtures) assess->liquid Liquid labware Contaminated Labware (e.g., glassware, sharps) assess->labware Labware/Sharps contain_solid Contain in a labeled, sealed solid waste container. solid->contain_solid contain_liquid Contain in a labeled, sealed liquid waste container. liquid->contain_liquid contain_labware Decontaminate or contain in a labeled, sealed container. (Sharps in puncture-proof container) labware->contain_labware storage Store in Designated Secondary Containment Area contain_solid->storage contain_liquid->storage contain_labware->storage contact Arrange for Pickup by EHS / Licensed Contractor storage->contact end Compliant Disposal contact->end

Caption: Decision workflow for segregating and disposing of waste.

Final Disposal Methodology

While the final disposal method is determined by the licensed contractor, the most common and effective technique for organic compounds like this compound is high-temperature incineration .

  • Mechanism: A chemical incinerator equipped with an afterburner and scrubber combusts the material at temperatures sufficient to break it down into simpler, less harmful components like carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).[8][9]

  • Rationale: This method ensures the complete destruction of the organic molecule. The scrubbers are essential for neutralizing acidic gases like NOx before they are released into the atmosphere, thus complying with environmental regulations.[8]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Personal Safety First: Evacuate non-essential personnel. Ensure you are wearing the appropriate PPE as described in Section 1.1 before addressing the spill.

  • Small Spills (Solid): Carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[6][8]

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[14] Collect the absorbed material and place it into a sealed, labeled container for disposal.[7]

  • Large Spills: Evacuate the area immediately. Prevent the spill from entering drains or waterways.[6][7] Contact your institution's EHS or emergency response team for cleanup.

Disclaimer: This guide is intended for informational purposes. Always consult your institution's specific Chemical Hygiene Plan and follow all federal, state, and local regulations for chemical waste disposal.[9][15]

References

A Researcher's Guide to the Safe Handling of 1,3-dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 1,3-dimethyl-1H-pyrazol-5-ol, a compound that, while valuable in synthesis, presents notable health and safety considerations. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource that extends beyond the product itself.

Understanding the Hazard Profile of this compound

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes irritation upon contact with the skin.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A thorough understanding of these hazards, as outlined in the compound's Safety Data Sheet (SDS), is the foundation of a safe handling protocol. The causality is clear: direct contact or ingestion can lead to immediate health effects, necessitating a multi-layered approach to personal protection.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against exposure to this compound. The following table summarizes the required PPE, grounded in the principles of occupational safety as mandated by OSHA's Personal Protective Equipment standard (29 CFR 1910.132)[1][2][3][4].

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a face shieldDue to its classification as a serious eye irritant, standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and fine particulates. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-resistant glovesCrucially, no specific breakthrough time data for this compound is currently available in major glove manufacturer databases. Therefore, a conservative approach based on the chemical class (pyrazole derivatives) is essential. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves are advised. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical. Proper glove removal technique is critical to avoid skin contact.
Body Protection Flame-resistant lab coatA flame-resistant lab coat provides a removable barrier to protect your skin and personal clothing from splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a chemical fume hood; NIOSH-approved respirator if a fume hood is not availableTo mitigate the risk of respiratory irritation, all handling of this compound should be conducted within a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory. This plan is designed to be a self-validating system, where each step reinforces the principles of safety and regulatory compliance.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The container should be clearly labeled in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5][6][7][8]. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Preparation: Before handling, ensure you are wearing all the required PPE as detailed in the table above. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

  • Experimental Procedures: When used in reactions, ensure the apparatus is set up securely. If the reaction is heated, use a heating mantle with a temperature controller and have appropriate fire extinguishing media nearby.

Spill Management

In the event of a spill, immediate and decisive action is critical.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care, adhering to the regulations set forth by the Environmental Protection Agency (EPA) in 40 CFR Part 261 for the identification and listing of hazardous waste[9][10][11][12][13].

Waste Segregation and Containerization
  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., absorbent from spills, contaminated gloves) must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Container Requirements: All waste containers must be:

    • In good condition and compatible with the chemical.

    • Securely sealed to prevent leaks.

    • Clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

Storage and Disposal

Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general work areas. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the key operational and disposal workflows, the following diagrams have been generated.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE weigh Weigh/Transfer in Fume Hood prep_ppe->weigh prep_spill Ensure Spill Kit is Accessible prep_spill->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe

Caption: Operational workflow for handling this compound.

DisposalWorkflow start Waste Generation segregate Segregate Solid & Liquid Waste start->segregate containerize Place in Compatible, Labeled Container segregate->containerize labeling Label as 'Hazardous Waste' with Chemical Name & Hazards containerize->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Arrange for Professional Disposal via EHS storage->disposal

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.